sodium 7H-purin-6-olate
Description
The exact mass of the compound Pubchem_57350056 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
45738-97-4 |
|---|---|
Molecular Formula |
C5H3N4NaO |
Molecular Weight |
158.09 g/mol |
IUPAC Name |
sodium 7H-purin-6-olate |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 |
InChI Key |
KSQGJUORFCVRTI-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC2=C(C(=O)N1)[N-]C=N2.[Na+] |
Other CAS No. |
45738-97-4 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties and Applications of Sodium 7H-purin-6-olate
Executive Summary: This technical guide provides a comprehensive overview of sodium 7H-purin-6-olate, more commonly known as hypoxanthine monosodium salt. It is tailored for researchers, scientists, and professionals in drug development. This document delves into the fundamental physicochemical properties, its critical role in cellular metabolism, and its practical applications, particularly in cell culture and hybridoma technology. Detailed experimental protocols and safety considerations are also provided to ensure effective and safe utilization in a laboratory setting.
Introduction: The Central Role of Purine Metabolism
Purine metabolism is a cornerstone of cellular life, providing the essential building blocks for DNA and RNA synthesis.[1] The intricate pathways of purine synthesis are broadly divided into two main routes: the de novo pathway, which builds purines from simple precursors, and the salvage pathways, which recycle purine bases from the degradation of nucleic acids.[2] Hypoxanthine, the parent compound of this compound, is a key intermediate in these salvage pathways.[3] Its sodium salt is a stable and soluble form, making it a vital reagent in various biotechnological applications.[4]
This guide will focus on the sodium salt of the 7H-purin-6-olate tautomer of hypoxanthine, providing an in-depth analysis of its properties and its significance in scientific research and development.
Core Properties of this compound
Chemical Identity and Nomenclature
This compound is systematically known as the sodium salt of hypoxanthine. Due to tautomerism, hypoxanthine can exist in multiple forms; this name specifies the salt of the enol form.
-
IUPAC Name: Sodium 1,7-dihydro-6H-purin-6-one
-
Synonyms: Hypoxanthine monosodium salt, Sodium hypoxanthine[5][6]
-
CAS Number: 45738-97-4[5]
-
Chemical Formula: C₅H₃N₄O·Na[7]
-
Molecular Weight: 158.09 g/mol [7]
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] It is hygroscopic and should be stored in a well-closed container at room temperature (10°C - 25°C).[5][8]
| Property | Value | References |
| Physical State | Solid powder | [7] |
| Color | White to off-white | [4] |
| Melting Point | >290 °C (decomposes) | [8] |
| Solubility | Slightly soluble in water. Soluble in a 2:1 mixture of formic acid and water (50 mg/mL for the parent compound, hypoxanthine). | [8][9] |
| Hygroscopicity | Hygroscopic | [8] |
| pH (0.5% solution) | 9.0 - 10.5 | [4] |
Role in Cellular Metabolism and Drug Development
The primary significance of hypoxanthine lies in its role as a substrate for the purine salvage pathway, a critical metabolic route for nucleotide synthesis.
The Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Pathway
The salvage of purine bases is primarily mediated by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).[10] This enzyme catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate.[11] IMP is a crucial precursor for the synthesis of both adenosine monophosphate (AMP) and GMP, which are subsequently phosphorylated to their di- and triphosphate forms for incorporation into nucleic acids.[2]
Caption: A typical workflow for hybridoma selection using HAT and HT media.
Safety and Handling Precautions
This compound is intended for research use only. [4]Standard laboratory safety practices should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed. As it is hygroscopic, protect it from moisture. [8]
Conclusion
This compound is a fundamental reagent in modern cell biology and biotechnology. Its role as a key component of the purine salvage pathway makes it indispensable for applications such as hybridoma technology for monoclonal antibody production. A thorough understanding of its physicochemical properties, its metabolic function, and proper handling procedures is essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and professionals working with this important compound.
References
-
Grokipedia. (n.d.). HAT medium. Retrieved from [Link]
-
PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]
-
Chinese Academy of Sciences. (2020, March 5). Scientists Propose a Method for Efficient Biosynthesis of Hypoxanthine. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157). Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of dual pathways for hypoxanthine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hypoxanthine and 7-methylhypoxanthine IR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Global metabolic pathway of purines. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hypoxanthine – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). The role of HPRT in the purine salvage pathway. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Hypoxanthine GC-MS (1 TMS) - 70eV, Positive (HMDB0000157). Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Hypoxanthine (FDB003949). Retrieved from [Link]
-
BMRB. (n.d.). bmse000094 Hypoxanthine. Retrieved from [Link]
-
Frontiers. (n.d.). Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Formation of xanthine and the use of purine metabolites as a nitrogen source in Arabidopsis plants. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). Hypoxanthine (YMDB00555). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of guanine and hypoxanthine isolated molecules. Retrieved from [Link]
-
Medium. (2022, May 26). Hybridoma Technology (Part 2- mAbs). Retrieved from [Link]
-
NIST WebBook. (n.d.). Hypoxanthine, 7-(2-hydroxyethyl)-, p-toluenesulfonate. Retrieved from [Link]
-
MassBank. (2009, November 18). msbnk-naist-kna00472 - Hypoxanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrum of hypoxanthine with ethanol as the solvent. Retrieved from [Link]
-
Wikimedia Commons. (2022, May 18). File:HPRT metabolism.jpg. Retrieved from [Link]
-
RCSB PDB. (n.d.). Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]
-
Amsterdam UMC. (n.d.). Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Retrieved from [Link]
Sources
- 1. Scientists Propose a Method for Efficient Biosynthesis of Hypoxanthine----Chinese Academy of Sciences [english.cas.cn]
- 2. Frontiers | Hypoxanthine-Guanine Phosphoribosyltransferase/adenylate Kinase From Zobellia galactanivorans: A Bifunctional Catalyst for the Synthesis of Nucleoside-5′-Mono-, Di- and Triphosphates [frontiersin.org]
- 3. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
- 4. rpicorp.com [rpicorp.com]
- 5. HAT medium - Wikipedia [en.wikipedia.org]
- 6. culture media preparation protocols [tryps.rockefeller.edu]
- 7. hmdb.ca [hmdb.ca]
- 8. hmdb.ca [hmdb.ca]
- 9. Hypoxanthine powder, BioReagent, cell culture mammalian 68-94-0 [sigmaaldrich.com]
- 10. Amsterdam UMC Locatie AMC - Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [amc.nl]
- 11. File:HPRT metabolism.jpg - Wikimedia Commons [commons.wikimedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Sodium 7H-Purin-6-olate
Foreword: The Significance of Purine Salts in Pharmaceutical Development
In the landscape of pharmaceutical sciences, the modification of active pharmaceutical ingredients (APIs) to enhance their physicochemical properties is a cornerstone of drug development. Among these modifications, salt formation represents a critical and highly effective strategy to improve solubility, stability, and bioavailability. This guide focuses on sodium 7H-purin-6-olate, the sodium salt of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine itself is a key intermediate in nucleic acid metabolism and a foundational structure in medicinal chemistry.[1][2] The synthesis and rigorous characterization of its sodium salt are paramount for its potential applications, ranging from a reagent in biochemical research to a building block for more complex therapeutic agents.[3] This document provides a comprehensive, experience-driven approach to the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development.
Foundational Chemistry: Understanding Hypoxanthine
Before delving into the synthesis of its sodium salt, a thorough understanding of the parent molecule, hypoxanthine (7H-purin-6-ol), is essential. Hypoxanthine is a purine nucleobase with the chemical formula C₅H₄N₄O.[4] It exists in tautomeric forms, with the keto form (6-oxopurine) being predominant.[5]
Key Physicochemical Properties of Hypoxanthine:
| Property | Value | Source |
| Molar Mass | 136.11 g/mol | [4] |
| Melting Point | Decomposes at 150 °C without melting | [6] |
| Solubility in Water | 0.7 g/L (at 23 °C) | [4] |
| pKa (Strongest Acidic) | 8.72 | [1] |
The relatively low aqueous solubility of hypoxanthine often necessitates the use of its more soluble salt forms in various applications.[4] The acidic proton is typically the one on the imidazole ring, making it susceptible to deprotonation by a suitable base to form the corresponding salt.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a straightforward acid-base reaction. The choice of base and solvent is critical to ensure a high yield and purity of the final product.
Rationale for Synthetic Approach
The pKa of hypoxanthine (8.72) indicates that a moderately strong base is required for efficient deprotonation.[1] Sodium hydroxide (NaOH) is an ideal choice due to its ready availability, high reactivity, and the innocuous nature of the resulting water byproduct. The choice of solvent is dictated by the solubility of both the starting material and the product. While hypoxanthine has limited water solubility, the reaction with NaOH will produce the more soluble sodium salt, driving the reaction forward. An alcohol, such as ethanol, can be used as a co-solvent to improve the initial solubility of hypoxanthine.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
-
Reagent Preparation:
-
In a 250 mL round-bottom flask, suspend hypoxanthine (1.0 eq) in a mixture of ethanol and deionized water (e.g., a 1:1 v/v ratio).
-
In a separate beaker, prepare a 1 M aqueous solution of sodium hydroxide (1.05 eq).
-
-
Reaction:
-
While stirring the hypoxanthine suspension at room temperature, add the sodium hydroxide solution dropwise over a period of 15-20 minutes.
-
Continue stirring the reaction mixture for 1-2 hours. The suspension should gradually become a clear solution as the sodium salt is formed.
-
-
Isolation and Purification:
-
If the product does not precipitate upon completion of the reaction, the volume of the solvent can be reduced under vacuum.
-
Cool the resulting solution or suspension in an ice bath for 30 minutes to promote precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting material and excess base.
-
-
Drying:
-
Dry the collected solid under vacuum at 40-50 °C to a constant weight.
-
Comprehensive Characterization of this compound
Rigorous characterization is imperative to confirm the identity, purity, and properties of the synthesized this compound. The following techniques provide a holistic analytical profile of the compound.
Characterization Workflow Diagram
Caption: Comprehensive characterization workflow.
Spectroscopic Characterization
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum of hypoxanthine in DMSO-d₆ typically shows signals for the C2-H and C8-H protons at approximately 7.99 and 8.14 ppm, respectively, and broad signals for the N-H protons.[7] Upon formation of the sodium salt, the deprotonation of one of the N-H groups will result in the disappearance of its corresponding signal. The signals for the C-H protons may experience a slight upfield or downfield shift due to the change in the electronic environment.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The deprotonation and formation of the olate will cause a noticeable shift in the resonance of the C6 carbon and adjacent carbons.
Expected ¹H NMR Shifts (in DMSO-d₆):
| Proton | Hypoxanthine (ppm) | This compound (Expected, ppm) |
| C2-H | ~7.99 | ~7.9-8.1 |
| C8-H | ~8.14 | ~8.1-8.3 |
| N-H | Broad signals | One N-H signal will disappear |
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of hypoxanthine exhibits characteristic peaks for N-H and C=O stretching. Upon salt formation, the deprotonation of the N-H group and the formation of the olate will lead to significant changes in the spectrum. The C=O stretching vibration will be replaced by the characteristic vibrations of the carboxylate-like olate group.
Expected FTIR Peaks (cm⁻¹):
| Functional Group | Hypoxanthine | This compound (Expected) |
| N-H stretch | 3000-3400 (broad) | Reduced intensity or disappearance of a band |
| C=O stretch | ~1700 | Disappearance |
| C=N, C=C stretch | 1500-1650 | Shifted |
| Olate stretch | - | ~1550-1610 (asymmetric), ~1400 (symmetric) |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Hypoxanthine in aqueous solution exhibits a maximum absorption (λmax) at approximately 250 nm.[8][9] The deprotonation to form the sodium salt will alter the chromophore and is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the λmax. A pH-dependent UV analysis can be a powerful tool to confirm the pKa of hypoxanthine.
Thermal Analysis
Thermal analysis techniques like TGA and DSC are crucial for determining the thermal stability and solvent/water content of the synthesized salt.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of water or residual solvent in the final product. A weight loss step at temperatures below 120 °C would indicate the presence of unbound solvent or water.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the melting point and decomposition temperature of the compound. The DSC thermogram of this compound is expected to show a sharp endotherm corresponding to its decomposition, likely at a different temperature than the parent hypoxanthine.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized compound. A reversed-phase HPLC method with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) can be developed to separate the this compound from hypoxanthine and any other impurities. A purity of ≥99% is typically desired for pharmaceutical applications.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The presented protocols and analytical methods are designed to be robust and reproducible, providing a solid foundation for researchers in the field. The successful synthesis and thorough characterization of this purine salt open avenues for its use in a variety of applications, including as a more soluble form of hypoxanthine for in vitro and in vivo studies, and as a key intermediate for the synthesis of novel purine derivatives with enhanced therapeutic potential. The principles and techniques detailed herein are broadly applicable to the synthesis and characterization of other purine salts, contributing to the advancement of medicinal chemistry and drug development.
References
-
Absorption spectrum of hypoxanthine and complexes of hypoxanthine with... - ResearchGate. Available from: [Link]
-
Hypoxanthine. Available from: [Link]
-
When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed. Available from: [Link]
-
Hypoxanthine (PAMDB000059) - P. aeruginosa Metabolome Database. Available from: [Link]
-
UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine,... - ResearchGate. Available from: [Link]
-
Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VII. The Effect of Hydroxy Substitutions on the Ultraviolet Absorption of the Series: Hypoxanthine, Xanthine and Uric Acid | Journal of the American Chemical Society. Available from: [Link]
-
Hypoxanthine | C5H4N4O | CID 135398638 - PubChem. Available from: [Link]
-
Showing Compound Hypoxanthine (FDB003949) - FooDB. Available from: [Link]
-
A UV–Vis spectra of the sensing system in the presence of different... - ResearchGate. Available from: [Link]
-
Hypoxanthine (YMDB00555) - Yeast Metabolome Database. Available from: [Link]
- US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents.
-
A Facile Synthesis of Hypoxanthine - Taylor & Francis Online. Available from: [Link]
-
Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate - PubChem. Available from: [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000157). Available from: [Link]
-
Formation of Hypoxanthine Tetrad by Reaction with Sodium Chloride: From Planar to Stereo. Available from: [Link]
-
sodium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate | C5H3N4NaO3 - PubChem. Available from: [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157). Available from: [Link]
-
Synthesis of hypoxanthine peptide nucleic acid 64. - ResearchGate. Available from: [Link]
-
Hypoxanthine Disodium Salt-N/H - MP Biomedicals. Available from: [Link]
-
Hypoxanthine (ECMDB00157) (M2MDB000059) - ECMDB. Available from: [Link]
-
Synchrotron powder diffraction, X-ray absorption and 1H nuclear magnetic resonance data for hypoxanthine, C5H4N4O | Request PDF - ResearchGate. Available from: [Link]
-
Sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate;dihydrate - PubChem. Available from: [Link]
-
FTIR for pure HA sodium salt showing its characteristic peaks.... - ResearchGate. Available from: [Link]
-
(PDF) H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - ResearchGate. Available from: [Link]
-
(PDF) Determination of Hypoxanthine in the Presence of Copper by Adsorptive Stripping Voltammetry - ResearchGate. Available from: [Link]
-
Thermochemical Properties of Xanthine and Hypoxanthine Revisited | Request PDF. Available from: [Link]
-
Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts - NIH. Available from: [Link]
-
ATR-FTIR absorption spectra from 3100-2700 and 1800-800 cm-1 of... - ResearchGate. Available from: [Link]
-
Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage - MDPI. Available from: [Link]
-
7H-Purin-6-amine-15N | C5H5N5 | CID 10997088 - PubChem. Available from: [Link]
-
Sodium orthophenyl phenol - Wikipedia. Available from: [Link]
- WO2017048156A1 - Method of producing a sodium salt of (2,6-dichlorophenyl)amide carbopentoxysulphanilic acid - Google Patents.
-
Sodium-Ion Batteries: Applications and Properties - MDPI. Available from: [Link]
-
ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available from: [Link]
-
Properties of NaPF6 electrolytes and effect of electrolyte concentration on performance in sodium-ion batteries - Chemical Communications (RSC Publishing). Available from: [Link]
-
SODIUM o-PHENYLPHENOL | C12H9NaO | CID 23675735 - PubChem. Available from: [Link]
Sources
- 1. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]
- 2. Showing Compound Hypoxanthine (FDB003949) - FooDB [foodb.ca]
- 3. biosynth.com [biosynth.com]
- 4. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxanthine [drugfuture.com]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Structural Elucidation of Sodium 7H-purin-6-olate
This guide provides an in-depth, technically-focused protocol for the comprehensive structural elucidation of sodium 7H-purin-6-olate, a sodium salt of the naturally occurring purine derivative, hypoxanthine. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the structural characterization of purine analogues and other heterocyclic compounds. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the analytical workflow.
Introduction and Foundational Chemistry
This compound is the sodium salt of hypoxanthine, a purine nucleobase.[1] The structure consists of a purine core with an oxygen atom at the C6 position. The "7H" designation indicates that the proton is located on the nitrogen at position 7 of the purine ring system, which is one of the stable tautomeric forms. The formation of the sodium salt involves the deprotonation of the acidic proton, typically from the hydroxyl group at C6 or one of the imidazole ring nitrogens, leading to the olate form. Accurate structural confirmation is paramount for its use in biochemical research and as a building block in medicinal chemistry.[2]
The elucidation process is a multi-step, integrated approach that relies on several spectroscopic techniques to build a cohesive and validated structural model. The workflow is designed to be self-validating, where data from one technique corroborates the findings of another.
Caption: Overall workflow for the structural elucidation of this compound.
Mass Spectrometry: Determining Molecular Weight and Elemental Formula
Expertise & Experience: The initial and most critical step is to confirm the molecular weight and deduce the elemental formula. High-resolution mass spectrometry (HRMS) is the technique of choice over standard MS due to its ability to provide highly accurate mass measurements, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended. ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ are expected. Given the presence of sodium in the sample, the [M+Na]+ ion may be prominent. In negative ion mode, the deprotonated molecule [M-H]- should be observed.
-
Perform a mass calibration of the instrument immediately prior to the analysis using a known calibration standard to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the accurate mass of the observed molecular ions.
-
Use the instrument's software to calculate the elemental formula that corresponds to the measured accurate mass, with a mass tolerance of less than 5 ppm.
-
Expected Results and Interpretation
The expected molecular formula for the neutral hypoxanthine molecule is C₅H₄N₄O.[1] The theoretical monoisotopic mass is 136.0385 g/mol . For this compound (C₅H₃N₄NaO), the molecular weight is approximately 158.09 g/mol .[3][4]
| Ion | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| [C₅H₄N₄O + H]+ | 137.0463 | - |
| [C₅H₄N₄O + Na]+ | 159.0283 | - |
| [C₅H₃N₄O]- | 135.0307 | 135.0307 |
The observation of these ions with high mass accuracy provides strong evidence for the elemental composition of the molecule. Tandem MS (MS/MS) can be performed on the precursor ions to induce fragmentation and gain further structural insights, particularly into the purine ring system.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7] For a heterocyclic system like this compound, a suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals and to confirm the tautomeric form.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve a wide range of compounds and because it does not exchange with labile protons as readily as D₂O.[1]
-
-
1D NMR Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to identify all proton signals and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify all unique carbon environments.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[8]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which can help in confirming stereochemistry and tautomeric forms.
-
Expected ¹H and ¹³C NMR Spectra and Interpretation
Based on the structure of hypoxanthine, the parent molecule, we can predict the expected NMR spectra for this compound. The deprotonation and presence of the sodium cation will induce shifts in the signals, particularly for atoms near the site of deprotonation.
¹H NMR (in DMSO-d₆):
-
Two signals in the aromatic region are expected for the C2-H and C8-H protons of the purine ring, likely appearing as singlets. For hypoxanthine, these typically appear around 8.0-8.2 ppm.[1] The exact chemical shifts for the sodium salt may vary slightly.
-
A broad signal corresponding to the N-H proton(s) may be observed, the chemical shift of which can be concentration and temperature-dependent.
¹³C NMR (in DMSO-d₆):
-
Five distinct carbon signals are expected.
-
The chemical shifts will be characteristic of the purine ring system. The carbonyl-like carbon (C6) will be the most downfield signal.
Table of Predicted NMR Chemical Shifts (based on Hypoxanthine data):
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2-H | ~8.14 | ~148.0 |
| C8-H | ~7.99 | ~139.0 |
| C4 | - | ~150.0 |
| C5 | - | ~116.0 |
| C6 | - | ~157.0 |
Note: These are approximate values based on literature data for hypoxanthine and may differ for the sodium salt.[1][9]
The HMBC experiment will be pivotal in confirming the structure. For instance, the C2-H proton should show correlations to C4 and C6, while the C8-H proton should correlate to C4 and C5. These correlations will definitively establish the connectivity of the purine ring.
Caption: Key expected HMBC correlations for structural confirmation.
Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Electronic System Analysis
Expertise & Experience: While NMR and MS provide the core structural information, IR and UV-Vis spectroscopy offer complementary data that validate the presence of specific functional groups and the conjugated electronic system, respectively.
Experimental Protocol: FTIR and UV-Vis Spectroscopy
-
FTIR Spectroscopy:
-
Acquire a spectrum of the solid sample using an attenuated total reflectance (ATR) accessory.
-
Scan the range from 4000 to 400 cm⁻¹.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol).
-
Record the absorption spectrum from 200 to 400 nm. The UV absorption of hypoxanthine is pH-dependent.[10]
-
Expected Spectra and Interpretation
-
FTIR: The spectrum should show characteristic absorption bands for:
-
N-H stretching vibrations (around 3100-3300 cm⁻¹).
-
C=O stretching of the amide/lactam group (around 1650-1700 cm⁻¹).
-
C=N and C=C stretching vibrations of the purine ring (in the 1500-1650 cm⁻¹ region).
-
-
UV-Vis: The purine ring is a conjugated system and will exhibit strong UV absorption. Hypoxanthine typically shows an absorption maximum (λmax) around 250 nm.[11] The exact λmax for the sodium salt may be slightly shifted due to the deprotonation.
Conclusion: A Self-Validating Approach to Structural Elucidation
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry provides the elemental formula, while a comprehensive suite of 1D and 2D NMR experiments reveals the precise atomic connectivity and confirms the core structure. Complementary techniques such as FTIR and UV-Vis spectroscopy validate the presence of key functional groups and the conjugated system. The consistency of data across all these techniques provides a high degree of confidence in the final structural assignment, establishing a robust and self-validating methodology essential for research and development in the chemical and pharmaceutical sciences.
References
-
IEEE Xplore. (2022). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ResearchGate. (n.d.). MS² fragmentation spectra of PDNS ribotides. Retrieved from [Link]
-
ResearchGate. (n.d.). The MS/MS identified compound, hypoxanthine, is shown at three different collision cell energies. Retrieved from [Link]
-
TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR (I) and 1H NMR (II) spectra of [1'-13C]inosine, [1-13C]ribose and hypoxanthine. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Hypoxanthine at BMRB. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000157). Retrieved from [Link]
-
ResearchGate. (n.d.). H.NMR-Spectrum of Heterocyclic Compound {2}. Retrieved from [Link]
-
Ovid. (n.d.). The integrated analysis strategy of unstable hypoxanthine, a potential quality marker in Shuxuetong injection based on standard. Retrieved from [Link]
-
PubMed. (n.d.). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Microbe Notes. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. Retrieved from [Link]
-
PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra for standards of (A) inosine phosphate, (B) hypoxanthine,. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Ultraviolet Absorption Spectra of Nitrogenous Heterocycles. VII. The Effect of Hydroxy Substitutions on the Ultraviolet Absorption of the Series: Hypoxanthine, Xanthine and Uric Acid. Retrieved from [Link]
Sources
- 1. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The mass-spectrometirc identification of hypoxanthine and xanthine ('oxypurines') in skeletal musce from two patients with congenital xanthine oxidase deficiency (xanthinuria) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 8. hmdb.ca [hmdb.ca]
- 9. bmse000094 Hypoxanthine at BMRB [bmrb.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro Stability Assessment of Sodium 7H-purin-6-olate
Prepared by: A Senior Application Scientist
Preamble: Charting the Course for Stability Analysis
In the landscape of drug discovery and development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, quality, and efficacy. This guide provides a comprehensive, technically-grounded framework for the in vitro stability assessment of Sodium 7H-purin-6-olate, the sodium salt of hypoxanthine. Given the limited specific literature on this particular salt, this document leverages established principles of purine chemistry, authoritative regulatory guidelines, and field-proven methodologies for analogous compounds. Our approach is not merely a sequence of protocols but a strategic, self-validating system designed to elucidate degradation pathways, identify potential liabilities, and establish a robust stability-indicating analytical method—critical milestones in any successful drug development program.
Section 1: Foundational Concepts in Stability Testing
The Subject Molecule: this compound
This compound is the sodium salt of the naturally occurring purine derivative, hypoxanthine. The purine ring system is a common scaffold in numerous endogenous molecules and pharmaceuticals. Its chemical personality is defined by the presence of multiple nitrogen atoms and its aromatic character, which can render it susceptible to specific degradation pathways. Understanding these intrinsic properties is the first step in designing a meaningful stability study. The primary goal is to determine the rate and mechanisms of its degradation under various environmental conditions, thereby predicting its shelf-life and ensuring that any degradation products are identified and evaluated.
The Regulatory Imperative: The Role of ICH Guidelines
Stability testing is not an arbitrary exercise; it is a regulatory requirement and a scientific necessity. The International Council for Harmonisation (ICH) provides a unified set of guidelines that are globally recognized.[1] The cornerstone guideline, ICH Q1A(R2), outlines the core stability data package required for new drug substances and products.[1] These studies are designed to see how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This guide is structured to meet and exceed these foundational requirements.
Section 2: A Strategic Framework for Stability Assessment
A successful stability program is a multi-stage process that begins with aggressive stress testing to identify potential vulnerabilities and culminates in long-term studies that confirm the product's shelf-life.
The Workflow of a Comprehensive Stability Study
The logical flow of a stability investigation is designed to build knowledge progressively. Forced degradation studies are performed first to generate degradation products and develop an analytical method capable of resolving them. This validated "stability-indicating" method is then used for formal long-term and accelerated stability studies.
Caption: Overall workflow for an in vitro stability assessment program.
Section 3: Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the deliberate and rigorous challenging of the API in conditions exceeding those of accelerated stability.[3][4] Its purpose is threefold: to identify likely degradation products, to understand degradation pathways, and to demonstrate the specificity of the analytical method developed.[4][5] Studies should be conducted on a single batch and aim for a degradation of 10-15% to ensure that primary degradants are formed without excessive secondary degradation.[5][6]
Protocol for Forced Degradation
The following table outlines a robust protocol for the forced degradation of this compound, drawing inspiration from methodologies applied to related purine analogs like allopurinol.[7]
| Stress Condition | Protocol Details | Rationale & Causality |
| Acid Hydrolysis | 1. Dissolve API in a suitable solvent (e.g., water/acetonitrile).2. Add 0.1 M Hydrochloric Acid (HCl).3. Incubate at 60°C for 24-48 hours.4. Neutralize with 0.1 M Sodium Hydroxide (NaOH) before analysis. | The purine ring can be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening. Elevated temperature accelerates the reaction to generate detectable degradants in a reasonable timeframe. |
| Base Hydrolysis | 1. Dissolve API in a suitable solvent.2. Add 0.1 M NaOH.3. Incubate at 60°C for 24-48 hours.4. Neutralize with 0.1 M HCl before analysis. | Basic conditions can promote different hydrolytic pathways compared to acidic conditions, including potential deprotonation and subsequent rearrangement or cleavage. |
| Oxidative Stress | 1. Dissolve API in a suitable solvent.2. Add 3% Hydrogen Peroxide (H₂O₂).3. Incubate at room temperature for 24 hours.4. Quench reaction if necessary and analyze. | The electron-rich purine ring is a prime target for oxidation. This stress condition mimics potential exposure to oxidative environments and is crucial for identifying N-oxide or other oxidative degradation products.[8] |
| Thermal Stress | 1. Store solid API in a calibrated oven at 80°C for 7 days.2. Store API solution at 60°C for 7 days. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. Degradation here points to pathways that are not dependent on external reagents like acid or base. |
| Photostability | 1. Expose solid API and API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).2. Analyze samples alongside a dark control. | Determines the molecule's sensitivity to light energy, which can induce photochemical reactions. The dark control is essential to differentiate between photolytic and thermal degradation.[2] |
Section 4: The Analytical Backbone: A Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products, process impurities, and excipients.
Recommended Technique: Reverse-Phase HPLC
For a polar, water-soluble molecule like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[7][9]
-
Rationale: RP-HPLC excels at separating polar to moderately non-polar compounds. A C18 column provides a non-polar stationary phase, while a polar mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) allows for excellent control over the retention and separation of the parent API and its more polar degradation products.
Step-by-Step Method Development Protocol
-
Column Selection: Begin with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a phosphate buffer (pH 3.0) and acetonitrile. A low pH ensures that any acidic functional groups are protonated, leading to better peak shape.
-
Analyze a mixture of the stressed samples (acid, base, peroxide, etc.). The goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
If separation is poor, systematically adjust the mobile phase composition. Employ a gradient elution (e.g., starting with 5% acetonitrile and ramping up to 95%) to resolve compounds with a wide range of polarities.
-
-
Wavelength Selection: Use a photodiode array (PDA) detector to scan the UV spectrum of the API. Select a wavelength of maximum absorbance (e.g., around 250-280 nm for purines) to ensure high sensitivity for the parent drug. Also, examine the spectra of the degradant peaks to ensure they are also detected.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This is a non-negotiable step to ensure the method is trustworthy. Key parameters include:
-
Specificity: Proven by the successful separation of the API from all degradation products in the forced degradation samples. Peak purity analysis using a PDA detector is essential.
-
Linearity: Demonstrate a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Confirm that the method provides correct results (accuracy) and that the results are reproducible (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be reliably detected and quantified.[7]
-
Section 5: Long-Term and Accelerated Stability Studies
With a validated SIM in hand, formal stability studies can commence. These studies are performed on at least three primary batches to assess batch-to-batch variability.[10] The API should be stored in a container closure system that simulates the proposed packaging for storage and distribution.[10]
ICH-Recommended Storage Conditions
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table based on ICH Q1A(R2) guidelines.[2]
Causality: Accelerated studies use elevated temperature and humidity to increase the rate of chemical degradation, providing an early indication of the long-term stability profile.[2] If significant degradation is observed during accelerated studies, intermediate studies are performed to evaluate the stability at conditions between long-term and accelerated.
Data Presentation and Analysis
Results should be summarized in a table, tracking the assay of the API and the levels of specified and unspecified degradation products over time.
| Time Point | Storage Condition | Assay (%) | Total Degradants (%) | Appearance |
| 0 | - | 99.8 | <0.1 | White Powder |
| 3 Months | 25°C/60% RH | 99.7 | 0.1 | Conforms |
| 3 Months | 40°C/75% RH | 99.1 | 0.7 | Conforms |
| 6 Months | 25°C/60% RH | 99.6 | 0.2 | Conforms |
| 6 Months | 40°C/75% RH | 98.2 | 1.5 | Conforms |
This is a sample data table for illustrative purposes.
Section 6: Elucidating Degradation Pathways
The data from forced degradation studies are instrumental in piecing together the degradation pathways. By identifying the structure of degradants (often using LC-MS), a degradation map can be constructed.
Hypothetical Degradation Pathway of this compound
Based on known purine chemistry, a plausible degradation pathway under oxidative and hydrolytic stress could involve oxidation of the purine ring followed by hydrolytic ring opening.
Caption: A hypothetical degradation pathway for this compound.
Section 7: Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous strategy for evaluating the in vitro stability of this compound. By integrating forced degradation studies with the development of a validated, stability-indicating HPLC method and adhering to ICH guidelines for long-term and accelerated testing, a complete profile of the molecule's stability can be established. This foundational knowledge is indispensable for making informed decisions in formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective therapeutic agent to patients.
References
-
PubChem. Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. National Center for Biotechnology Information. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). Available from: [Link]
-
eCompliance. ICH Guidelines: Your Essential Guide to Stability Testing. (2024). Available from: [Link]
-
European Medicines Agency. Stability Testing of Biotechnological/Biological Products. (1995). Available from: [Link]
-
MedCrave online. Forced Degradation Studies. (2016). Available from: [Link]
-
Slideshare. Ich guideline for stability testing. Available from: [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). Available from: [Link]
-
PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2015). Available from: [Link]
-
Zenodo. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. (2018). Available from: [Link]
-
K.K. Wagh College of Pharmacy. ICH GUIDELINES FOR STABILITY. Available from: [Link]
-
PubChem. sodium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Purate sodium. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. Redox-dependent purine degradation triggers postnatal loss of cardiac regeneration potential. (2023). Available from: [Link]
-
PubChem. Sodium. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Elucidating the pathways of degradation of denagliptin. (2010). Available from: [Link]
-
PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. (2004). Available from: [Link]
-
Selected Methods of Analysis. Available from: [Link]
-
PubChem. Phenolate Sodium. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025). Available from: [Link]
-
PubMed. In Vitro Stability of Sodium Nitroprusside Solutions for Intravenous Administration. (1984). Available from: [Link]
-
ResearchGate. The purine degradation pathway. (2025). Available from: [Link]
-
ResearchGate. Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. (2025). Available from: [Link]
-
The Korean Society of Health-System Pharmacists. The study on the Chemical Stability of Sodium Nitroprusside. (1998). Available from: [Link]
-
PubMed. Stability of Sodium Nitroprusside and Sodium Thiosulfate 1:10 Intravenous Admixture. (2010). Available from: [Link]
-
Edubirdie. Stability Of Sodium Nitroprusside In Aqueous Solutions - Free Essay Example. Available from: [Link]
-
Taylor & Francis Online. Analytical Methods Developed for the Determination of Pantoprazole Sodium: Overview. (2025). Available from: [Link]
-
ResearchGate. The determination and stability of sodium nitroprusside in aqueous solutions. (2025). Available from: [Link]
Sources
- 1. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. longdom.org [longdom.org]
- 7. zenodo.org [zenodo.org]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro stability of sodium nitroprusside solutions for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ich guideline for stability testing | PPTX [slideshare.net]
An In-depth Technical Guide to the Solubility of Sodium 7H-Purin-6-olate
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Nuances of Purine Salt Solubility
In the realm of pharmaceutical sciences and biochemical research, understanding the solubility of a compound is not merely a data point; it is a cornerstone of its developability and application. Sodium 7H-purin-6-olate, the sodium salt of the naturally occurring purine derivative hypoxanthine, presents a compelling case study in this regard. While hypoxanthine itself plays a crucial role in nucleotide metabolism, its utility in various applications, from cell culture media to potential therapeutic agents, is often dictated by its physicochemical properties. The conversion to a sodium salt is a common strategy to enhance aqueous solubility. However, its behavior in a broader range of solvents, particularly organic solvents frequently employed in drug discovery and formulation, is less well-documented.
This guide is structured to provide a comprehensive understanding of the solubility of this compound, moving from foundational chemical principles to practical experimental methodologies. As a Senior Application Scientist, my objective is not only to present data but to illuminate the underlying science, enabling you to make informed decisions in your research and development endeavors. We will delve into the theoretical framework governing the solubility of purine salts, present available and extrapolated solubility data, and provide detailed protocols for you to validate and expand upon this knowledge in your own laboratory settings.
Section 1: The Chemical Landscape of this compound
To appreciate the solubility characteristics of this compound, we must first understand its molecular structure and the transformation from its parent compound, hypoxanthine.
Hypoxanthine is a purine derivative with the chemical formula C₅H₄N₄O. It can exist in tautomeric forms, with the keto form being predominant. The molecule possesses both hydrogen bond donors (the N-H groups) and acceptors (the N and O atoms), contributing to its complex solubility profile. Hypoxanthine is a weakly acidic compound, with reported pKa values around 8.7[1][2]. This acidity is attributed to the proton on the imidazole ring, which can be abstracted to form the corresponding anion.
The formation of This compound involves the reaction of hypoxanthine with a sodium base, resulting in the deprotonation of the purine ring and the formation of an ionic bond between the purine anion and a sodium cation (Na⁺). This conversion from a neutral, albeit polar, molecule to an ionic salt dramatically alters its physicochemical properties, most notably its solubility.
The "Why": Causality Behind Salt Formation and Solubility Enhancement
The primary driver for converting a parent compound like hypoxanthine into a salt is often to improve its aqueous solubility and dissolution rate. The introduction of an ionic center significantly increases the polarity of the molecule. In aqueous solutions, the sodium cation and the purine olate anion can be effectively solvated by water molecules through ion-dipole interactions, which are generally stronger than the dipole-dipole and hydrogen bonding interactions that govern the dissolution of neutral hypoxanthine.
Caption: Salt formation increases polarity, leading to stronger interactions with polar solvents like water.
Section 2: Quantitative Solubility Profile of this compound
Aqueous Solubility
The most significant impact of converting hypoxanthine to its sodium salt is the enhancement of its aqueous solubility.
| Compound | Solvent | Solubility | Remarks |
| Hypoxanthine | Water | ~0.7 g/L (700 mg/L) at 23°C[3] | Sparingly soluble. |
| This compound | Water | "Slightly soluble"[4] | A qualitative description from a chemical supplier. |
| This compound | Water | "Clear and Complete Soluble" at 0.5% | This corresponds to at least 5 mg/mL.[5] |
| Hypoxanthine Disodium Salt | Water | 30 mg/mL[6] | While this is the disodium salt, it indicates a significant increase in solubility with salt formation. |
Expert Insight: The available data, though limited, consistently demonstrates a marked increase in aqueous solubility upon conversion of hypoxanthine to its sodium salt. The solubility of the monosodium salt is expected to be substantial, likely falling in the range of soluble to freely soluble.
pH-Dependent Aqueous Solubility
Given that hypoxanthine is a weak acid, the solubility of both the parent compound and its sodium salt is expected to be pH-dependent.
-
Below the pKa (in acidic conditions): The equilibrium will favor the protonated, less soluble form of hypoxanthine.
-
Around the pKa (pH ~8.7): A significant portion of the hypoxanthine will be in its ionized form, leading to increased solubility.
-
Above the pKa (in alkaline conditions): The deprotonated, more soluble olate form will predominate. The addition of a common ion (Na⁺) from the buffer could potentially slightly decrease the solubility of the sodium salt, but the primary effect will be governed by the pH.
Caption: The solubility of this compound is influenced by the pH of the aqueous medium.
Solubility in Organic Solvents: An Extrapolated Profile
Direct quantitative solubility data for this compound in organic solvents is scarce. However, we can infer its likely behavior based on the principles of "like dissolves like" and the known solubility of its parent compound, hypoxanthine. The conversion to a highly polar ionic salt will generally decrease its solubility in non-polar and moderately polar aprotic solvents.
| Solvent | Type | Hypoxanthine Solubility | Estimated this compound Solubility |
| Water | Polar Protic | ~0.7 g/L | Significantly Higher (likely > 5 mg/mL) |
| Methanol | Polar Protic | Slightly soluble | Likely Lower than Hypoxanthine. While methanol is polar, its ability to solvate ions is less effective than water. |
| Ethanol | Polar Protic | ~0.5 mg/mL[1] | Expected to be Very Low to Insoluble. Ethanol is less polar than methanol and water, making it a poor solvent for ionic salts. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~30 mg/mL[1] | Likely Significantly Lower than Hypoxanthine. While DMSO is a powerful polar aprotic solvent capable of dissolving many salts, the strong crystal lattice energy of the sodium salt may hinder dissolution compared to the neutral parent. |
| Dimethylformamide (DMF) | Polar Aprotic | ~20 mg/mL[1] | Likely Significantly Lower than Hypoxanthine. Similar to DMSO, a decrease in solubility is expected due to the ionic nature of the salt. |
| Acetonitrile | Polar Aprotic | Poorly soluble | Expected to be Insoluble. Acetonitrile has a lower polarity compared to DMSO and DMF and is generally a poor solvent for inorganic salts. |
| Acetone | Polar Aprotic | Insoluble | Expected to be Insoluble. Acetone is not sufficiently polar to effectively solvate the ions of the salt. |
| Non-Polar Solvents | (e.g., Hexane, Toluene) | Insoluble | Expected to be Insoluble. The large difference in polarity between the ionic salt and non-polar solvents precludes any significant dissolution. |
Authoritative Grounding: The principle that ionic salts are generally less soluble in organic solvents than their neutral counterparts is a fundamental concept in chemistry.[7] The high lattice energy of the salt crystal must be overcome by the solvation energy provided by the solvent. Water, with its high dielectric constant and ability to form strong ion-dipole interactions, is exceptionally effective at this. Organic solvents, even polar ones like DMSO and DMF, are less efficient at stabilizing the separated ions, leading to lower solubility for many salts.[8]
Section 3: Field-Proven Experimental Protocols for Solubility Determination
To ensure scientific integrity, the extrapolated data presented above must be experimentally verified. The following protocols provide robust methodologies for determining both thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
This method determines the saturation solubility of a compound at equilibrium and is considered the "gold standard."[9][10][11]
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, PBS pH 7.4, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.[12]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the solubility of compounds under conditions that mimic biological assays.[4][5][6][13] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution.
Objective: To rapidly assess the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Filter plates (optional)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-2 µL) to the wells of a 96-well plate. Then, add the aqueous buffer to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%).
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.
-
Direct UV Method: After incubation, filter the solutions using a filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a calibration curve prepared by diluting the DMSO stock in a DMSO/buffer mixture that mimics the final assay conditions.[6]
-
Section 4: Practical Insights and Troubleshooting
-
Hygroscopicity: Sodium salts of organic molecules can be hygroscopic. It is essential to store this compound in a desiccator and to handle it in a low-humidity environment to ensure accurate weighing.
-
Stock Solution Stability: When preparing stock solutions, especially in aqueous buffers, it is advisable to assess their stability over time. For some purine derivatives, degradation can occur. It is often recommended to prepare fresh aqueous solutions or to store stock solutions at -20°C or -80°C.[14]
-
Metastable Forms: Be aware of the potential for the formation of different solid forms (polymorphs, hydrates) during solubility experiments, as this can affect the measured solubility.
Conclusion: A Foundation for Further Investigation
This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental chemical principles and supported by available data and established experimental protocols. While a complete quantitative solubility profile in all relevant solvents awaits further experimental determination, the insights provided herein should empower researchers, scientists, and drug development professionals to approach the handling and application of this important purine salt with a greater degree of scientific rigor and confidence. The provided protocols offer a clear path to generating the specific data required for your unique applications, ensuring that the foundational property of solubility is well-characterized in your research endeavors.
References
-
MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
- Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). In vitro solubility assays in drug discovery. Drug Discovery Today, 11(21-22), 1013–1018.
-
DrugFuture. (n.d.). Hypoxanthine. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Glomme, A., & März, J. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 23-27.
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Hypoxanthine (PAMDB000059). Retrieved from [Link]
-
ResearchGate. (2017). Where can I find the solubility of adenin in organic solvents?. Retrieved from [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]
-
PubChem. (n.d.). Hypoxanthine. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
MDPI. (2021). Simultaneous Determination of Purines and Uric Acid in Chinese Chicken Broth Using TFA/FA Hydrolysis Coupled with HPLC-VWD. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of uric acid standard stock solution. Retrieved from [Link]
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]
-
PubMed Central. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
-
American Chemical Society. (2020). Guanidine. Retrieved from [Link]
-
Quora. (2019). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
CSHL Press. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]
-
PubMed. (1974). Factors affecting urate solubility in vitro. Retrieved from [Link]
-
Wikipedia. (n.d.). Guanidine. Retrieved from [Link]
Sources
- 1. P. aeruginosa Metabolome Database: Hypoxanthine (PAMDB000059) [pseudomonas.umaryland.edu]
- 2. Hypoxanthine [drugfuture.com]
- 3. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. quora.com [quora.com]
- 8. Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phytotechlab.com [phytotechlab.com]
An In-Depth Technical Guide to the Potential Biological Activity of Purine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the diverse biological activities of purine derivatives. Moving beyond a simple catalog of effects, this document delves into the underlying mechanisms of action, provides field-proven experimental protocols for evaluation, and explores the vast therapeutic potential of this critical class of molecules.
Introduction: The Versatile Scaffold of Life
Purines, heterocyclic aromatic compounds composed of fused pyrimidine and imidazole rings, are fundamental to all life.[1][2] As core components of nucleic acids (adenine and guanine), energy currency (ATP), and signaling molecules, their biological importance cannot be overstated.[3] The true genius of nature and medicinal chemistry, however, lies in the modification of this core purine scaffold. Through strategic chemical substitutions, a vast library of purine derivatives has been created, yielding compounds with potent and highly specific biological activities. These derivatives have emerged as crucial pharmacophores in drug discovery, leading to approved therapies for a wide range of diseases, from cancer to viral infections.[3][4] This guide will illuminate the journey from the fundamental biochemistry of purines to their application as targeted therapeutic agents.
Chapter 1: Anticancer Activity: Targeting Uncontrolled Proliferation
The fight against cancer has been a major driver for the development of purine derivatives.[3][5] These compounds exert their anticancer effects through a variety of mechanisms, often by mimicking endogenous purines to disrupt the cellular machinery of rapidly dividing tumor cells.[6][7]
Mechanisms of Action
-
DNA/RNA Incorporation and Chain Termination: Many purine nucleoside analogs, after intracellular phosphorylation to their active triphosphate forms, are incorporated into DNA and RNA by polymerases.[8][9] This incorporation can halt further chain elongation, leading to irreparable DNA damage and triggering apoptosis (programmed cell death).[8] Fludarabine and Cladribine are classic examples that function primarily through this mechanism.[9][10]
-
Enzyme Inhibition: Purine derivatives can act as potent inhibitors of key enzymes involved in cellular metabolism and signaling.
-
Kinase Inhibition: Protein kinases are critical regulators of cell growth, proliferation, and survival. Many purine analogs are designed to fit into the ATP-binding pocket of specific kinases, blocking their activity and disrupting oncogenic signaling pathways.[4] Roscovitine and Seliciclib, for instance, are known inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[4]
-
Inhibition of DNA Repair: Agents like fludarabine can inhibit enzymes crucial for DNA repair, such as DNA ligase I. This makes cancer cells more susceptible to DNA damage, a synergistic effect often exploited in combination therapies.[7][10]
-
-
Immunomodulation: Some derivatives can influence the immune system's response to cancer. For example, by targeting adenosine receptors on immune cells, they can help to overcome the immunosuppressive tumor microenvironment, enhancing the ability of T-cells to attack tumor cells.[11]
Key Anticancer Purine Derivatives
| Derivative | Mechanism of Action | Primary Therapeutic Targets |
| Mercaptopurine | Inhibits de novo purine biosynthesis; incorporated into DNA/RNA. | Leukemia[7] |
| Fludarabine | DNA chain termination; inhibits DNA polymerase and DNA ligase I. | Chronic Lymphocytic Leukemia (CLL)[9][10] |
| Cladribine | DNA strand breakage and chain termination. | Hairy Cell Leukemia, Lymphomas[9][10] |
| Roscovitine | Competitive inhibition of the ATP-binding site of CDKs. | Various Cancers (investigational)[4] |
| Pentostatin | Inhibits adenosine deaminase (ADA), leading to toxic dATP buildup. | Hairy Cell Leukemia[9][10] |
Experimental Workflow: Assessing In Vitro Anticancer Activity
A robust, multi-step approach is required to validate the anticancer potential of a novel purine derivative. The goal is not just to show cytotoxicity, but to demonstrate selective cytotoxicity against cancer cells while sparing non-malignant cells.[12][13]
Caption: Workflow for in vitro screening of anticancer purine derivatives.
Protocol: MTT Cell Viability Assay
This colorimetric assay is a standard for assessing cytotoxicity. It measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[14]
-
Causality: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells and non-malignant control cells in separate 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[15] Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the purine derivative. Remove the old medium from the cells and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "no-cell" blank control (medium only).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[14][15]
-
Solubilization: Carefully remove the medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[15][16]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Self-Validation: The inclusion of vehicle controls (100% viability) and a known cytotoxic agent as a positive control (e.g., Doxorubicin) is crucial for validating the assay's performance.
Chapter 2: Antiviral and Antimicrobial Activities
Purine derivatives, particularly nucleoside analogs, are cornerstones of antiviral therapy.[17] Their structural similarity to natural nucleosides allows them to be recognized and processed by viral enzymes, ultimately disrupting the replication cycle of the pathogen.[17]
Mechanisms of Action
The primary antiviral mechanism involves targeting viral polymerases (DNA or RNA-dependent RNA polymerases).[17][18]
-
Intracellular Activation: The analog is first phosphorylated by viral or host cell kinases to its active triphosphate form.
-
Competitive Inhibition: The triphosphate analog competes with the natural nucleoside triphosphate for the active site of the viral polymerase.
-
Chain Termination: Once incorporated into the growing viral DNA or RNA strand, the analog prevents the addition of further nucleotides, effectively terminating replication.[17] Acyclovir, a guanosine analog, is a prime example used against herpes simplex virus (HSV).[17]
Some purine derivatives also show promise as antimicrobial agents by targeting riboswitches—structured RNA domains in bacterial mRNA that regulate gene expression.[19] Binding of a purine analog to a riboswitch can disrupt essential metabolic pathways in the bacteria.[19]
Notable Derivatives
-
Acyclovir/Ganciclovir: Guanosine analogs highly effective against herpesviruses.[4]
-
Vidarabine (Ara-A): An adenosine analog with activity against HSV and varicella-zoster virus.[4]
-
Remdesivir: An adenosine C-nucleoside analog with broad-spectrum activity against RNA viruses, including coronaviruses, by acting as a delayed chain terminator for the viral RNA-dependent RNA polymerase.[17]
Chapter 3: Anti-inflammatory and Immunomodulatory Roles
Extracellular purines, like ATP and its breakdown product adenosine, are potent signaling molecules that regulate inflammation and immunity.[20][21] Purine derivatives designed to interact with the receptors for these molecules—known as purinergic receptors—have significant therapeutic potential as anti-inflammatory agents.[22]
Targeting Purinergic Receptors
There are two main families of purinergic receptors: P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP).[20]
-
P1 Receptors (A1, A2A, A2B, A3): The A2A adenosine receptor (A2AR) is a major target for anti-inflammatory drug design.[23] It is highly expressed on immune cells, including T-cells, macrophages, and neutrophils.[23][24] Activation of A2AR generally leads to an increase in intracellular cyclic AMP (cAMP), which triggers downstream signaling pathways that suppress immune cell activation and the production of pro-inflammatory cytokines like TNF-α and IL-12.[23][24][25] This makes A2AR agonists potent anti-inflammatory agents.
-
P2 Receptors (P2X, P2Y): The P2X7 receptor, an ATP-gated ion channel, is a key pro-inflammatory player.[26] Its activation on immune cells like macrophages triggers the release of potent inflammatory cytokines, including IL-1β.[27] Therefore, P2X7 antagonists are being actively investigated for treating inflammatory diseases.[28]
Caption: A2A Adenosine Receptor signaling pathway in immune cells.[11]
Chapter 4: Central Nervous System (CNS) Activity
Purinergic signaling is vital for communication between neurons and glial cells (astrocytes and microglia) in the CNS.[27][29] Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, epilepsy, and depression.[29][30][31]
-
Neuroprotection: Adenosine, acting primarily through A1 receptors, is generally neuroprotective, reducing neuronal excitability and neurotransmitter release.
-
Neuroinflammation: In neurodegenerative diseases, damaged cells release large amounts of ATP, which can activate microglial P2X7 receptors, promoting a chronic neuroinflammatory state that contributes to neuronal death.[30]
-
Therapeutic Potential: This makes purinergic receptors promising targets for CNS disorders. For instance, A2A receptor antagonists have been explored for Parkinson's disease to modulate motor function, and P2X7 antagonists are being investigated to quell neuroinflammation in diseases like Alzheimer's.[28][31]
Chapter 5: Conclusion and Future Directions
The purine scaffold is a testament to nature's efficiency, providing a foundation for molecules that are integral to life and a source of inspiration for medicinal chemists. The diverse biological activities of purine derivatives—from killing cancer cells and stopping viruses to modulating inflammation and neuronal function—highlight their immense therapeutic potential.[2][3]
Future research will focus on:
-
Enhanced Specificity: Designing derivatives with higher selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Multi-Targeted Agents: Developing single compounds that can modulate multiple targets within a disease pathway, a strategy that could be particularly effective for complex diseases like cancer.[3]
-
Computational Design: Leveraging computational chemistry and machine learning to predict the activity of novel purine structures, accelerating the drug discovery process.
The continued exploration of the chemical space around the purine core promises to yield a new generation of innovative medicines to address some of the most significant challenges in human health.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Massarani, S. M., El-Sherif, Y. A., & Ali, M. A. (2023). Purine derivatives as potent anticancer agents: a comprehensive review. PubMed. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Glial Purinergic Signaling in Neurodegeneration. (n.d.). Frontiers. Retrieved from [Link]
-
Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]
-
Purinergic signaling in infectious diseases of the central nervous system. (2020). PMC. Retrieved from [Link]
-
Benkirane, S., Misbahi, H., Boudkhili, M., Rodi, Y. K., Sebbar, N. K., & Essassi, E. M. (2023). Synthetic Routes and Pharmacological Activities of Purine Derivatives: A Review. Current Organic Chemistry, 27(19), 1683-1696. Retrieved from [Link]
-
A2A receptors in inflammation and injury: lessons learned from transgenic animals. (n.d.). PMC. Retrieved from [Link]
-
Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. (n.d.). Biomolecular Condensates. Retrieved from [Link]
-
De Clercq, E., & Bernaerts, R. (1986). Antirhinovirus activity of purine nucleoside analogs. Antimicrobial agents and chemotherapy, 29(3), 482–487. Retrieved from [Link]
-
Purinergic Receptors in Neurological Diseases With Motor Symptoms: Targets for Therapy. (n.d.). Frontiers. Retrieved from [Link]
-
Purinergic Signalling and Inflammation-Related Diseases. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Ragab, A. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Retrieved from [Link]
-
Nucleosides and emerging viruses: A new story. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Purinergic Signaling in the Central Nervous System in Health and Disease. (2020). PMC. Retrieved from [Link]
-
Biological activities of purine analogues: a review. (2025). ResearchGate. Retrieved from [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved from [Link]
-
De Clercq, E. (1987). Targets for the antiviral activity of pyrimidine and purine nucleoside analogues. Nucleosides & Nucleotides, 6(1-2), 197-207. Retrieved from [Link]
-
Liu, X., Li, X., Zhang, Y., Li, S., Wang, M., Zhang, L., ... & Yang, S. (2025). Antiviral activity and mechanism of purine morpholine nucleoside analogues incorporating a sulfonamide fragment. PubMed. Retrieved from [Link]
-
From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved from [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. Retrieved from [Link]
-
BIOLOGICAL ACTIVITIES OF PURINE ANALOGUES : A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH. Retrieved from [Link]
-
Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function. (n.d.). NIH. Retrieved from [Link]
-
de la Fuente, C., Martínez-Fraile, A., Gago, B., Valero, M. L., de la Bodega, M., Castro, E., ... & Gamarro, F. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. Journal of medicinal chemistry, 64(5), 2649–2670. Retrieved from [Link]
-
The immunomodulatory function of adenosine in sepsis. (n.d.). Frontiers. Retrieved from [Link]
-
Johnson, S. A., & Thomas, W. (2000). Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies. Hematological oncology, 18(4), 141–153. Retrieved from [Link]
-
Nath, R., & Jawaid, M. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-36. Retrieved from [Link]
-
Di Virgilio, F., & Vuerich, M. (2011). Purinoceptors in Inflammation: Potential as Anti-Inflammatory Therapeutic Targets. Current pharmaceutical design, 17(30), 3302–3315. Retrieved from [Link]
-
Structure–activity features of purines and their receptors: implications in cell physiopathology. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Sharma, A., & Kumar, R. (2013). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 13(10), 1449–1466. Retrieved from [Link]
-
A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved from [Link]
-
Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. (2025). ResearchGate. Retrieved from [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Retrieved from [Link]
-
Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. (2023). PubMed Central. Retrieved from [Link]
-
Purinergic Ligands as Potential Therapeutic Tools for the Treatment of Inflammation-Related Intestinal Diseases. (2018). Frontiers. Retrieved from [Link]
-
Purine Analogues. (2014). LiverTox - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Purine analogue. (n.d.). Wikipedia. Retrieved from [Link]
-
Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 3. Purine derivatives as potent anticancer agents: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 7. Purine analogue - Wikipedia [en.wikipedia.org]
- 8. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Therapeutic potential of purine analogue combinations in the treatment of lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Purinergic Signalling and Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purinergic receptor ligands: the cytokine storm attenuators, potential therapeutic agents for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Purinoceptors in inflammation: potential as anti-inflammatory therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A2A receptors in inflammation and injury: lessons learned from transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | The immunomodulatory function of adenosine in sepsis [frontiersin.org]
- 26. Frontiers | Purinergic Ligands as Potential Therapeutic Tools for the Treatment of Inflammation-Related Intestinal Diseases [frontiersin.org]
- 27. Purinergic signaling in infectious diseases of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]
- 30. Frontiers | Purinergic Receptors in Neurological Diseases With Motor Symptoms: Targets for Therapy [frontiersin.org]
- 31. Purinergic Signaling in the Central Nervous System in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to Discovering the Mechanism of Action of Sodium 7H-purin-6-olate
Foreword: From Chemical Entity to Biological Narrative
In the landscape of drug discovery and molecular biology, the journey from a simple chemical structure to a profound understanding of its biological role is both a formidable challenge and a captivating pursuit. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the multifaceted process of elucidating the mechanism of action (MoA) for a small molecule. Our subject of inquiry is Sodium 7H-purin-6-olate.
For the purpose of this guide, we will treat this molecule as a novel discovery, charting a systematic course to uncover its biological targets and functional consequences. This approach allows us to demonstrate a robust, field-proven methodology applicable to any new chemical entity. This compound is the sodium salt of 7H-purin-6-ol, a compound more commonly known as hypoxanthine .[1][2][3] While its role as a naturally occurring purine derivative is well-documented in existing literature, we will proceed as if this knowledge is the destination, not the starting point, of our investigation.[1][3][4] This technical document will, therefore, serve as both a specific guide to understanding the core biological functions of hypoxanthine and a universal template for MoA discovery.
Our narrative will not be a mere recitation of protocols but a logical progression of scientific inquiry. We will explore the causality behind experimental choices, the importance of self-validating systems, and the authoritative grounding required for scientific integrity.
Part 1: Foundational Characterization & Hypothesis Generation
Before embarking on complex biological assays, a thorough foundational characterization of the test compound is paramount. This initial phase ensures data integrity, reproducibility, and informs the design of subsequent experiments.
Physicochemical Profiling
Understanding the fundamental properties of this compound is the bedrock of our investigation. These parameters influence its behavior in biological systems, from solubility in assay buffers to its ability to cross cell membranes. The sodium salt form of hypoxanthine generally enhances its aqueous solubility compared to the free purine base.[5][6]
Table 1: Physicochemical Properties of Hypoxanthine (7H-purin-6-ol)
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O | [2][4] |
| Molecular Weight | 136.11 g/mol | [2][3][7] |
| Appearance | White to off-white crystalline solid | [2][8] |
| Melting Point | >150 °C (decomposes) | [7][8] |
| Aqueous Solubility | Sparingly soluble (~0.7 mg/mL at 23°C) | [4][7] |
| LogP | -1.11 | [7] |
| pKa (Acidic) | 8.93 | [8] |
| pKa (Basic) | 2.39 | [8] |
Protocol 1: Solubility and Stability Assessment
Objective: To determine the practical working concentration range and stability of this compound in common biological buffers.
Methodology:
-
Prepare a high-concentration stock solution (e.g., 50 mM) in a suitable solvent like DMSO.[2][3][9] Note: Hypoxanthine itself is soluble in DMSO at concentrations of 5-30 mg/mL.[2][3]
-
Serially dilute the stock solution into various aqueous buffers (e.g., PBS pH 7.4, DMEM, RPMI-1640).
-
Incubate the solutions at relevant temperatures (4°C, 25°C, 37°C) for various time points (0, 2, 8, 24, 48 hours).
-
Assess solubility visually for precipitation and quantitatively using HPLC-UV by measuring the concentration of the compound in the supernatant after centrifugation.
-
The stability is determined by the percentage of the parent compound remaining at each time point, as quantified by HPLC-UV against a time-zero standard.
Rationale: This protocol is critical for preventing experimental artifacts. Poor solubility can lead to false-negative results or compound precipitation, while instability can result in decreased compound concentration or the formation of active degradation products, confounding data interpretation.
In Silico Profiling & Target Prediction
Computational tools provide a powerful, cost-effective first pass at generating hypotheses. By comparing the structure of this compound to databases of known bioactive molecules, we can predict potential biological targets and pathways.
Workflow:
-
Structural Similarity Searching: Utilize platforms like PubChem or ChEMBL to find molecules with similar structures. This often reveals known drugs or probes with established mechanisms, providing immediate clues. For 7H-purin-6-olate, this search would quickly identify it as hypoxanthine and link it to purine analogs used in cancer therapy and other applications.[10][11]
-
Target Prediction Software: Employ tools like SwissTargetPrediction or SuperPred to predict protein targets based on 2D and 3D structural similarities. These algorithms would likely predict interactions with enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1][12]
Generated Diagram 1: In Silico Hypothesis Generation Workflow
Caption: Workflow for computational prediction of biological targets.
Part 2: Phenotypic Screening & Target Deconvolution
With foundational data secured, the next phase is to identify a quantifiable biological effect of the compound in a cellular context. This is achieved through phenotypic screening, which casts a wide net to detect functional changes in cells or organisms without a preconceived bias about the target.[13]
High-Content Cellular Proliferation Assay
Objective: To determine the effect of this compound on the proliferation and viability of a panel of human cancer cell lines.
Rationale: Purine metabolism is intrinsically linked to cell proliferation due to the high demand for nucleic acid synthesis in dividing cells.[1] Therefore, a proliferation assay is a logical starting point. We select a diverse panel of cell lines (e.g., A549 lung carcinoma, MCF7 breast cancer, HCT116 colon cancer) to identify potential tissue-specific sensitivities.
Protocol 2: Cell Proliferation and Viability Assay
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a 10-point serial dilution of this compound (e.g., from 100 µM down to 5 nM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Viability Measurement: After incubation, add a resazurin-based reagent (e.g., CellTiter-Blue) and measure fluorescence to quantify metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: Plot the percentage of cell viability against the log of compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothetical Outcome: Let us hypothesize that this compound shows selective anti-proliferative activity against the HCT116 colon cancer cell line with an IC₅₀ of 15 µM, while having minimal effect on A549 and MCF7 cells. This selective "hit" provides a crucial lead for our MoA investigation.
Target Deconvolution using Chemical Proteomics
Having identified a cellular phenotype (anti-proliferative effect), the critical next step is to identify the direct protein target(s) of the compound. Affinity-based proteomics is a powerful, unbiased method for this purpose.[13]
Generated Diagram 2: Affinity-Based Proteomics Workflow
Caption: Workflow for identifying protein targets via affinity proteomics.
Rationale: This method directly identifies proteins that physically interact with the compound. By immobilizing a modified version of our compound on a solid support, we can "fish" for its binding partners from a complex cellular protein mixture. Competition experiments, where excess free compound is added, are crucial to distinguish specific binders from non-specific ones.
Hypothetical Outcome: The LC-MS/MS analysis reveals a significant and specific enrichment of Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the samples incubated with the affinity probe, an enrichment that is lost when competed with excess free this compound. This strongly implicates HGPRT as a primary target.[1][12]
Part 3: Target Validation & Mechanistic Deep Dive
Identifying a putative target is a major milestone, but it must be rigorously validated. We must now prove that the interaction between this compound and HGPRT is directly responsible for the observed anti-proliferative phenotype.
Biochemical Validation: Enzyme Activity Assay
Objective: To determine if this compound acts as a substrate or inhibitor of recombinant human HGPRT.
Rationale: HGPRT is a key enzyme in the purine salvage pathway, converting hypoxanthine and guanine into their respective mononucleotides.[1] By testing the compound's effect on the enzyme's activity in a purified system, we can confirm a direct functional interaction.
Protocol 3: HGPRT Enzyme Activity Assay
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human HGPRT, the co-substrate phosphoribosyl pyrophosphate (PRPP), and varying concentrations of this compound.
-
Enzyme Kinetics: Initiate the reaction and monitor the consumption of PRPP or the production of inosine monophosphate (IMP) over time using a coupled-enzyme spectrophotometric assay or HPLC.
-
Data Analysis: Determine kinetic parameters such as Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). This will confirm that this compound is a substrate for the enzyme.
Expected Outcome: The assay would demonstrate that this compound is efficiently converted by HGPRT into IMP, confirming it as a substrate. This aligns with the known biological function of hypoxanthine.[1]
Cellular Target Engagement & Pathway Analysis
Objective: To demonstrate that the compound engages HGPRT within intact cells and to elucidate the downstream consequences of this interaction.
Workflow:
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to create HCT116 cells with reduced or eliminated HGPRT expression.
-
Phenotypic Rescue: Treat both wild-type and HGPRT-knockdown cells with this compound. If HGPRT is the relevant target, the knockdown cells should exhibit resistance to the compound's anti-proliferative effects.
-
Metabolomic Profiling: Use LC-MS to measure the levels of purine metabolites (e.g., hypoxanthine, xanthine, uric acid, IMP, GMP, AMP) in HCT116 cells following treatment.
Hypothetical Outcome: The HGPRT-knockdown cells are significantly less sensitive to this compound, confirming that the enzyme is required for the compound's activity. Metabolomic analysis reveals that treatment leads to an increase in intracellular IMP and a subsequent disruption of the nucleotide pool balance, leading to cell cycle arrest. This indicates that the anti-proliferative effect is likely due to its role as an antimetabolite, a common mechanism for purine analogs.[11]
Generated Diagram 3: The Purine Salvage Pathway and the Role of Hypoxanthine
Sources
- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hypoxanthine | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. grokipedia.com [grokipedia.com]
- 5. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hypoxanthine [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
Preliminary Screening of Sodium 7H-Purin-6-olate in Cell Lines: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of Sodium 7H-Purin-6-olate, the sodium salt of the naturally occurring purine derivative hypoxanthine. Far from being a simple cytotoxic agent, hypoxanthine occupies a pivotal role in cellular metabolism, particularly in the purine salvage pathway. Its effects on cell fate are highly context-dependent, varying with cell type, metabolic state, and the presence of other therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals, offering a nuanced approach to evaluating this compound's biological activity. We will delve into the causal logic behind experimental design, from cell line selection to a multi-tiered screening strategy encompassing cytotoxicity, proliferation, and mechanistic assays. Detailed, field-proven protocols are provided, alongside data interpretation insights to navigate the compound's complex biological profile.
Introduction: The Dichotomous Nature of this compound (Sodium Hypoxanthine)
This compound, more commonly known in biochemical literature as sodium hypoxanthine, is the sodium salt of hypoxanthine, a purine base. It is a central intermediate in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleic acids to synthesize new nucleotides.[1] This pathway is energetically favorable compared to the de novo synthesis of purines.[1]
Given its role as a metabolic substrate, hypoxanthine is a key component of various cell culture media, such as HAT (Hypoxanthine-Aminopterin-Thymidine) and HT (Hypoxanthine-Thymidine) supplements, where it serves as a nutrient to support cell growth, particularly in hybridoma technology.[2][3][4][5] This fundamental role suggests that at baseline, sodium hypoxanthine is not a broadly cytotoxic compound.
However, emerging research reveals a more complex and dichotomous role for hypoxanthine in cell biology. It has been implicated in a range of cellular processes with potentially conflicting outcomes:
-
Pro-survival and Resistance: In certain contexts, such as in acute lymphoblastic leukemia, extracellular hypoxanthine can confer resistance to thiopurine chemotherapeutics like 6-mercaptopurine by competing for enzymatic pathways.[6]
-
Induction of Apoptosis: Conversely, studies have shown that hypoxanthine can induce apoptosis in human umbilical vascular endothelial cells (HUVECs) through a mechanism involving oxidative stress.[7]
-
Metastasis and Mutagenesis: In breast cancer cell lines, hypoxanthine has been identified as a metastasis-associated metabolite that can promote epithelial-mesenchymal transition (EMT), migration, and invasion.[8][9] Furthermore, it has demonstrated mutagenic potential in both nonmalignant and cancer cell lines.[10]
-
Proliferation and Differentiation: The effect of hypoxanthine on cell proliferation and differentiation can be cell-type specific. For instance, in a neuroblastoma model of Lesch-Nyhan syndrome, hypoxanthine enhanced proliferation while impairing differentiation.[11]
This evidence underscores the necessity of a comprehensive screening approach that moves beyond a simple assessment of cell death. The preliminary screening of this compound should be viewed as an investigation into its potential to modulate cellular phenotypes.
Preclinical Screening Strategy: A Multi-Faceted Approach
The preliminary screening of this compound requires a multi-faceted strategy to capture its potential range of activities. This involves careful selection of cell lines and a tiered experimental approach.
Cell Line Selection: The Importance of Context
The choice of cell lines is critical and should be guided by the intended therapeutic area of interest. Given the known activities of purine analogs in oncology, a panel of cancer cell lines is a logical starting point.[12][13][14][15][16]
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer (Estrogen Receptor Positive) | Well-characterized epithelial cell line; studies have shown hypoxanthine promotes metastasis in this line.[8][9] |
| MDA-MB-231 | Breast Cancer (Triple Negative) | An aggressive, mesenchymal-like cell line to contrast with the epithelial MCF-7. |
| HCT116 | Colorectal Cancer | A commonly used model for colon cancer; has been used to study the mutagenic potential of hypoxanthine.[10] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | A suspension cell line relevant to hematological malignancies where purine analogs are standard of care and hypoxanthine has been shown to mediate resistance.[6] |
| HEK293 | Human Embryonic Kidney Cells | Often used as a non-malignant control to assess general cytotoxicity.[10] |
| HUVEC | Human Umbilical Vein Endothelial Cells | A primary cell model to investigate effects on non-cancerous vasculature, where hypoxanthine has been shown to induce apoptosis.[7] |
This panel provides a cross-section of solid and hematological cancers, as well as non-malignant and primary cell controls, allowing for a broad assessment of activity.
Tier 1: Cytotoxicity and Viability Assessment
The initial tier of screening aims to determine the concentration range over which this compound affects cell viability and metabolic activity.
Caption: Workflow for MTT/XTT Cytotoxicity Assay.
The MTT and XTT assays are colorimetric assays that measure cellular metabolic activity, which is often used as a proxy for cell viability.[12] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[5][12][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated stock of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations. A wide range should be tested initially (e.g., 1 µM to 10 mM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control. Incubate for 48 to 72 hours.
-
MTT Assay:
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C.
-
Read absorbance at 450-490 nm.[17]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Tier 2: Mechanistic Probing
If the Tier 1 screen reveals significant activity (either cytotoxic or proliferative), the next step is to investigate the underlying mechanism.
It is crucial to determine the mode of cell death induced by the compound. Apoptosis (programmed cell death) and necrosis are distinct processes.[14] Assays that can distinguish between these are essential.
Experimental Workflow: Apoptosis Assay (Annexin V & Propidium Iodide)
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, to which Annexin V binds.[19][20] Propidium iodide is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.[20]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Harvest Cells: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC) and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry immediately. The results will segregate the cell population into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization)
-
Further Mechanistic Insight: Caspase Activity
Apoptosis is executed by a family of proteases called caspases.[19] Measuring the activity of key executioner caspases like caspase-3 and caspase-7 can confirm the apoptotic pathway. This can be done using fluorescent substrates (e.g., FLICA) or antibodies against cleaved caspases, often analyzed by flow cytometry or fluorescence microscopy.[10][19]
Purine analogs often exert their effects by interfering with DNA synthesis, which can lead to cell cycle arrest.[15] Analyzing the cell cycle distribution can provide valuable mechanistic clues.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide (PI), which binds stoichiometrically to DNA.[2][13][15]
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle:
-
G0/G1 phase: Normal DNA content (2n)
-
S phase: Intermediate DNA content (between 2n and 4n)
-
G2/M phase: Doubled DNA content (4n)
-
Sub-G1 peak: A peak to the left of G0/G1, indicating apoptotic cells with fragmented DNA.[13]
-
Potential Mechanisms and Signaling Pathways
The preliminary screening data should be interpreted in the context of purine metabolism. This compound (hypoxanthine) is a key node in this pathway.
Purine Metabolism Pathways
Caption: Simplified overview of purine metabolism pathways.
The biological effects of exogenously supplied sodium hypoxanthine could be due to several factors:
-
Modulation of Nucleotide Pools: By feeding into the salvage pathway, high concentrations of hypoxanthine could alter the intracellular pools of inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). This could affect DNA and RNA synthesis and cellular energy status.[1]
-
Generation of Reactive Oxygen Species (ROS): The conversion of hypoxanthine to uric acid by xanthine oxidase is a significant source of ROS, including superoxide radicals and hydrogen peroxide.[9] This increase in oxidative stress can trigger apoptosis, as seen in HUVECs, or promote signaling pathways involved in metastasis.[7][9]
-
Competition with Purine Analogs: Many purine analog chemotherapeutics, such as 6-mercaptopurine and 6-thioguanine, require the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) for their activation.[6] High levels of hypoxanthine can competitively inhibit this enzyme, preventing the activation of these drugs and leading to therapeutic resistance.[6]
Data Summary and Interpretation
All quantitative data should be summarized in tables for clear comparison of the compound's effects across different cell lines.
Table 1: Summary of IC50 Values (µM) from Cytotoxicity Assays
| Cell Line | 48h Incubation | 72h Incubation |
| MCF-7 | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| NALM-6 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
| HUVEC | Experimental Value | Experimental Value |
Table 2: Summary of Mechanistic Assay Results at IC50 Concentration (48h)
| Cell Line | % Apoptosis (Annexin V+) | % G2/M Arrest |
| MCF-7 | Experimental Value | Experimental Value |
| MDA-MB-231 | Experimental Value | Experimental Value |
| HCT116 | Experimental Value | Experimental Value |
| NALM-6 | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value |
| HUVEC | Experimental Value | Experimental Value |
Interpretation:
-
High IC50 values (>100 µM) in most cancer cell lines, coupled with low IC50 values in a specific line (e.g., HUVEC), would suggest a targeted cytotoxic effect rather than general toxicity.
-
A significant sub-G1 peak and a high percentage of Annexin V+ cells would strongly indicate that the observed cytotoxicity is due to apoptosis.
-
Accumulation of cells in the G2/M or S phase would suggest interference with DNA replication or mitosis, a common mechanism for purine analogs.
-
A lack of significant cytotoxicity but an effect on cell proliferation or morphology would warrant further investigation into non-apoptotic mechanisms, such as the induction of EMT or senescence.
Conclusion and Future Directions
The preliminary screening of this compound is not a straightforward search for a cytotoxic hit. It is an exploration of the compound's ability to modulate cellular metabolism and behavior. The results of the assays described in this guide will provide a foundational understanding of its biological activity, paving the way for more advanced studies. Future work could include investigating its effects in combination with other drugs (especially purine analogs), analyzing its impact on gene expression profiles related to metabolism and metastasis, and validating the in vitro findings in in vivo models. This structured, mechanistically-driven approach will ensure a thorough and insightful evaluation of this metabolically active compound.
References
-
Wikipedia. (2023, December 29). Cell cycle analysis. Retrieved from [Link]
-
Hassan, A. Y., et al. (2025). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H. Retrieved from [Link]
-
Al-Mterin, M., et al. (2024). Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E-deficient mice and cells. Journal of Cellular and Molecular Medicine. Retrieved from [Link]
-
Plant Cell Labs. (n.d.). HAT Supplement Solution (50X). Retrieved from [Link]
-
Shakartalla, S., et al. (2024). Hypoxanthine induces EMT, migration and invasion of MCF-7 cells. ResearchGate. Retrieved from [Link]
-
Tachon, P. (1989). Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS. Free Radical Research Communications. Retrieved from [Link]
-
Jones, C. L., et al. (2024). Hypoxanthine in the microenvironment can enable thiopurine resistance in acute lymphoblastic leukemia. Frontiers in Oncology. Retrieved from [Link]
-
Hegde, M., et al. (2017). Mutagenic potential of hypoxanthine in live human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]
-
Page, T., et al. (2001). Hypoxanthine Impairs Morphogenesis and Enhances Proliferation of a Neuroblastoma Model of Lesch Nyhan Syndrome. Journal of Neuroscience Research. Retrieved from [Link]
-
Kim, Y. L., et al. (2017). Hypoxanthine causes endothelial dysfunction through oxidative stress-induced apoptosis. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Zhang, Y., et al. (2001). Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole. Biochemical Pharmacology. Retrieved from [Link]
-
Fujiwara, M., et al. (2022). Hypoxanthine Reduces Radiation Damage in Vascular Endothelial Cells and Mouse Skin by Enhancing ATP Production via the Salvage Pathway. Radiation Research. Retrieved from [Link]
-
Al-Mterin, M., et al. (2024). 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer. Scientific Reports. Retrieved from [Link]
-
D'Agnillo, F., et al. (2019). Hypoxia modulates the purine salvage pathway and decreases red blood cell and supernatant levels of hypoxanthine during refrigerated storage. Haematologica. Retrieved from [Link]
-
Hopax. (n.d.). Hypoxanthine in Cell Culture: Essential Nutrient and Research Tool. Retrieved from [Link]
-
Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
Sustainability Directory. (2024). Hypoxanthine. Retrieved from [Link]
-
MDPI. (2023). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. International Journal of Molecular Sciences. Retrieved from [Link]
-
Reactome. (n.d.). Purine metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Purine metabolic pathways. Retrieved from [Link]
-
University of Utah. (n.d.). Purine Metabolism. Retrieved from [Link]
-
Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Retrieved from [Link]
-
Lee, J.-Y., et al. (2016). Hypoxanthine promotes barrier function under hypoxia and attenuates oxygen consumption. Journal of Biological Chemistry. Retrieved from [Link]
Sources
- 1. Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Media Supplements | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. mpbio.com [mpbio.com]
- 4. caissonlabs.com [caissonlabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Hypoxanthine in the microenvironment can enable thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxanthine causes endothelial dysfunction through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenic potential of hypoxanthine in live human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypoxanthine impairs morphogenesis and enhances proliferation of a neuroblastoma model of Lesch Nyhan syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Portico [access.portico.org]
- 16. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. midlandsci.com [midlandsci.com]
- 19. bioone.org [bioone.org]
- 20. Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of Sodium Purine Salts
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Purinergic signaling, a ubiquitous and evolutionarily conserved system, utilizes purine nucleotides and nucleosides as extracellular signaling molecules to regulate a vast array of physiological and pathological processes. The sodium salts of these purines, including adenosine triphosphate (ATP), adenosine diphosphate (ADP), adenosine, and guanosine, are fundamental tools in the study of this complex signaling network. This guide provides a comprehensive overview of the pharmacology of sodium purine salts, delving into their mechanisms of action through P1 and P2 receptors, their diverse physiological roles, and their therapeutic implications. Furthermore, this document offers detailed, field-proven experimental protocols for the investigation of purinergic signaling, equipping researchers with the practical knowledge to advance our understanding of this critical biological system.
Introduction to Purinergic Signaling
Extracellular purines and pyrimidines are pivotal signaling molecules that mediate a broad spectrum of biological effects through specific cell surface receptors known as purinergic receptors.[1] This signaling paradigm, first proposed by Geoffrey Burnstock, is now recognized as a fundamental communication system in nearly all tissues and organs.[2] Purinergic receptors are broadly classified into two main families: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are further subdivided into P2X ligand-gated ion channels and P2Y GPCRs, both activated by nucleotides such as ATP and ADP.[3]
The release of purines into the extracellular space can occur through various mechanisms, including vesicular exocytosis from neuronal and neuroendocrine cells, or release from damaged or stressed cells.[4][5] Once in the extracellular milieu, their signaling is terminated by a cascade of ectonucleotidases that sequentially hydrolyze ATP and ADP to adenosine.[2] This intricate interplay between purine release, receptor activation, and enzymatic degradation allows for precise spatial and temporal control of cellular responses.
Sodium purine salts are indispensable pharmacological tools for dissecting these complex pathways. Their aqueous solubility and stability make them ideal for in vitro and in vivo studies aimed at characterizing receptor function, elucidating downstream signaling cascades, and identifying novel therapeutic targets.
Pharmacology of Key Sodium Purine Salts
Sodium Salt of Adenosine Triphosphate (ATP)
Adenosine 5'-triphosphate (ATP) is not only the primary intracellular energy currency but also a key extracellular signaling molecule.[6][7] As a sodium salt, it is readily soluble and used extensively in experimental settings.[8][9]
Mechanism of Action: Extracellular ATP is a primary agonist for both P2X and P2Y receptors.[10]
-
P2X Receptors: These are ligand-gated ion channels that, upon activation by ATP, open to allow the influx of cations, primarily Na+ and Ca2+, leading to membrane depolarization and cellular excitation.[11][12] There are seven subtypes (P2X1-7), each with distinct biophysical and pharmacological properties.[11] For instance, P2X1 and P2X3 receptors desensitize rapidly, while P2X2, P2X4, and P2X7 channels exhibit slower desensitization.[10]
-
P2Y Receptors: This family consists of eight G protein-coupled receptor subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14). ATP is an agonist for several of these, including P2Y2 and P2Y11. Activation of these receptors initiates downstream signaling cascades through various G proteins, leading to changes in intracellular second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine monophosphate (cAMP).
Physiological and Pathophysiological Roles: Extracellular ATP is involved in a myriad of processes, including neurotransmission, muscle contraction, inflammation, and cell proliferation.[6] For example, in the nervous system, ATP can act as a fast excitatory neurotransmitter.[12] In the immune system, high concentrations of extracellular ATP, often released from damaged cells, act as a "danger signal" that can trigger inflammatory responses through activation of the P2X7 receptor.[13]
Pharmacokinetics and Pharmacodynamics: Intravenously administered ATP is rapidly cleared from circulation, primarily through cellular uptake by erythrocytes and vascular endothelial cells.[14] Its metabolism involves either phosphorylation to adenosine monophosphate (AMP) or deamination to inosine.[14] The half-life of exogenous ATP is very short, on the order of seconds.[15] In a study involving cancer patients, intravenous infusion of ATP led to dose-dependent increases in ATP levels in erythrocytes, with a disappearance half-life of approximately 5.9 hours from these cells.[16]
Sodium Salt of Adenosine Diphosphate (ADP)
Adenosine 5'-diphosphate (ADP) sodium salt is another crucial nucleotide in purinergic signaling, particularly known for its role in platelet aggregation.[17][18]
Mechanism of Action: ADP is the primary agonist for three P2Y receptor subtypes: P2Y1, P2Y12, and P2Y13.
-
P2Y1 Receptor: This Gq-coupled receptor mediates the initial, transient phase of platelet aggregation by increasing intracellular Ca2+.[19]
-
P2Y12 Receptor: A Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and sustained platelet aggregation.[2][20] The P2Y12 receptor is a major target for antiplatelet drugs.[21]
-
P2Y13 Receptor: Also Gi-coupled, this receptor is involved in various cellular processes, though its role in platelet function is less defined than that of P2Y1 and P2Y12.
Physiological and Pathophysiological Roles: Beyond hemostasis, ADP signaling is implicated in inflammation and immune responses.[2] For instance, P2Y12 receptor activation on microglia promotes their migration.[2]
Pharmacokinetics and Pharmacodynamics: The metabolism of circulating ADP is complex and involves the integrated action of soluble adenylate kinase and ectonucleotidases like CD39.[22] Extracellular ADP can be converted back to ATP or degraded to AMP and subsequently adenosine.[23] The pharmacokinetics of ADP receptor antagonists are well-studied, but data on exogenous ADP as a drug is limited due to its rapid metabolism.[21][24]
Sodium Salt of Adenosine
Adenosine, as a sodium salt, is a key purine nucleoside that acts as a modulator of numerous physiological functions.
Mechanism of Action: Adenosine exerts its effects through four G protein-coupled P1 receptors: A1, A2A, A2B, and A3.[1][25]
-
A1 and A3 Receptors: These are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. The A1 receptor can also activate G protein-coupled inwardly rectifying K+ (GIRK) channels, leading to hyperpolarization.[26]
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
Physiological and Pathophysiological Roles: Adenosine is a critical regulator of cardiovascular function, neurotransmission, and inflammation.[27] In the heart, it slows the heart rate and can terminate certain arrhythmias.[14] In the brain, it generally has an inhibitory effect. Adenosine also possesses potent anti-inflammatory properties.
Pharmacokinetics and Pharmacodynamics: Exogenously administered adenosine has a very short half-life of less than 10 seconds due to rapid uptake into cells and metabolism.[15] It is administered intravenously as a rapid bolus for the treatment of supraventricular tachycardia. Its effects are antagonized by methylxanthines like caffeine.[14]
Sodium Salt of Guanosine
Guanosine, and its sodium salt, is an emerging player in purinergic signaling with recognized neuroprotective effects.
Mechanism of Action: The precise receptors for extracellular guanosine are still under investigation. Some evidence suggests it may interact with a distinct binding site or modulate the function of other receptors, such as adenosine receptors, potentially through heteromeric complexes like the A1-A2A receptor heteromer.[14] Extracellular GTP has been shown to have specific binding sites on some cells that do not bind ATP.[5]
Physiological and Pathophysiological Roles: Guanosine has demonstrated neuroprotective, anti-inflammatory, and immunomodulatory effects in various experimental models.[14] It can modulate glutamate uptake and has trophic effects on neuronal and glial cells. Extracellular GTP can enhance nerve growth factor-induced neurite outgrowth.[5]
Pharmacokinetics and Pharmacodynamics: Studies in rats have shown that guanosine is rapidly cleared from the blood and distributed to various tissues, with the highest concentration found in the kidneys.[25] It is primarily metabolized to guanine and excreted in the urine.[26] The bioavailability of guanosine after intramuscular administration in rats is high (84-88%).[25]
| Sodium Purine Salt | Primary Receptor Targets | Key Second Messengers | Primary Physiological Roles |
| Sodium ATP | P2X (1-7), P2Y (e.g., P2Y2, P2Y11) | Ca2+, Na+, K+ (P2X); IP3, DAG, cAMP (P2Y) | Neurotransmission, inflammation, muscle contraction, cell proliferation[6][11][12] |
| Sodium ADP | P2Y (1, 12, 13) | Ca2+, IP3 (P2Y1); cAMP (P2Y12) | Platelet aggregation, inflammation, immune cell migration[2][19][20] |
| Sodium Adenosine | P1 (A1, A2A, A2B, A3) | cAMP, K+ (A1/A3); cAMP (A2A/A2B) | Cardiovascular regulation, neuromodulation, anti-inflammation[1][25][27] |
| Sodium Guanosine | Putative distinct receptors, modulation of adenosine receptors | Ca2+ | Neuroprotection, anti-inflammation, trophic effects on neural cells[5][14] |
Experimental Protocols for the Study of Sodium Purine Salts
Radioligand Binding Assays for Purinergic Receptors
Radioligand binding assays are a gold standard for determining the affinity of ligands for their receptors.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled ligand or the inhibitory constant (Ki) of an unlabeled competitor for a specific purinergic receptor.
Step-by-Step Methodology: [1][10][16][27]
-
Receptor Preparation:
-
Prepare membrane homogenates from cells or tissues expressing the purinergic receptor of interest.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Assay Setup (for a 96-well plate):
-
For saturation binding: To each well, add increasing concentrations of the radioligand (e.g., [3H]MRS2279 for P2Y1 receptors).[1] For each concentration, have a set of wells for total binding and a set for non-specific binding.
-
For competition binding: To each well, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (the sodium purine salt being tested).
-
To determine non-specific binding, add a high concentration of a known, unlabeled antagonist (e.g., 10 µM MRS2179 for P2Y1).[1]
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum harvester. This traps the membranes with bound radioligand on the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use non-linear regression to determine the IC50, from which the Ki can be calculated.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled purinergic receptors (e.g., P2Y1) by monitoring changes in intracellular calcium concentration.
Objective: To quantify the increase in intracellular calcium following receptor activation by a sodium purine salt.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Execution:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject the sodium purine salt agonist at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
cAMP Measurement Assay
This assay is used to measure the activation of Gs- or Gi-coupled purinergic receptors (e.g., A2A or A1 receptors, respectively) by quantifying changes in intracellular cAMP levels.
Objective: To determine the increase (Gs) or decrease (Gi) in intracellular cAMP following receptor activation.
Step-by-Step Methodology (using HTRF): [15][20]
-
Cell Preparation:
-
Prepare a suspension of cells expressing the receptor of interest.
-
Dispense the cell suspension into a 384-well plate.
-
-
Compound Addition:
-
Add the sodium purine salt agonist at various concentrations.
-
For Gi-coupled receptors, also add a stimulator of adenylyl cyclase, such as forskolin, to induce a measurable baseline of cAMP.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add a lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at both 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm signals. This ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the agonist concentration to generate a dose-response curve and determine the EC50 or IC50 value.
-
Cell Viability Assays (MTT/XTT)
These colorimetric assays are used to assess the effects of sodium purine salts on cell viability and proliferation.
Objective: To determine the cytotoxicity or mitogenic effects of a sodium purine salt.
Step-by-Step Methodology (MTT Assay): [2][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the sodium purine salt.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilization agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 (for cytotoxic compounds) or EC50 (for mitogenic compounds).
-
Visualization of Purinergic Signaling Pathways
P2X1 Receptor Signaling Pathway
Caption: Activation of the P2X1 receptor by ATP.
P2Y12 Receptor Signaling Pathway
Caption: P2Y12 receptor-mediated inhibition of the cAMP pathway.
A1 Adenosine Receptor Signaling Pathway
Caption: A1 adenosine receptor signaling leading to neuronal inhibition.
Conclusion
The sodium salts of purines are fundamental pharmacological agents for the exploration of purinergic signaling. Their ability to selectively activate different P1 and P2 receptor subtypes has been instrumental in delineating the physiological and pathological roles of this complex signaling network. The continued application of the robust experimental protocols detailed in this guide will undoubtedly lead to new insights and the development of novel therapeutics targeting purinergic receptors for a wide range of diseases, from cardiovascular disorders to neurodegenerative conditions and cancer. As our understanding of the nuances of purinergic signaling deepens, so too will our ability to harness its therapeutic potential.
References
-
How to run a cAMP HTRF assay. Revvity.
-
Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent. PubMed.
-
Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist. PMC.
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
-
Schematic illustration of the platelet P2-mediated ADP signaling pathway and its role in platelet activation. ResearchGate.
-
Adenosine receptor signaling pathway. A1 and A3 are couples though... ResearchGate.
-
The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI.
-
Antibody/Ligand-Target Receptor Internalization Assay Protocol Using Fresh Human or Murine Tumor Ex Vivo Samples. NIH.
-
P2X1 | P2X receptors. IUPHAR/BPS Guide to PHARMACOLOGY.
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central.
-
How to run a cAMP HTRF assay. YouTube.
-
Extracellular guanosine 5' triphosphate enhances nerve growth factor-induced neurite outgrowth via increases in intracellular calcium. PubMed.
-
Adenosine. CCC Pharmacology - LITFL.
-
The pharmacology of adenosine. PubMed.
-
HTRF® package insert cAMP HiRange General information.
-
P2X purinoreceptor. Wikipedia.
-
Adenosine: Package Insert / Prescribing Information. Drugs.com.
-
P2X receptors. Philosophical Transactions of the Royal Society B.
-
Extracellular ATP shows synergistic enhancement of DNA synthesis when combined with agents that are active in wound healing or as neurotransmitters. PubMed.
-
Two disparate ligand binding sites in the human P2Y1 receptor. PMC.
-
Adenosine. StatPearls - NCBI Bookshelf - NIH.
-
Metabolism of circulating ADP in the bloodstream is mediated via integrated actions of soluble adenylate kinase-1 and NTPDase1/CD39 activities. PMC.
-
Radioligand binding methods: practical guide and tips.
-
Guanosine metabolism in adult rat cardiac myocytes: ribose-enhanced GTP synthesis from ... PubMed.
-
P2Y12 receptor signaling pathways in platelets. ADP acts as a soluble... ResearchGate.
-
Extracellular Guanosine 5′-Triphosphate Induces Human Muscle Satellite Cells to Release Exosomes Stuffed With Guanosine. PMC.
-
ADENOSINE. Summa Health.
-
Pharmacokinetics of intravenous ATP in cancer patients. PubMed.
-
Extracellular Guanosine 5′-Triphosphate Induces Human Muscle Satellite Cells to Release Exosomes Stuffed With Guanosine. Frontiers.
-
Pharmacokinetics of intranasal guanosine administration. MPG.PuRe.
-
Adenosine triphosphate: established and potential clinical applications. PubMed.
-
Role of extracellular ATP metabolism in regulation of platelet reactivity. PubMed - NIH.
-
Sodium ATP. Smolecule.
-
Role of ATP in Extracellular Vesicle Biogenesis and Dynamics. PMC.
-
ADP-ribosylation: from molecular mechanisms to human disease. PMC.
-
Transition-State Analysis of 2-O-Acetyl-ADP-Ribose Hydrolysis by Human Macrodomain 1.
-
ADP-Ribosylation Post-Translational Modification: An Overview with a Focus on RNA Biology and New Pharmacological Perspectives. NIH.
-
Creatine. Wikipedia.
-
Assessment of Receptor Internalization and Recycling. Springer Nature Experiments.
-
Exploring the Research Landscape of Adenosine 5'-diphosphate Sodium Salt.
-
Pharmacokinetics of intravenous ATP in cancer patients. ResearchGate.
-
Comparative pharmacokinetics and pharmacodynamics of platelet adenosine diphosphate receptor antagonists and their clinical implications. PubMed.
-
Adenosine 5′-diphosphate =90 16178-48-6 C10H13N5Na2O10P2. Sigma-Aldrich.
-
The Science Behind ATP Disodium Salt: Cellular Energy and Metabolic Support.
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation.
-
Purinergic receptor. Wikipedia.
-
(PDF) Comparative Pharmacokinetics and Pharmacodynamics of Platelet Adenosine Diphosphate Receptor Antagonists and their Clinical Implications. ResearchGate.
-
Adenosine 5′-diphosphate sodium salt. Selleck Chemicals.
-
Guanosine. ChemicalBook.
Sources
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Proliferation / Viability Assay Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Extracellular guanosine 5' triphosphate enhances nerve growth factor-induced neurite outgrowth via increases in intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of ATP in Extracellular Vesicle Biogenesis and Dynamics [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. neb.com [neb.com]
- 10. Role of ATP in Extracellular Vesicle Biogenesis and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. clyte.tech [clyte.tech]
- 15. revvity.com [revvity.com]
- 16. Metabolism of circulating ADP in the bloodstream is mediated via integrated actions of soluble adenylate kinase-1 and NTPDase1/CD39 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of extracellular ATP metabolism in regulation of platelet reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Metabolism and distribution of guanosine given intraperitoneally: implications for spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of O6-benzylguanine and its active metabolite 8-oxo-O6-benzylguanine in plasma and cerebrospinal fluid after intrathecal administration of O6-benzylguanine in the nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scite.ai [scite.ai]
- 25. m.youtube.com [m.youtube.com]
- 26. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Utilizing Sodium 7H-purin-6-olate (Inosine 5'-Monophosphate) in Enzymatic Assays
Prepared by: Gemini, Senior Application Scientist
Part 1: Introduction to Sodium 7H-purin-6-olate (IMP)
Chemical Identity and Core Properties
This compound is the systematic name for the disodium salt of inosinic acid, a compound more commonly known in biochemical literature as Inosine 5'-monophosphate (IMP) or disodium inosinate.[1][2] It is a purine ribonucleotide, consisting of a hypoxanthine base attached to a ribose sugar, which is in turn esterified with a phosphate group at the 5' position. As a stable, water-soluble powder, it is an ideal substrate for use in a wide range of aqueous biochemical assays.
Biochemical Significance: The Cornerstone of Purine Metabolism
Inosine monophosphate (IMP) holds a critical position in cellular metabolism as it is the first fully formed purine nucleotide synthesized in the de novo pathway.[3][4][5] It serves as the central branch-point precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for DNA and RNA.[6] This central role makes the enzymes that produce and consume IMP vital for cell proliferation, differentiation, and survival.[7] Consequently, these enzymes are significant targets for therapeutic intervention in oncology, immunology, and infectious diseases.[8][9]
Part 2: Principle of Application in Enzymology
IMP as a Key Substrate for Drug Discovery and Diagnostics
The central role of IMP makes it an indispensable tool for studying the enzymes of the purine metabolic pathway. By using IMP as a substrate, researchers can:
-
Characterize the kinetic properties of key enzymes.
-
Screen for inhibitors or activators of these enzymes, which is fundamental for drug development.[10]
-
Determine enzyme activity levels in biological samples for diagnostic or research purposes.
Two of the most important enzymes assayed using IMP are Inosine Monophosphate Dehydrogenase (IMPDH) and 5'-Nucleotidase (5'-NT/CD73).
Overview of Key Enzyme Targets
-
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides.[8][10] It mediates the NAD+-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP).[11] Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, IMPDH has become a major target for anticancer, immunosuppressive, and antiviral drugs.[6][9]
-
5'-Nucleotidase (5'-NT/CD73): This enzyme, often found on the cell surface (as ecto-5'-nucleotidase or CD73), dephosphorylates extracellular nucleoside monophosphates, such as IMP and AMP, to their corresponding nucleosides (inosine and adenosine).[12] The resulting adenosine is a potent signaling molecule in the tumor microenvironment, suppressing the anti-tumor immune response. Therefore, inhibitors of CD73 are actively being investigated as cancer immunotherapies.[13]
Part 3: Protocol 1 - Measuring IMP Dehydrogenase (IMPDH) Activity
Assay Principle: Continuous Spectrophotometric Monitoring
The activity of IMPDH is most commonly and reliably measured by continuously monitoring the production of NADH, a direct product of the enzymatic reaction alongside XMP. NADH has a distinct absorbance maximum at 340 nm, whereas the substrate NAD+ does not.[8] By measuring the rate of increase in absorbance at 340 nm, one can directly quantify the rate of the enzyme-catalyzed reaction.[14]
Expert Insight (Causality): This continuous, direct spectrophotometric method is preferred for high-throughput screening and kinetic analysis over endpoint or coupled assays. Its direct nature—measuring a product as it is formed—minimizes potential interference from downstream reactions or assay components. The assay's simplicity (mix-and-read) makes it robust and easily automated. The molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) is a well-established constant, allowing for the direct conversion of absorbance change over time into units of enzyme activity without the need for a standard curve.
Materials and Reagents
| Reagent | Stock Concentration | Final Assay Conc. | Supplier Example | Purpose |
| Assay Buffer (Tris-HCl, pH 8.0) | 1 M | 50-100 mM | Sigma-Aldrich (T2694) | Maintain optimal pH for enzyme activity |
| Potassium Chloride (KCl) | 4 M | 100 mM | Sigma-Aldrich (P9333) | Monovalent cation, often required for stability |
| Dithiothreitol (DTT) | 1 M | 1 mM | Sigma-Aldrich (D9779) | Reducing agent to protect enzyme sulfhydryl groups |
| This compound (IMP-Na₂) | 10 mM | 100-250 µM | Sigma-Aldrich (I4625) | Substrate |
| β-Nicotinamide adenine dinucleotide (NAD+) | 25 mM | 250-500 µM | Sigma-Aldrich (N7004) | Co-substrate |
| Recombinant Human IMPDH2 | 0.5 mg/mL | 1-5 µg/mL | R&D Systems (8349-DH) | Enzyme source |
| Purified Water | N/A | N/A | Millipore-Sigma | Reagent solvent |
Step-by-Step Protocol
-
Prepare Assay Buffer: Create a working Assay Buffer containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, and 1 mM DTT. Prepare this fresh from stocks.
-
Instrument Setup: Set a UV-transparent 96-well plate reader or a spectrophotometer to read absorbance at 340 nm. Set the temperature to 37°C.
-
Prepare Reaction Master Mix: For the desired number of reactions, prepare a master mix containing Assay Buffer, NAD+, and IMP. For example, for 10 reactions in a 100 µL final volume:
-
850 µL Assay Buffer
-
20 µL of 25 mM NAD+ (Final: 500 µM)
-
25 µL of 10 mM IMP (Final: 250 µM)
-
-
Pipette Reagents:
-
Test Wells: Add 90 µL of the Reaction Master Mix to each well.
-
Negative Control (No Enzyme): Add 90 µL of the Reaction Master Mix. Add 10 µL of Assay Buffer instead of enzyme.
-
Negative Control (No Substrate): Prepare a separate master mix without IMP. Add 90 µL of this mix and 10 µL of enzyme solution.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of the diluted IMPDH enzyme solution (e.g., 20 µg/mL dilution for a final concentration of 2 µg/mL) to the test wells. Mix the plate gently.
-
Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
-
Calculate the Rate (V₀): Plot Absorbance (340 nm) vs. Time (minutes). Identify the initial linear portion of the curve and determine its slope (ΔAbs/min).
-
Calculate Specific Activity: Use the Beer-Lambert law to convert the rate into specific activity.
-
Specific Activity (µmol/min/mg) = (ΔAbs/min * Total Volume (L)) / (ε * Path Length (cm) * Enzyme Amount (mg))
-
Where:
-
ε (NADH) = 0.00622 µM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹
-
Path length is typically 1 cm for a standard cuvette, but must be corrected for the volume in a microplate well (often provided by the manufacturer or determined empirically).
-
-
System Validation and Controls
| Control Type | Purpose | Expected Outcome |
| No Enzyme Control | To check for non-enzymatic reduction of NAD+ or degradation of IMP. | No significant increase in A340. |
| No Substrate (IMP) Control | To ensure the enzyme preparation has no endogenous activity causing A340 change. | No significant increase in A340. |
| Positive Control Inhibitor | To validate the assay's ability to detect inhibition (e.g., Mycophenolic Acid). | A dose-dependent decrease in the reaction rate.[6] |
Part 4: Protocol 2 - Measuring 5'-Nucleotidase (CD73) Activity
Assay Principle: Endpoint Colorimetric (Malachite Green)
This assay quantifies the activity of 5'-Nucleotidase by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of IMP. The assay uses a malachite green-molybdate reagent. In an acidic environment, orthophosphate (Pi) forms a stable phosphomolybdate complex. This complex then binds to malachite green dye, causing a color shift that can be quantified by measuring absorbance in the 620-660 nm range.[15][16] The amount of color produced is directly proportional to the amount of Pi generated by the enzyme.
Expert Insight (Causality): The Malachite Green method is exceptionally sensitive, capable of detecting picomole levels of phosphate, making it ideal for enzymes with low turnover rates or when using small amounts of biological material.[15] It is an endpoint assay, meaning the reaction is stopped before measurement. This requires careful optimization of the incubation time to ensure the reaction remains in the linear range. A key self-validating step is to run a phosphate standard curve with every experiment. This accounts for any minor variations in reagent preparation and instrument performance, ensuring accurate quantification of the phosphate produced.
Materials and Reagents
| Reagent | Stock Concentration | Final Assay Conc. | Supplier Example | Purpose |
| Assay Buffer (Tris-HCl, pH 7.5) | 1 M | 50 mM | Sigma-Aldrich (T2694) | Maintain optimal pH for enzyme activity |
| Magnesium Chloride (MgCl₂) | 1 M | 2 mM | Sigma-Aldrich (M8266) | Divalent cation, often required for 5'-NT activity |
| This compound (IMP-Na₂) | 10 mM | 200 µM | Sigma-Aldrich (I4625) | Substrate |
| Recombinant Human 5'-NT (CD73) | 0.2 mg/mL | 5-20 ng/well | R&D Systems (4488-5N) | Enzyme source |
| Phosphate Standard (e.g., KH₂PO₄) | 1 mM | 0-40 µM | G-Biosciences (786-1924) | For generating a standard curve to quantify Pi |
| Malachite Green Reagent Kit | N/A | N/A | BioAssay Systems (POMG-25H) | Colorimetric detection of inorganic phosphate |
| Reaction Stop Solution (e.g., Citrate) | Per kit protocol | Per kit protocol | (Included in kit) | To acidify and stabilize the color complex |
Step-by-Step Protocol
-
Prepare Phosphate Standards: Prepare a series of dilutions from the 1 mM Phosphate Standard stock using Assay Buffer. Typical concentrations for the standard curve are 0, 2.5, 5, 10, 20, and 40 µM.
-
Prepare Reagents:
-
Prepare a 2X Substrate Mix containing 100 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, and 400 µM IMP.
-
Dilute the CD73 enzyme in Assay Buffer to a 2X working concentration (e.g., 0.4 µg/mL).
-
-
Set Up Reaction Plate: In a clear, flat-bottom 96-well plate:
-
Standard Wells: Add 50 µL of each Phosphate Standard dilution. Add 50 µL of Assay Buffer.
-
Test Wells: Add 50 µL of 2X Substrate Mix.
-
Negative Control (No Enzyme): Add 50 µL of 2X Substrate Mix.
-
-
Initiate Reaction:
-
To Test Wells, add 50 µL of the 2X diluted enzyme.
-
To No Enzyme Control wells, add 50 µL of Assay Buffer.
-
-
Incubate: Mix the plate gently and incubate at 37°C for 20-30 minutes. Ensure the timing is consistent across all wells.
-
Stop Reaction & Develop Color:
-
Stop the enzymatic reaction and initiate color development by adding 20-25 µL of the Malachite Green Reagent A (acidic molybdate) to all wells, followed by Reagent B (malachite green), as per the kit manufacturer's instructions.[17]
-
Incubate at room temperature for 10-20 minutes for color to stabilize.
-
-
Data Acquisition: Read the absorbance at ~620 nm on a microplate reader.
Data Analysis and Interpretation
-
Generate Standard Curve: Subtract the absorbance of the 0 µM standard (blank) from all other standard readings. Plot the corrected Absorbance (620 nm) vs. Phosphate Concentration (µM). Perform a linear regression to get the equation of the line (y = mx + c).
-
Calculate Phosphate Produced:
-
Subtract the average absorbance of the "No Enzyme" control from the test wells to get the net absorbance change due to enzymatic activity.
-
Use the standard curve equation to calculate the concentration of phosphate ([Pi]) produced in each well: [Pi] (µM) = (Net Absorbance - c) / m .
-
-
Calculate Specific Activity:
-
Specific Activity (nmol/min/mg) = ([Pi] produced (µM) * Reaction Volume (L)) / (Incubation Time (min) * Enzyme Amount (mg))
-
System Validation and Controls
| Control Type | Purpose | Expected Outcome |
| No Enzyme Control | To measure non-enzymatic hydrolysis of IMP or background phosphate contamination. | Low A620 reading, near the blank. |
| No Substrate (IMP) Control | To ensure the enzyme prep is free of contaminating phosphatases and phosphate. | A620 reading should be identical to the No Enzyme control. |
| Positive Control Inhibitor | To validate the assay's ability to detect inhibition (e.g., ARL 67156). | A dose-dependent decrease in phosphate produced. |
| Phosphate Standard Curve | To accurately quantify the amount of phosphate produced in the reaction. | A linear curve with R² > 0.99. |
Part 5: Visualization of Pathways and Workflows
Diagram: Central Role of IMP in Purine Metabolism
Caption: Metabolic fate of Inosine 5'-Monophosphate (IMP) as a central precursor.
Diagram: General Workflow for Enzyme Inhibition Screening
Caption: A generalized workflow for screening compound libraries for enzyme inhibitors.
Part 6: References
-
Wikipedia. (2023). Purine metabolism. Retrieved from [Link]
-
Diazyme Laboratories. (n.d.). 5'- Nucleotidase (5'-NT) Assay. Retrieved from [Link]
-
Hedstrom, L., & Schlippe, Y. V. (2005). IMP Dehydrogenase from the Protozoan Parasite Toxoplasma gondii. Antimicrobial Agents and Chemotherapy, 49(9), 3658–3665.
-
Csóka, B., Németh, Z. H., Rosenberger, P., Eltzschig, H. K., & Haskó, G. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The FASEB Journal, 35(11), e21935.
-
Haskó, G., Csóka, B., Németh, Z. H., Rosenberger, P., & Eltzschig, H. K. (2021). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. PubMed. Retrieved from [Link]
-
BioChain. (n.d.). Inosine-5′-monophosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). Malachite Green Phosphate Assay. Retrieved from [Link]
-
Ataman Kimya. (n.d.). INOSINATE. Retrieved from [Link]
-
NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. Retrieved from [Link]
-
Echelon Biosciences Inc. (n.d.). Malachite Green Phosphatase Assay Kit. Retrieved from [Link]
-
BioVision. (n.d.). Inosine-5'-monophosphate dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Malachite Green Phosphate Assay Kit. Retrieved from [Link]
-
Manfredi, J. P. (1982). An enzymatic inosine 5'-monophosphate assay of increased specificity. Analytical Biochemistry, 119(2), 374-377.
-
Sinofi Ingredients. (n.d.). Buy Bulk - Disodium Inosinate (IMP) | Manufacturer-Supplier. Retrieved from [Link]
-
Bianchi, V., & Spychala, J. (2002). 5'-Nucleotidases: specific assays for five different enzymes in cell extracts. Biochemical and Biophysical Research Communications, 293(1), 258-263.
-
Ipata, P. L., & Balestri, F. (1998). Spectrophotometric assays for 5'-nucleotidase, using IMP, GMP and CMP as substrates. Bollettino della Societa Italiana di Biologia Sperimentale, 74(1-2), 1-6.
-
Biomedical Research Service Center. (n.d.). BMR Inosine-5-phosphate Dehydrogenase (IMPDH) Assay Kit. Retrieved from [Link]
-
Zhang, Y., et al. (2024). New Method for 5′−Nucleotidase Preparation and Evaluation of Its Catalytic Activity. Foods, 13(5), 725.
-
Wikipedia. (2023). Disodium inosinate. Retrieved from [Link]
-
Bremer, S., Rootwelt, H., & Bergan, S. (2006). Real-Time PCR Determination of IMPDH1 and IMPDH2 Expression in Blood Cells. Clinical Chemistry, 52(4), 625-631.
-
Grassl, M. (1974). Inosine-5'-monophosphate. In H. U. Bergmeyer (Ed.), Methods of Enzymatic Analysis (2nd ed., Vol. 4, pp. 2168-2171). Academic Press.
-
Cell Biolabs, Inc. (n.d.). Inosine Assay Kit. Retrieved from [Link]
-
Foodadditives.net. (2020). What Is Disodium Inosinate (E631) In Food: Uses, Safety, Side Effects. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS) - Disodium Inosinate. Retrieved from [Link]
Sources
- 1. Disodium inosinate - Wikipedia [en.wikipedia.org]
- 2. foodadditives.net [foodadditives.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purine metabolism - Wikipedia [en.wikipedia.org]
- 7. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 8. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. bmrservice.com [bmrservice.com]
- 11. bmrservice.com [bmrservice.com]
- 12. diazyme.com [diazyme.com]
- 13. Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rndsystems.com [rndsystems.com]
- 15. interchim.fr [interchim.fr]
- 16. bioassaysys.com [bioassaysys.com]
- 17. tribioscience.com [tribioscience.com]
Comprehensive Analytical Strategies for the Quantification of Sodium 7H-Purin-6-olate (Hypoxanthine Sodium Salt)
An Application Note and Protocol Guide
Abstract
This technical guide provides a detailed overview of robust analytical methodologies for the accurate quantification of Sodium 7H-Purin-6-olate. This compound is the sodium salt of hypoxanthine, a naturally occurring purine derivative central to nucleotide metabolism.[1][2] Accurate measurement of hypoxanthine levels is critical in various research and development areas, including drug discovery, diagnostics, and cellular metabolism studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each protocol is presented with an emphasis on the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. All methods are discussed within the framework of international validation standards to ensure data integrity and reliability.[3][4]
Introduction: The Analyte - this compound
This compound is the sodium salt of the tautomeric form of hypoxanthine, 7H-purin-6-ol. In biological systems and under typical analytical conditions (aqueous solutions), it exists in equilibrium with its more common keto tautomer, 1,7-dihydro-6H-purin-6-one, generally referred to as hypoxanthine.[2] Hypoxanthine is a key intermediate in the purine salvage pathway and a degradation product of adenosine metabolism.[2] Its quantification is essential for studying metabolic disorders, assessing cellular energy status, and in the development of therapies targeting purine metabolism, such as treatments for gout and certain cancers.
Given that the compound of interest is functionally hypoxanthine in solution, the following methods are optimized for the quantification of hypoxanthine. The term "this compound" in a sample context implies the analysis of hypoxanthine, with the sodium ion being a common counter-ion that typically does not interfere with the primary analytical techniques discussed.[5][6]
Chemical Structure of Hypoxanthine
Caption: Chemical structure of Hypoxanthine (keto form).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of purine derivatives. The method relies on the separation of the analyte from other matrix components on a stationary phase, followed by detection based on its ultraviolet absorbance.
Scientific Rationale
-
Separation Mode: Reversed-phase (RP) chromatography is the mode of choice. Hypoxanthine is a polar molecule, and a C18 column provides sufficient hydrophobic interaction for retention and separation when used with a highly aqueous mobile phase.[7]
-
Mobile Phase: A buffered aqueous mobile phase is crucial for several reasons. Firstly, it controls the ionization state of hypoxanthine, ensuring consistent retention times. A slightly acidic pH (e.g., pH 3-5 using phosphate or formate buffer) is often employed to suppress the ionization of the purine ring nitrogens, leading to better peak shape. Secondly, the buffer components can help to minimize undesirable interactions between the analyte and the silica support of the stationary phase. An organic modifier like methanol or acetonitrile is used to elute the analyte from the column.
-
Detection: Hypoxanthine exhibits strong UV absorbance. The maximum absorbance (λmax) is typically around 250-255 nm, providing a sensitive and selective wavelength for detection.[7]
Detailed Protocol: HPLC-UV Quantification
-
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: Hypoxanthine (purity ≥99%).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate, Orthophosphoric acid, Water (HPLC grade).
-
-
Preparation of Solutions:
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 4.0) with 5% Methanol. To prepare, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water, adjust pH to 4.0 with orthophosphoric acid, then add 50 mL of Methanol and mix. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of hypoxanthine reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 255 nm[7]
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of hypoxanthine in the samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially in complex biological matrices, LC-MS/MS is the preferred method. It couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.
Scientific Rationale
-
Ionization: Electrospray ionization (ESI) is highly effective for polar molecules like hypoxanthine. It is typically run in positive ion mode, as the purine ring nitrogens are readily protonated to form the [M+H]⁺ ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of hypoxanthine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from co-eluting matrix components.[8][9]
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-Hypoxanthine) is highly recommended.[10] It co-elutes with the analyte and experiences similar ionization effects, correcting for variations in sample preparation and instrument response, thereby improving accuracy and precision.
Detailed Protocol: LC-MS/MS Quantification
-
Instrumentation and Materials:
-
LC-MS/MS system (UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
Reversed-phase C18 or HILIC column.
-
Reference Standard: Hypoxanthine (purity ≥99%).
-
Internal Standard (IS): ¹⁵N₅-Hypoxanthine.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Water (LC-MS grade).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard and IS Stock Solutions: Prepare separate 1 mg/mL stock solutions of hypoxanthine and ¹⁵N₅-Hypoxanthine in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Working Solutions: Prepare calibration standards containing a constant concentration of the IS and varying concentrations of the analyte by diluting the stock solutions.
-
-
Chromatographic and MS Conditions:
-
Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A typical gradient might start at 2% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.
-
Ion Source: ESI, Positive Mode.
-
MS Parameters (Example):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C[9]
-
-
MRM Transitions (Example for Hypoxanthine):
-
Analyte: Precursor Ion (m/z) 137.1 → Product Ion (m/z) 110.1
-
Internal Standard ([¹⁵N₅]-Hypoxanthine): Precursor Ion (m/z) 142.1 → Product Ion (m/z) 115.1 (Note: These transitions must be optimized on the specific instrument used.)
-
-
-
Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Calculate the concentration in unknown samples using the regression equation from the calibration curve.
-
UV-Vis Spectrophotometry
This is a simpler, more accessible method for quantifying hypoxanthine in relatively pure samples. It is based on the direct measurement of light absorbance by the analyte at its λmax.
Scientific Rationale
The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of an unknown sample at the λmax of hypoxanthine, its concentration can be determined by comparison to a standard curve.[11] This method's primary limitation is its lack of specificity; any other compound in the sample that absorbs at the same wavelength will interfere with the measurement.[12]
Detailed Protocol: UV-Vis Quantification
-
Instrumentation and Materials:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Quartz cuvettes (1 cm path length).
-
Reference Standard: Hypoxanthine (purity ≥99%).
-
Reagents: 0.1 M Hydrochloric Acid (HCl).
-
-
Preparation of Solutions:
-
Solvent/Blank: 0.1 M HCl.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of hypoxanthine and dissolve in 100 mL of 0.1 M HCl.
-
Calibration Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution with 0.1 M HCl.
-
-
Measurement Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M HCl to zero the instrument (as a blank).
-
Measure the absorbance spectrum of a mid-range standard to confirm the λmax (approx. 250 nm in acidic solution).
-
Set the instrument to measure absorbance at the determined λmax.
-
Measure the absorbance of each calibration standard and the unknown samples.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Use the linear regression equation of the curve to calculate the concentration of hypoxanthine in the samples.
-
Method Validation
To ensure that the chosen analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) guidance.[3][4][13] The purpose of method validation is to demonstrate reliability, consistency, and accuracy.[14]
Caption: A generalized workflow for analytical method validation.
Validation Parameters Summary
The following table summarizes the key parameters that must be assessed during method validation for each analytical technique.
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | Purpose |
| Specificity | High (demonstrated by peak purity/resolution) | Very High (demonstrated by MRM transition) | Low (prone to interference) | To ensure the signal is from the analyte only.[15] |
| Linearity | Excellent (typically R² > 0.999) | Excellent (typically R² > 0.995) | Good (typically R² > 0.99) | To show proportional response to concentration.[13] |
| Range | Wide, dependent on detector saturation | Very Wide, spanning several orders of magnitude | Narrow, limited by Beer's Law deviations | The interval of reliable quantification.[13] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% (in simple matrix) | Closeness of measured value to true value. |
| Precision (%RSD) | < 2% (Repeatability) | < 5% (Repeatability) | < 5% (Repeatability) | Agreement between multiple measurements. |
| LOD/LOQ | ng/mL range | pg/mL to ng/mL range | µg/mL range | Lowest concentration detectable/quantifiable.[15] |
| Robustness | Assessed by small variations in pH, flow rate | Assessed by variations in gradient, source parameters | Assessed by variations in pH, wavelength | Capacity to remain unaffected by small variations. |
This data is representative and should be established experimentally for each specific method and laboratory.
Conclusion
The quantification of this compound (hypoxanthine) can be reliably achieved using several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV is a robust, cost-effective method suitable for routine analysis in moderately complex samples.
-
LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications and trace-level quantification in complex matrices.
-
UV-Vis Spectrophotometry is a simple and rapid technique best suited for pure or simple sample formulations where interferences are minimal.
For all applications, a thorough method validation in accordance with ICH Q2(R1) guidelines is imperative to ensure the generation of high-quality, reliable, and defensible data.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398638, Hypoxanthine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135408758, hypoxanthine, 7-methyl-(van). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11019926, Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. Retrieved from [Link]
-
Yuan, Y., Jiang, M., Zhang, H., Liu, J., Zhang, M., & Hu, P. (2019). Simultaneous quantification of urinary purines and creatinine by ultra high performance liquid chromatography with ultraviolet spectroscopy and quadrupole time-of-flight mass spectrometry: Method development, validation, and application to gout study. Journal of Separation Science, 42(15), 2523–2533. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Bari, V., & In-text, C. (2018). Q2 (R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23675754, sodium 7H-purine-6-thiolate. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Hutanu, D., Danciu, C., Dehelean, C., Olariu, I., & Soica, C. (2010). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. IBNA. Retrieved from [Link]
-
Loring, H. S., Fairley, J. L., Bortner, H. W., & Seagran, H. L. (1952). A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. Journal of Biological Chemistry, 197(2), 809-820. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75323, 7H-purin-2-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135847945, sodium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 129720942, Purate sodium. Retrieved from [Link]
-
Gakis, C., & Tassopoulos, N. (1988). Simple ultraviolet spectrophotometric method for the determination of serum guanase activity. Clinica Chimica Acta, 171(1), 57-64. Retrieved from [Link]
-
Al-Soud, Y. A., & Al-Masri, M. I. (2020). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology, 11, 579. Retrieved from [Link]
-
Kumar, S., & Kumar, P. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5360545, Sodium. Retrieved from [Link]
-
Science.gov. (n.d.). quantitative hplc method: Topics by Science.gov. Retrieved from [Link]
-
Cobbold, S. A., Llinás, M., & Kirk, K. (2014). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 13, 42. Retrieved from [Link]
-
Wang, Z., Chen, J., & Zhang, J. (2009). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. Journal of Physical Chemistry B, 113(35), 11984–11990. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved from [Link]
-
De Cicco, G., & D'Aloise, A. (2024). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 5(3), 103191. Retrieved from [Link]
-
De Cicco, G., & D'Aloise, A. (2024). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. STAR protocols, 5(3), 103191. Retrieved from [Link]
-
D'Amico, F., Perillo, A., & Ciaramella, P. (2022). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 12(11), 1058. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Singh, R., & Singh, N. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Journal of Analytical Methods in Chemistry, 2021, 8868898. Retrieved from [Link]
-
Wang, Y., Li, F., & Lu, H. (2010). Method development and validation of capillary sodium dodecyl sulfate gel electrophoresis for the characterization of a monoclonal antibody. Journal of Chromatography A, 1217(50), 7919–7926. Retrieved from [Link]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Guttman, A., & Chen, Y. (2022). Capillary Sodium Dodecyl Sulfate Agarose Gel Electrophoresis of Proteins. Gels, 8(1), 54. Retrieved from [Link]
-
Shodex. (n.d.). Lessons - Shodex HPLC Columns. Retrieved from [Link]
-
Idris, A. M., & Elgorashe, R. E. (2016). Developing New Method for Quantifying Pindolol by Sequential Injection Analysis. Journal of Analytical & Pharmaceutical Research, 2(4). Retrieved from [Link]
-
Zhang, L., & Li, W. (2021). Optimization of sample preparation condition for sodium dodecyl sulfate capillary electrophoresis of non-reduced monoclonal antibodies. Journal of Chromatography B, 1179, 122851. Retrieved from [Link]
-
Le, T. N. T., & Le, C. N. (2021). Analysis of Monoclonal Antibodies by Capillary Electrophoresis: Sample Preparation, Separation, and Detection. Molecules, 26(16), 4983. Retrieved from [Link]
Sources
- 1. Hypoxanthine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. Hypoxanthine | C5H4N4O | CID 135398638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. ibna.ro [ibna.ro]
- 8. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
Application of Sodium 7H-purin-6-olate in Cancer Research: A Hypothetical Guide to Preclinical Investigation
Senior Application Scientist Note: A comprehensive search of peer-reviewed scientific literature reveals no specific studies on the application of "sodium 7H-purin-6-olate" in cancer research. However, the broader class of purine analogues is a cornerstone of oncology, with numerous compounds approved for therapeutic use. These molecules often function by interfering with nucleic acid synthesis or by inhibiting key signaling pathways crucial for cancer cell survival and proliferation.
This document serves as a detailed, albeit hypothetical, guide for researchers and drug development professionals on how to systematically investigate the anti-cancer potential of a novel purine derivative, such as this compound. The methodologies described are based on established, field-proven protocols for the preclinical evaluation of novel anti-cancer agents.
PART 1: Initial In Vitro Evaluation of Bioactivity
The primary objective of this phase is to establish the cytotoxic and anti-proliferative effects of the compound against a panel of human cancer cell lines. This provides the foundational data for all subsequent investigations.
Determining Cytotoxicity and IC50 Values
The initial screening step involves assessing the compound's ability to inhibit cancer cell growth and determining its potency, typically represented by the half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[1]
Protocol 1: MTT Cell Viability Assay
-
Cell Culture and Seeding: Cancer cell lines representing various malignancies (e.g., MCF-7 for breast, A549 for lung, HCT116 for colorectal) are seeded into 96-well microtiter plates at a density of 4,000–5,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Exposure: A stock solution of this compound is serially diluted to create a range of concentrations (e.g., 0.01 µM to 100 µM). The culture medium in the plates is replaced with medium containing these dilutions. A vehicle control (medium with the compound's solvent) is included.
-
Incubation: The cells are incubated with the compound for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Reagent Addition: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical IC50 Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast (ER+) | 8.9 |
| A549 | Non-Small Cell Lung | 15.2 |
| HCT116 | Colorectal | 11.5 |
| MDA-MB-231 | Breast (Triple-Negative) | 32.4 |
Investigating the Mechanism of Cell Death and Proliferation
Once cytotoxicity is established, the next critical step is to understand how the compound affects the cells. Key questions include whether it induces programmed cell death (apoptosis) and if it interferes with the cell division cycle.
Protocol 2: Apoptosis Assessment via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Cells are treated with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
Protocol 3: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Treatment and Fixation: Cells are treated with the compound for 24 hours, then harvested and fixed in cold 70% ethanol to permeabilize the membranes.
-
DNA Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent like propidium iodide.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured. An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint, a common mechanism of action for anti-cancer drugs.[2]
Visualization 1: Workflow for In Vitro Compound Evaluation
Caption: A logical workflow for the initial in vitro screening and mechanistic assessment of a novel compound.
PART 2: Elucidating the Molecular Mechanism of Action
With in vitro activity confirmed, the investigation moves to identify the molecular targets and signaling pathways affected by this compound. Many purine analogues exert their effects by inhibiting protein kinases that drive oncogenic signaling.
Potential Signaling Pathways to Investigate
Based on the literature for other purine derivatives and anti-cancer agents, several key pathways should be prioritized for investigation using techniques like Western blotting.
-
PI3K/Akt/mTOR Pathway: This is a central signaling node that regulates cell growth, survival, and metabolism and is frequently dysregulated in cancer.[3]
-
MAPK/ERK Pathway: This pathway transduces signals from cell surface receptors to regulate proliferation and is a common target for cancer therapeutics.[4]
-
p53 Tumor Suppressor Pathway: Activation of p53 can lead to cell cycle arrest or apoptosis. Investigating the expression of p53 and its downstream targets like the pro-apoptotic protein BAX is crucial.[5][6]
Visualization 2: Hypothetical Signaling Pathway Modulation
Caption: A potential mechanism showing inhibition of the pro-survival Akt pathway and activation of p53-mediated apoptosis.
PART 3: In Vivo Preclinical Efficacy Studies
The final step in this preclinical evaluation is to determine if the in vitro activity of this compound translates to anti-tumor efficacy in a living organism.
Human Tumor Xenograft Model
This model is the industry standard for evaluating the in vivo efficacy of anti-cancer drug candidates.
Protocol 4: Murine Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., 2-5 million A549 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³). Mice are then randomized into several groups: a vehicle control group, multiple dose-level treatment groups for this compound, and a positive control group (e.g., a standard-of-care drug like cisplatin).[6][7]
-
Compound Administration: The compound is administered according to a defined schedule and route (e.g., daily intraperitoneal injections or oral gavage).
-
Efficacy and Toxicity Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Significant body weight loss can be an indicator of toxicity.
This structured and iterative process of in vitro screening, mechanistic investigation, and in vivo validation provides a comprehensive preclinical data package to assess the potential of a novel compound like this compound for further development as a cancer therapeutic.
References
- Owa, T., Yoshino, H., Okauchi, T., Yoshimatsu, K., Nakanishi, O., Sugi, N. H., Nagasu, T., Koyanagi, N., & Kitoh, K. (2001). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells.
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Molecular Target and Action Mechanism of Anti-Cancer Agents. (2023). National Institutes of Health (NIH). Retrieved from [Link]
- Lee, E. J., Park, H. G., Kang, H. S., Kim, H. J., & Lee, C. H. (2003). Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK. International journal of oncology, 23(2), 503–508.
-
Novel 6, 7-disubstituted 7H-purine analogues as potential EGFR/HER2 dual kinase inhibitors overcome Lapatinib resistance: Design, synthesis,in-vitroandin-vivoevaluation. (2025). ResearchGate. Retrieved from [Link]
-
In vivo anticancer study of sodium 2‐[(4‐oxidobenzylidene)amino]‐6H‐1,3,4‐thiadiazine‐5‐olate against Ehrlich ascites carcinoma via targeting PI3K/mTOR pathway. (2025). ResearchGate. Retrieved from [Link]
-
The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini. (2023). Frontiers in Pharmacology. Retrieved from [Link]
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Anti-cancer effect of sodium pentaborate in combination with cisplatin on lung cancer cell lines. (2024). PubMed. Retrieved from [Link]
-
Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation. (2025). National Institutes of Health (NIH). Retrieved from [Link]
Sources
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of sodium pentaborate in combination with cisplatin on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand supplementation restores the cancer therapy efficacy of the antirheumatic drug auranofin from serum inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of Sodium 7H-purin-6-olate as a Putative Cardiac Sodium Channel Modifier
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the preclinical characterization of novel compounds, using sodium 7H-purin-6-olate as a representative example of a purine derivative with potential activity as a cardiac sodium channel (NaV1.5) modifier. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of potential antiarrhythmic agents or in assessing the cardiac safety of new chemical entities. We will outline a multi-tiered approach, from initial automated electrophysiology screening to detailed biophysical analysis and ex vivo tissue-level assessment. The causality behind experimental choices is explained to provide a framework for robust and self-validating studies.
Introduction: The Cardiac Sodium Channel NaV1.5 and the Purine Scaffold
The voltage-gated sodium channel NaV1.5, encoded by the SCN5A gene, is the primary channel responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1] Its precise function is critical for normal cardiac conduction and excitability. Dysregulation of NaV1.5, either through genetic mutations or pharmacological intervention, can lead to life-threatening arrhythmias.[1] The channel exists in several conformational states—primarily resting, open, and inactivated—and many therapeutic agents exhibit state-dependent binding.
A key pathological feature is the presence of a persistent or "late" sodium current (INa-L), which is a small, sustained influx of sodium that occurs during the plateau phase of the action potential.[2][3] Under ischemic or failing conditions, an enhanced INa-L can lead to intracellular sodium and calcium overload, causing early afterdepolarizations (EADs), delayed afterdepolarizations (DADs), and triggered arrhythmias.[3][4] Consequently, selective inhibition of the late sodium current is a promising therapeutic strategy for angina, heart failure, and arrhythmias.[2][5]
The purine scaffold is a well-established pharmacophore in medicinal chemistry. Several studies have explored purine-based analogs as modifiers of cardiac sodium channels, demonstrating that substitution at various positions on the purine ring can yield potent and selective modulators of channel inactivation.[6] This document will use this compound, the sodium salt of the enol tautomer of hypoxanthine, as a hypothetical test compound to illustrate a rigorous preclinical evaluation workflow.
Postulated Mechanism of Action: State-Dependent Channel Modulation
We will proceed under the hypothesis that a purine-based compound like this compound may act as a state-dependent blocker of the NaV1.5 channel, potentially with selectivity for the late current over the peak current. Such a mechanism would be therapeutically advantageous, as it would preferentially target pathological channel activity without significantly affecting normal cardiac conduction. The proposed interaction is that the compound accesses its binding site within the channel pore when the channel is in the open or inactivated state, a common mechanism for many antiarrhythmic drugs.[7][8]
Caption: Postulated mechanism of this compound on NaV1.5.
Experimental Characterization Workflow
A tiered approach is recommended to efficiently characterize the effects of a novel compound on the cardiac sodium channel. This workflow progresses from high-throughput screening to more detailed and physiologically relevant assays.
Sources
- 1. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late sodium current: A mechanism for angina, heart failure, and arrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of the cardiac late Na Current and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Late Sodium Current Suppresses Ventricular Tachycardia and Fibrillation in Intact Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, potent, and selective inhibitor of cardiac late sodium current suppresses experimental arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 6-heterocyclic-substituted purines as inactivation modifiers of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Boost Efficacy of a Sodium Channel Blocker: The Devil Is in the Details - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open State Structure and Pore Gating Mechanism of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Sodium 7H-purin-6-olate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the In Vivo Potential of Sodium 7H-purin-6-olate
This compound, the sodium salt of the naturally occurring purine derivative hypoxanthine, has garnered interest for its potential roles in various physiological and pathological processes. As a key intermediate in purine metabolism, hypoxanthine and its derivatives are implicated in cellular energy metabolism, signaling, and oxidative stress. Recent preclinical evidence suggests a possible involvement in metabolic disorders, making in vivo investigation of this compound a critical step in elucidating its therapeutic potential.
This comprehensive guide provides detailed application notes and robust protocols for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound, with a primary focus on metabolic disease models. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest ethical standards in animal research.
Section 1: Foundational Knowledge and Pre-Experimental Considerations
Physicochemical Properties of this compound
A thorough understanding of the test article's properties is fundamental to proper formulation and experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₄O · Na | |
| Molecular Weight | 158.09 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | The disodium salt is soluble in water (30 mg/mL)[1]. Hypoxanthine is soluble in dilute acids and bases[2]. For research purposes, hypoxanthine can be dissolved in a mixture of formic acid and water. | , , |
| Stability | Stock solutions of hypoxanthine, once prepared and filter-sterilized, are stable for up to one year when stored at -20°C. Aqueous solutions of hypoxanthine are not recommended for storage for more than one day[3]. | , |
Rationale for In Vivo Studies in Metabolic Disease
Recent studies have highlighted a potential link between hypoxanthine metabolism and metabolic disorders. For instance, elevated hypoxanthine levels have been associated with atherosclerosis in apolipoprotein E-deficient (ApoE-/-) mice[4]. Furthermore, the modulation of purine metabolism has been explored as a therapeutic strategy for weight management, with a hypoxanthine-maleic acid salt showing potential anti-obesity effects in mice[5][6]. These findings provide a strong rationale for investigating the effects of this compound in well-established animal models of metabolic syndrome.
Section 2: Experimental Design and Methodologies
A meticulously planned experimental design is paramount for obtaining meaningful and translatable results. The following sections detail key aspects of designing in vivo studies for this compound.
Animal Model Selection
The choice of animal model is critical and should align with the specific research question. For investigating the effects of this compound on metabolic syndrome, the following models are recommended:
-
Diet-Induced Obesity (DIO) Model: C57BL/6J mice are highly susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet (HFD). This model closely mimics the progression of metabolic syndrome in humans driven by lifestyle factors.
-
Genetic Models of Obesity and Diabetes:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes[7]. They are a robust model for studying the effects of therapeutic interventions on severe metabolic dysregulation.
-
ApoE-/- Mice: These mice are deficient in apolipoprotein E and are a widely used model for studying atherosclerosis, a key complication of metabolic syndrome[4].
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines to ensure ethical treatment and welfare[8][9].
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a diet-induced obesity model.
Figure 1: Experimental workflow for in vivo evaluation of this compound.
Protocol: Preparation and Administration of this compound
Objective: To prepare a stable and accurate formulation of this compound for oral administration to mice.
Materials:
-
This compound (powder)
-
Sterile, purified water
-
0.5% (w/v) Methylcellulose (vehicle)[4]
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
-
Oral gavage needles (20-gauge, 1.5-inch, curved with ball tip)[4]
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat approximately one-third of the final required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once dispersed, add the remaining volume of cold sterile water and continue stirring until the solution is clear and homogenous.
-
Store the vehicle at 4°C.
-
-
Formulation of this compound:
-
Solubility Check: As the disodium salt of hypoxanthine is water-soluble, a direct dissolution in the vehicle is the preferred method.
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile conical tube, add the calculated amount of this compound powder.
-
Add a small volume of the 0.5% methylcellulose vehicle and vortex to create a slurry.
-
Gradually add the remaining vehicle while stirring continuously with a magnetic stirrer until the compound is fully dissolved.
-
If necessary, adjust the pH to physiological range (7.2-7.4) using sterile NaOH or HCl.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Prepare fresh dosing solutions daily to ensure stability.
-
-
-
Oral Gavage Administration:
-
Gently restrain the mouse by the scruff of the neck.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the dosing solution (typically 5-10 mL/kg body weight).
-
Observe the animal for any signs of distress after administration. To reduce stress associated with this procedure, precoating the gavage needle with a sucrose solution can be considered[4].
-
Protocol: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound dosing solution
-
Heparinized capillary tubes or syringes for blood collection
-
Microcentrifuge tubes
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples (approximately 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into heparinized microcentrifuge tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol: Pharmacodynamic (PD) and Efficacy Assessment
Objective: To evaluate the effects of this compound on metabolic parameters in a diet-induced obesity model.
Procedure:
-
Induction of Metabolic Syndrome: Feed C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring:
-
Record body weight and food intake weekly.
-
Measure fasting blood glucose and insulin levels periodically.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the mice overnight.
-
Administer an oral glucose bolus (2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Sample Collection:
-
At the end of the study, collect terminal blood samples via cardiac puncture for comprehensive biochemical analysis.
-
Harvest and weigh key metabolic organs, including the liver, epididymal white adipose tissue (eWAT), and brown adipose tissue (BAT).
-
Snap-freeze tissue samples in liquid nitrogen for molecular analysis or fix them in formalin for histology.
-
Key Biomarkers for Analysis
The following table summarizes key biomarkers to assess the metabolic effects of this compound.
| Category | Biomarker | Method |
| Dyslipidemia | Total Cholesterol, HDL, LDL, Triglycerides | Commercial ELISA kits or enzymatic assays |
| Inflammation | TNF-α, IL-6, MCP-1 | Multiplex immunoassay (e.g., Luminex) or ELISA |
| Oxidative Stress | Malondialdehyde (MDA), Superoxide Dismutase (SOD) | Colorimetric assay kits |
| Liver Function | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Enzymatic assays |
| Gene Expression | Genes related to lipogenesis, fatty acid oxidation, and inflammation in liver and adipose tissue | qRT-PCR or RNA-sequencing |
| Histology | Lipid accumulation (Oil Red O staining), inflammation (H&E staining), fibrosis (Sirius Red staining) | Microscopy |
Section 3: Data Analysis and Interpretation
Statistical Analysis Workflow
Figure 3: Hypothesized signaling pathways modulated by this compound.
Section 5: Conclusion and Future Directions
The protocols and guidelines presented in this document provide a comprehensive framework for the in vivo investigation of this compound in the context of metabolic diseases. By employing rigorous experimental design, appropriate animal models, and a multi-faceted analytical approach, researchers can effectively evaluate the therapeutic potential of this compound. Future studies should aim to further delineate the molecular mechanisms underlying its effects and explore its potential in other disease models where purine metabolism is dysregulated.
References
-
MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H. Retrieved from [Link]
- Gheorghe, A., et al. (2019). Murine Models of Obesity. Methods in Molecular Biology, 1916, 1-18.
- Puchades-Carrasco, L., & Pineda-Lucena, A. (2017). Statistical analysis in metabolic phenotyping.
- Worley, B., & Powers, R. (2013). Multivariate analysis in metabolomics. Current Metabolomics, 1(1), 92-107.
- Gonzales, C., et al. (2014). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
-
Drexel University. (2023). IACUC Rodent Breeding Policy. Retrieved from [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
- Lee, J. H., et al. (2018). Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E-deficient mice and cells. Journal of Cellular and Molecular Medicine, 22(11), 5351–5363.
-
Stony Brook University. (n.d.). Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. Retrieved from [Link]
- Nakamura, T., et al. (2021). Influence of xanthine oxidoreductase inhibitor, topiroxostat, on body weight of diabetic obese mice. Scientific Reports, 11(1), 8044.
-
MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H. Retrieved from [Link]
- Tian, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(9), 3801.
- Tian, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(9), 3801.
- Nakamura, T., et al. (2021). Influence of xanthine oxidoreductase inhibitor, topiroxostat, on body weight of diabetic obese mice. Scientific Reports, 11(1), 8044.
- Lee, J. H., et al. (2018). Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E-deficient mice and cells. Journal of Cellular and Molecular Medicine, 22(11), 5351–5363.
- Tian, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(9), 3801.
- Tian, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(9), 3801.
- Gheorghe, A., et al. (2019). Murine Models of Obesity. Methods in Molecular Biology, 1916, 1-18.
-
Drexel University. (2023). IACUC Rodent Breeding Policy. Retrieved from [Link]
-
UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines. Retrieved from [Link]
-
Stony Brook University. (n.d.). Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. Retrieved from [Link]
- Puchades-Carrasco, L., & Pineda-Lucena, A. (2017). Statistical analysis in metabolic phenotyping.
- Worley, B., & Powers, R. (2013). Multivariate analysis in metabolomics. Current Metabolomics, 1(1), 92-107.
- Nakamura, T., et al. (2021). Influence of xanthine oxidoreductase inhibitor, topiroxostat, on body weight of diabetic obese mice. Scientific Reports, 11(1), 8044.
Sources
- 1. mpbio.com [mpbio.com]
- 2. Hypoxanthine, 99.5% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of xanthine oxidoreductase inhibitor, topiroxostat, on body weight of diabetic obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uab.edu [uab.edu]
Application Notes and Protocols: Formulation of Sodium 7H-Purin-6-olate for Animal Models
Introduction: Unlocking the In Vivo Potential of a Key Purine Metabolite
Sodium 7H-purin-6-olate, the sodium salt of the endogenous purine hypoxanthine, is a critical intermediate in nucleic acid metabolism. Its role in cellular energy, signaling, and pathophysiology has made it a compound of significant interest in various research fields, including ischemia-reperfusion injury, neurological disorders, and metabolic diseases.[1][2] However, the successful in vivo investigation of its therapeutic or pathological effects in animal models is fundamentally dependent on an appropriate and stable formulation that ensures accurate dosing and bioavailability.
Hypoxanthine itself presents a formulation challenge due to its poor solubility in neutral aqueous solutions.[3] This guide provides a comprehensive overview of the physicochemical properties of this compound and detailed protocols for its formulation for oral, intraperitoneal, and intravenous administration in animal models. The methodologies described herein are designed to provide researchers with a robust starting point for their specific experimental needs, emphasizing the principles of solubility enhancement, stability, and physiological compatibility.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation.
| Property | Value/Information | Source |
| Chemical Name | This compound (Sodium Hypoxanthine) | N/A |
| Molecular Formula | C₅H₃N₄NaO | N/A |
| Molecular Weight | 158.09 g/mol | N/A |
| Hypoxanthine Solubility | Poorly soluble in neutral water. Soluble in diluted alkalies and acids. | [3] |
| Hypoxanthine Disodium Salt Solubility | Soluble in water (30 mg/mL). | [4] |
| Stability | Aqueous solutions of hypoxanthine are not recommended for storage for more than one day. Formulations should be prepared fresh before each use. | [3][5] |
The key to successfully formulating this compound lies in its enhanced solubility in alkaline conditions. By preparing the sodium salt, we significantly improve its aqueous solubility, which is the foundation for creating injectable and oral solutions.
Formulation Strategies: A Decision-Making Workflow
The choice of formulation strategy is dictated by the intended route of administration, the required dose, and the duration of the study. The following diagram illustrates a logical workflow for selecting an appropriate formulation.
Caption: Decision workflow for formulating this compound.
Protocols for Formulation and Administration
Safety Precaution: Always handle this compound and all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution that can be diluted for various administration routes.
Materials:
-
Hypoxanthine powder
-
Sodium hydroxide (NaOH), 1 M solution
-
Sterile, deionized water or water for injection (WFI)
-
Sterile conical tubes or vials
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of hypoxanthine. For example, to prepare a 10 mg/mL solution.
-
Weigh the hypoxanthine powder and place it in a sterile container.
-
Add a portion of the sterile water (e.g., 70-80% of the final volume).
-
Slowly add the 1 M NaOH solution dropwise while stirring continuously. The amount of NaOH should be approximately one molar equivalent to the hypoxanthine.
-
Monitor the pH of the solution. Continue adding NaOH until the hypoxanthine is fully dissolved and the pH is in the desired range (typically between 7.4 and 8.5 for physiological compatibility).
-
Adjust the final volume with sterile water.
-
Verify the final pH and adjust if necessary.
-
Sterile filter the solution through a 0.22 µm syringe filter into a sterile container for parenteral administration.
Protocol 2: Formulation for Oral Gavage
Oral gavage is a common method for precise oral dosing in rodents.[6]
Vehicle Options:
-
Simple Aqueous Solution: For lower doses where solubility is not a limiting factor, the stock solution from Protocol 1 can be diluted with sterile water or phosphate-buffered saline (PBS).
-
Suspension with Methylcellulose: For higher doses or to improve stability and consistency, a suspension can be prepared. Methylcellulose is a safe and widely used vehicle for oral administration.[7]
Procedure (for a 0.5% Methylcellulose Suspension):
-
Prepare the required concentration of this compound as a concentrated solution following Protocol 1.
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile water. This can be facilitated by heating a portion of the water to aid in the initial dispersion of the methylcellulose powder, followed by the addition of the remaining cold water to promote dissolution.
-
Slowly add the concentrated drug solution to the methylcellulose vehicle while stirring to achieve the final desired concentration.
-
Ensure the final formulation is homogenous before administration.
Administration:
-
The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[8]
-
Use an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal injury.
Protocol 3: Formulation for Intraperitoneal (IP) Injection
The IP route is frequently used in rodents and allows for the administration of larger volumes compared to intravenous injection.[9]
Procedure:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Dilute the stock solution to the final desired concentration using a sterile, isotonic vehicle such as 0.9% saline or PBS (pH 7.4).
-
Ensure the final formulation is a clear solution and free of particulates.
Administration:
-
The maximum recommended volume for IP injection in mice is approximately 10 mL/kg.[10]
-
Inject into the lower right quadrant of the abdomen to avoid injuring the bladder and cecum.[10]
Protocol 4: Formulation for Intravenous (IV) Injection
IV administration provides immediate systemic exposure but requires careful formulation to prevent precipitation in the bloodstream.[11]
Procedure:
-
Prepare a sterile, filtered stock solution of this compound (Protocol 1).
-
Dilute the stock solution with a sterile, isotonic vehicle (0.9% saline or PBS) to the final concentration.
-
For concentrations approaching the solubility limit: The use of a co-solvent may be necessary. A common approach for poorly soluble compounds is to first dissolve the compound in a minimal amount of a biocompatible organic solvent like DMSO, and then slowly dilute it with the aqueous vehicle.[3]
-
Caution: The final concentration of the organic solvent should be minimized to avoid toxicity.[7] A final DMSO concentration of less than 10% is generally recommended, but should be validated for the specific animal model and study duration.
-
-
The final formulation must be a clear, particulate-free solution.
Administration:
-
Administer via a suitable vein (e.g., tail vein in mice).
-
The injection should be given slowly to allow for dilution in the bloodstream and to minimize the risk of precipitation.
Validation and Characterization of the Final Formulation
It is crucial to validate the final formulation to ensure the accuracy and reproducibility of your in vivo studies.
-
Concentration Verification: The concentration of this compound in the final formulation should be confirmed using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]
-
pH and Osmolality: For parenteral routes, the pH should be close to physiological pH (7.4), and the solution should be isotonic to prevent irritation at the injection site.
-
Sterility: All parenteral formulations must be sterile.[14] This is typically achieved by filtration through a 0.22 µm filter.
-
Stability: As aqueous solutions of hypoxanthine can be unstable, it is highly recommended to prepare the formulation fresh on the day of use.[3] If short-term storage is necessary, stability should be evaluated under the intended storage conditions (e.g., 4°C, protected from light).
Conclusion
The successful in vivo application of this compound in animal models hinges on a well-designed and validated formulation. By leveraging its increased solubility as a sodium salt and employing appropriate vehicles and preparation techniques, researchers can achieve accurate and reproducible dosing for oral, intraperitoneal, and intravenous administration. The protocols and guidelines presented here provide a solid foundation for these efforts, empowering researchers to confidently investigate the multifaceted roles of this important purine metabolite in health and disease.
References
- Cayman Chemical. (n.d.). Hypoxanthine Product Information.
- Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 56-64.
- Sigma-Aldrich. (n.d.). Hypoxanthine Product Information.
- Chen, Y., et al. (2022). Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke.
- Guzmán, M., & Soler, F. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations.
- Wikipedia. (2023). Intraperitoneal injection.
- Zhang, Y., et al. (2022). [Figure showing oral gavage of hypoxanthine solution to mice].
- Pratama, A. B., et al. (2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. In Proceedings of the 2nd International Conference on Food and Agriculture.
- Li, Y., et al. (2023). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 28(9), 3801.
- ResearchGate. (n.d.). Stability of hypoxanthine and xanthine.
- Strickley, R. G. (2004). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 93(5), 1147-1159.
- Muñoz, J. I., et al. (2006). A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estimation of post mortem interval. Human & Experimental Toxicology, 25(5), 279-281.
- Zlotorzynski, A. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Journal of Pharmacology and Experimental Therapeutics, 371(1), 213-219.
- Martin, B., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Microbiome, 7(1), 1-15.
- Garbacz, G., & Weigandt, M. (2005). Intravenous administration of poorly soluble new drug entities in early drug discovery: The potential impact of formulation on pharmacokinetic parameters.
- Tsuboi, K., et al. (2022). Hypoxanthine Reduces Radiation Damage in Vascular Endothelial Cells and Mouse Skin by Enhancing ATP Production via the Salvage Pathway.
- Tachon, P. (1989). Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS.
- Boston University. (2023).
- MP Biomedicals. (n.d.).
- Pérez, J. M., et al. (2021). Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. Molecules, 26(11), 3331.
- Burt, J. R., et al. (1968). Automated Analysis of Hypoxanthine. Journal of Food Science, 33(4), 438-441.
- Gades, N. M., et al. (2012). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice.
- Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider.
- Williamson, D. J., et al. (1992). Mouse models of hypoxanthine phosphoribosyltransferase deficiency. Journal of Inherited Metabolic Disease, 15(4), 665-673.
- University of Arizona. (n.d.).
- Gad, S. C., et al. (2022). In vivo toxicology of excipients commonly employed in drug discovery in rats. Toxicology Mechanisms and Methods, 32(6), 415-427.
- Saugstad, O. D. (1975). The determination of hypoxanthine and xanthine with a PO2 electrode.
- Khanal, P., et al. (2023).
- Singh, S., & Majumdar, S. (2013). Excipient Selection In Parenteral Formulation Development.
- BenchChem. (n.d.). Improving the solubility of Arabinosylhypoxanthine for in vivo studies.
- UBC Animal Care Services. (n.d.). Intraperitoneal (IP)
- Riordan, S., et al. (2012). A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. Journal of Neuroscience Methods, 207(1), 60-65.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- TCI Chemicals. (n.d.). Xanthine / Hypoxanthine Assay Kit.
- Li, Y., et al. (2019). Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E-deficient mice and cells. Journal of Cellular and Molecular Medicine, 23(11), 7439-7451.
- ResearchGate. (2019). Oral gavage with methylcellulose?.
- Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
- Biosynth. (n.d.).
Sources
- 1. Hypoxanthine is a metabolic biomarker for inducing GSDME-dependent pyroptosis of endothelial cells during ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E‐deficient mice and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mpbio.com [mpbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scitepress.org [scitepress.org]
- 13. A high-performance liquid chromatography method for hypoxanthine determination in vitreous humour: application to estimation of post mortem interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.olemiss.edu [research.olemiss.edu]
Troubleshooting & Optimization
Technical Support Center: Sodium 7H-Purin-6-olate Solubility Guide
Welcome to the technical support center for Sodium 7H-Purin-6-olate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling the solubility challenges associated with this compound. As a sodium salt of hypoxanthine (7H-purin-6-ol), its solubility behavior is governed by specific physicochemical principles that, when understood, can be leveraged for successful experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions about the nature of this compound and the principles governing its solubility.
Q1: What exactly is this compound and why is its solubility a concern?
A1: this compound is the sodium salt of hypoxanthine, a naturally occurring purine derivative. The parent molecule, hypoxanthine, is a weak acid and is known to be sparingly soluble in aqueous buffers.[1] While converting a weak acid to its salt form is a common strategy to enhance aqueous solubility, problems often arise when the experimental conditions (e.g., buffer pH) are not carefully controlled.[2][3]
The primary challenge stems from the equilibrium between the soluble salt (olate form) and the poorly soluble free acid (hypoxanthine). If a solution of the sodium salt is introduced into a neutral or acidic buffer, the olate anion will be protonated, causing the compound to revert to its less soluble free acid form, leading to precipitation.[4] Understanding and controlling the pH is therefore paramount.
Q2: What are the key factors I need to consider to improve solubility?
A2: The solubility of this compound is primarily influenced by four factors:
-
pH: This is the most critical factor. Maintaining a sufficiently alkaline pH (above the pKa of hypoxanthine) keeps the compound in its ionized, more soluble olate form.
-
Solvent Choice (Co-solvents): The use of organic co-solvents like Dimethyl Sulfoxide (DMSO) is highly effective for creating concentrated stock solutions before dilution into aqueous media.[1][5]
-
Temperature: For most solid solutes, increasing the temperature of the solvent will increase the rate of dissolution and the amount of solute that can be dissolved.[6][7][8]
-
Physical Dissolution Aids: Techniques like sonication or vortexing can provide the necessary energy to break down solute aggregates and accelerate the dissolution process.[9]
Section 2: Experimental Protocols & Workflows
Here, we provide detailed, step-by-step methodologies for preparing solutions of this compound for various experimental needs.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This protocol is ideal for experiments requiring the addition of a small volume of a concentrated stock to a larger volume of aqueous medium (e.g., cell culture). The use of an organic co-solvent is key.
Causality: DMSO is a powerful, polar aprotic solvent that is highly effective at dissolving purine analogs.[1] By creating a concentrated stock in 100% DMSO, you ensure the compound is fully solubilized before the critical dilution step.
Step-by-Step Methodology:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock). Hypoxanthine is soluble in DMSO up to 30 mg/mL.[1]
-
Vortex the solution vigorously for 1-2 minutes.
-
If any particulates remain, place the tube in a sonicator bath for 5-10 minutes.[9]
-
Visually inspect the solution against a light and dark background to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution from Organic Stock
This protocol details the critical step of diluting the organic stock into your final aqueous buffer or cell culture medium.
Causality: The primary risk during this step is "crashing out" or precipitation, where the compound, upon encountering the aqueous environment, rapidly becomes insoluble. This workflow is designed to mitigate that risk by ensuring rapid and thorough mixing.
Step-by-Step Methodology:
-
Warm your final aqueous buffer or medium to the experimental temperature (e.g., 37°C). Higher temperatures can aid solubility.[10]
-
Thaw an aliquot of your concentrated DMSO stock solution and bring it to room temperature.
-
While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock drop-by-drop or in a slow, steady stream. Never add the aqueous medium to the DMSO stock.
-
Continue to vortex/stir for an additional 30-60 seconds after the addition is complete.
-
Immediately inspect the solution for any signs of cloudiness or precipitation.
-
Use the final working solution as soon as possible, as aqueous solutions of hypoxanthine are not recommended for storage for more than one day.[1]
Workflow for Solvent Selection
The following diagram outlines the decision-making process for preparing your this compound solution.
Caption: Decision workflow for dissolving this compound.
Section 3: Troubleshooting Guide
Even with robust protocols, issues can arise. This section provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | 1. pH-Shift Precipitation: The buffer pH is too low (neutral or acidic), converting the soluble olate to the insoluble hypoxanthine free acid. | Solution: Increase the pH of your final aqueous buffer to be at least 1-2 units above the pKa of hypoxanthine's relevant proton (~8-9). A pH of 9.0 or higher is a safe starting point. This maintains the compound in its ionized, soluble state. |
| 2. Poor Mixing/Local Oversaturation: The DMSO stock was not dispersed quickly enough, creating localized high concentrations that exceeded the aqueous solubility limit. | Solution: Re-prepare the solution, ensuring the aqueous medium is being vortexed or stirred vigorously during the slow, dropwise addition of the stock. This prevents localized oversaturation. | |
| The final solution appears cloudy or hazy. | 1. Incomplete Dissolution: Micro-precipitates have formed that are not visible as distinct particles. | Solution: Gently warm the solution (e.g., to 37-40°C) and sonicate for 5-10 minutes. The added thermal and mechanical energy can help dissolve these fine precipitates. |
| 2. Buffer Incompatibility: A component of your buffer (e.g., divalent cations like Ca²⁺ or Mg²⁺) may be forming an insoluble salt with the purine-olate.[11] | Solution: Test the solubility in a simpler buffer system (e.g., Tris or HEPES at alkaline pH) without divalent cations. If solubility improves, consider modifying your final experimental buffer. | |
| The compound won't dissolve in the initial solvent (DMSO or aqueous). | 1. Low-Quality Reagent: The starting material may have impurities or be a different salt form. | Solution: Verify the certificate of analysis for your compound. If in doubt, try a fresh lot or a product from a different supplier. |
| 2. Insufficient Energy Input: The compound may require more energy to overcome its crystal lattice energy. | Solution: Apply gentle heat (do not boil) and sonicate the solution for an extended period (15-30 minutes).[9] For aqueous solutions, ensure the pH is sufficiently alkaline. |
The pH-Solubility Relationship
This diagram illustrates the critical equilibrium that governs solubility. At low pH, the equilibrium shifts to the poorly soluble free acid, causing precipitation.
Caption: pH-dependent equilibrium of this compound.
Section 4: Advanced Topics & Verifications
Q3: How can I confirm the final concentration and stability of my solution?
A3: Visual clarity is not sufficient to confirm concentration. It is best practice to verify the concentration of your final stock solution, especially for quantitative assays.
-
UV-Vis Spectrophotometry: This is a rapid and accessible method. Hypoxanthine has a characteristic maximum absorbance (λmax) at approximately 251 nm in neutral pH.[1] You can prepare a standard curve with known concentrations to accurately determine the concentration of your prepared solution. Remember to use the same solvent/buffer mixture as a blank.
-
HPLC: For the highest accuracy and to assess purity and degradation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12] An HPLC-UV method can separate the parent compound from any potential degradants or impurities, providing a precise quantification of the active molecule.
Q4: What are the best practices for storing solutions of this compound?
A4: Stability is a key concern.
-
Organic Stocks (in DMSO): These are relatively stable. Store at -20°C or -80°C in small, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Aqueous Solutions: These are significantly less stable. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them for more than a day.[1] If storage is unavoidable, keep the solution refrigerated (2-8°C) for no longer than 24-48 hours, and visually inspect for precipitation before use.[13]
References
- Cayman Chemical. (n.d.). Hypoxanthine Product Information.
- AAT Bioquest. (2022, April 18).
- MedchemExpress. (n.d.). Hypoxanthine (Purin-6-ol).
- MP Biomedicals. (n.d.). Hypoxanthine Disodium Salt-N/H.
- Knauer. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- Gusella, J. F., & Housman, D. (1976). Induction of erythroid differentiation in vitro by purines and purine analogues. Cell, 8(2), 263-269.
- ResearchGate. (2025, August 9). Preparation of Uric Acid Standard Stock Solution.
- Paruta, A. N., & Sciarrone, B. J. (1966). Comparative Dissolution Rates of Weak Acids and Their Sodium Salts. Journal of Pharmaceutical Sciences, 55(10), 1061-1065.
- viXra.org. (2013, October 4). Analytical Methods.
- Johnson, C. E., et al. (2010). Stability of sodium bicarbonate solutions in polyolefin bags. American Journal of Health-System Pharmacy, 67(12), 1013-1017.
- ResearchGate. (2022, March 15).
- Chemistry LibreTexts. (2023, July 18). 14.13: The Solubilities of Salts of Weak Acids.
- CK-12. (2012, February 23). 17.4 Factors Affecting Solubility.
- Sheng, J. J., et al. (2006). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. European Journal of Pharmaceutical Sciences, 29(3-4), 306-314.
- Teledyne ISCO. (n.d.).
- Sigma-Aldrich. (n.d.). Hypoxanthine powder, BioReagent.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- MDPI. (2022). A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. Molecules, 27(10), 3245.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpdft.com [rjpdft.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Induction of erythroid differentiation in vitro by purines and purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 13. Stability of sodium bicarbonate solutions in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting sodium 7H-purin-6-olate synthesis impurities"
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of Sodium 7H-purin-6-olate, the sodium salt of the naturally occurring purine derivative, hypoxanthine.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. Purity is paramount, and understanding the origin of impurities is the first step toward achieving a high-quality final product. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Common Impurities & Their Origins
This section addresses the most frequent issues reported by researchers. The answers are grounded in the fundamental chemistry of purine synthesis.
Question 1: My final HPLC analysis shows several small, unidentified peaks. What are the most likely process-related impurities I should be looking for?
Answer: Impurities in purine synthesis typically arise from three main sources: unreacted starting materials, intermediates, and byproducts from side reactions. Given a common synthetic route, such as the Traube synthesis starting from a pyrimidine derivative, the most probable impurities are:
-
Unreacted Starting Materials:
-
4,5-Diamino-6-hydroxypyrimidine: Incomplete cyclization will leave this key starting material in your crude product.
-
Formic Acid/Formamide: Residual amounts of the cyclizing agent may be present.
-
-
Related Purine Impurities:
-
Xanthine: This is one of the most common impurities. The hypoxanthine product can be over-oxidized to xanthine, especially under harsh reaction conditions or during work-up.[1][2]
-
Adenine & Guanine: While less common in a targeted hypoxanthine synthesis, their formation can be catalyzed under certain prebiotic-like conditions (e.g., heating formamide), suggesting that process deviations could lead to their presence.[3]
-
Allopurinol: This isomer of hypoxanthine has been observed as a byproduct in some formamide-based synthesis routes.[3]
-
-
Incomplete Salt Formation:
-
Hypoxanthine (Free Base): If the reaction with the sodium base (e.g., NaOH, NaOEt) is incomplete or the pH is not adequately controlled, you will have a mixture of the free purine and its sodium salt.
-
Below is a summary table of common impurities and their likely origins.
Table 1: Common Impurities in this compound Synthesis
| Impurity | Potential Source / Cause | Recommended Primary Analytical Method |
|---|---|---|
| 4,5-Diamino-6-hydroxypyrimidine | Incomplete cyclization reaction. | HPLC-UV, LC-MS |
| Xanthine | Over-oxidation of hypoxanthine product. | HPLC-UV, LC-MS |
| Adenine / Guanine | Side reactions, particularly in formamide-based syntheses. | LC-MS |
| Hypoxanthine (Free Base) | Incomplete reaction with sodium base; incorrect pH. | HPLC-UV, pH measurement |
| Residual Solvents | Inadequate drying post-purification. | GC-HS (Gas Chromatography-Headspace) |
Question 2: My isolated this compound powder is off-white to yellow, not pure white. What is causing this discoloration?
Answer: Discoloration is a strong indicator of impurities, often arising from degradation of starting materials or the product itself, or from highly colored minor byproducts formed during the reaction.
The primary cause is often the formation of complex polymeric materials or degradation products, especially if the reaction is overheated or exposed to air for extended periods at high temperatures. The pyrimidine and purine ring systems can be susceptible to decomposition under harsh conditions.[4]
Causality & Recommended Actions:
-
Reagent Purity: Verify the purity of your starting materials. Impurities in the initial 4,5-diamino-6-hydroxypyrimidine can carry through and degrade into colored compounds.
-
Inert Atmosphere: The synthesis, particularly the heating/reflux steps, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Temperature Control: Avoid excessive temperatures. Run small-scale experiments to determine the optimal temperature that promotes reaction completion without significant degradation.
-
Decolorization: During the work-up, a decolorization step using activated charcoal can be highly effective.[5] After dissolving the crude product but before crystallization, add a small amount of activated charcoal, heat briefly, and filter the hot solution through celite to remove the charcoal and adsorbed impurities. See Protocol 3.1 for details.
Question 3: I've successfully formed the sodium salt, but it has poor solubility in water, which is unexpected. What could be the issue?
Answer: While this compound is expected to have enhanced aqueous solubility compared to its free base, hypoxanthine, poor solubility can indicate several issues.[6]
-
Incomplete Conversion: The most common cause is a significant percentage of the material remaining as the free hypoxanthine base, which is poorly soluble in neutral water. This points to a stoichiometric deficiency of the sodium base used or a non-optimal pH during the salt formation step.
-
Presence of Inorganic Salts: If an excess of a sodium salt with lower solubility (e.g., sodium sulfate from a side reaction or workup) is present, it can co-precipitate and reduce the overall solubility of the bulk material.
-
Incorrect Crystalline Form (Polymorphism): While less common, it is possible for the product to crystallize in a different, less soluble polymorphic form.
Troubleshooting Workflow:
-
Verify pH: Prepare a 1% solution/slurry of your product in deionized water and measure the pH. A pH below 8.5-9.0 may suggest incomplete salt formation.
-
Quantitative Analysis: Use ¹H NMR with an internal standard or a quantitative HPLC method to determine the ratio of the sodium salt to the free base.
-
Re-treatment: If incomplete conversion is confirmed, the material can be re-slurried in an appropriate solvent (e.g., ethanol) and treated with the required amount of sodium hydroxide or sodium ethoxide to drive the salt formation to completion.
Section 2: Analytical & Characterization Protocols
Accurate identification of impurities is critical. Do not rely on a single analytical technique. The following are validated starting points for developing your in-house methods.
Protocol 2.1: HPLC Method for Impurity Profiling
This protocol describes a robust, gradient reversed-phase HPLC method suitable for separating hypoxanthine from its common precursors and related purine impurities.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar, aromatic compounds.[7][8] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.5 | Buffered aqueous phase to ensure consistent ionization state of analytes. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds. |
| Gradient | 5% B to 40% B over 20 minutes | A shallow gradient is necessary to resolve structurally similar purines. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | Purine rings have strong absorbance near this wavelength. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration. |
Step-by-Step Methodology:
-
Standard Preparation: Prepare individual standards of hypoxanthine, xanthine, and key starting materials at ~0.1 mg/mL in a suitable diluent (e.g., 5% Acetonitrile in Mobile Phase A).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a final concentration of ~1.0 mg/mL.
-
Analysis: Inject the standards individually to determine their retention times. Then, inject the sample.
-
Identification: Identify impurities in the sample by comparing their retention times to those of the standards. For unknown peaks, further characterization is required.
Protocol 2.2: Sample Preparation for LC-MS for Unknown Identification
For impurities that cannot be identified by retention time matching, LC-MS is the gold standard for obtaining molecular weight information.[9][10]
-
Initial Analysis: Run the sample using the HPLC method described in Protocol 2.1 to confirm the presence and retention time of the unknown impurity.
-
Sample Concentration: If the impurity is present at a very low level (<0.1%), prepare a more concentrated sample solution (~5-10 mg/mL) to ensure a sufficient signal in the mass spectrometer.
-
Mobile Phase Suitability: Ensure the mobile phase is compatible with mass spectrometry. Phosphate buffers are non-volatile and must be replaced. A common MS-friendly mobile phase is 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
-
Data Acquisition: Collect data in both positive and negative ion modes, as different impurities may ionize preferentially in one mode. Obtain the exact mass to help propose a molecular formula.
-
Fragmentation Analysis (MS/MS): Perform MS/MS on the parent ion of the impurity. The fragmentation pattern provides crucial structural information that can help distinguish between isomers and fully elucidate the structure.[11]
Section 3: Purification & Remediation Strategies
Once an impurity has been identified, the following protocols can be used for its removal.
Protocol 3.1: Optimized Recrystallization for Purity Enhancement
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the main product.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, aqueous systems like water or ethanol/water mixtures are excellent starting points.
-
Dissolution: In a suitable flask, add the crude product and the minimum amount of hot solvent required to achieve complete dissolution. This ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization (If Necessary): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount (typically 1-2% w/w) of activated charcoal.[5]
-
Hot Filtration: Reheat the mixture to boiling and immediately perform a hot gravity filtration (or vacuum filtration with a pre-heated Büchner funnel) to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling in an ice bath can further increase the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 50-60 °C) to remove all residual solvent.
Section 4: Mechanistic Insights & Preventative Measures
Understanding the reaction mechanism is key to preventing impurity formation from the outset.
Impurity Formation Pathway
The following diagram illustrates a simplified Traube purine synthesis, highlighting where key impurities can form.
Caption: Origin of impurities in a typical hypoxanthine synthesis.
Troubleshooting Workflow Diagram
When faced with an out-of-specification batch, a logical workflow can quickly identify the root cause and corrective action.
Caption: Systematic workflow for troubleshooting synthesis impurities.
By rigorously applying these analytical techniques and purification protocols, and by understanding the chemical principles that lead to impurity formation, researchers can consistently produce high-purity this compound for their development needs.
References
-
Mechanism of Inosine from Lactiplantibacillus plantarum MWFLp-182-Treated Mice Model in Alleviating D-Galactose-Induced HT-22 Cell Injury via Oxidative and Inflammatory Pathways. MDPI. Available at: [Link]
-
Hypoxanthine. Wikipedia. Available at: [Link]
-
Guanine, Adenine, and Hypoxanthine Production from UV-Irradiated Formamide: Relaxation of the Requirements for Prebiotic Purine Nucleobase Formation. ResearchGate. Available at: [Link]
-
Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. Available at: [Link]
-
Purine Synthesis. YouTube. Available at: [Link]
-
A Facile Synthesis of Hypoxanthine. Taylor & Francis Online. Available at: [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug. MDPI. Available at: [Link]
-
Preparation of Sodium Heptadecyl Sulfate (Tergitol-7 i ). ResearchGate. Available at: [Link]
-
Sodium 3,7-dimethyl-2-oxo-3,7-dihydro-2H-purin-6-olate. PubChem. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]
-
7.11: Purine de novo Biosynthesis. Biology LibreTexts. Available at: [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH. Available at: [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. Available at: [Link]
-
General scheme of the reaction routes from formamide to purine, adenine, hypoxanthine, xanthine, guanine, isoguanine and 2,6‐diaminopurine. ResearchGate. Available at: [Link]
-
Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency. SciSpace. Available at: [Link]
-
Disregulation of Purine Nucleotide Biosynthesis Pathways Modulates Cisplatin Cytotoxicity in Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]
-
Hypoxanthine Disodium Salt-N/H. MP Biomedicals. Available at: [Link]
-
Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]
-
Biochemistry | Purine Catabolism [Conversion of Hypoxanthine to Uric Acid]. YouTube. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available at: [Link]
-
Purine Nucleotide Synthesis Disorders. Merck Manual Professional Edition. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]
Sources
- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium 7H-Purin-6-olate Solution Stability
Introduction
Welcome to the technical support guide for sodium 7H-purin-6-olate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. This compound, the sodium salt of the enol tautomer of hypoxanthine, is a crucial purine derivative used in various biological and pharmaceutical studies.[1] Its degradation can lead to the formation of impurities such as xanthine and uric acid, potentially compromising experimental results and the development of therapeutic agents.[2][3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate degradation and maintain the fidelity of your solutions.
Understanding the Degradation of this compound
The primary degradation pathway for this compound in solution is oxidation.[2][3][4] This process, often catalyzed by enzymes like xanthine oxidase or induced by environmental factors, converts the parent compound first to xanthine and subsequently to uric acid.[2][3][4] The stability of the solution is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[5][6][7]
Key Degradation Pathway
Caption: Primary oxidative degradation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a precipitate. What could be the cause?
A1: Precipitation can occur due to several reasons:
-
Low Solubility: this compound has limited solubility in aqueous buffers.[7] If the concentration exceeds its solubility limit at a given temperature and pH, it will precipitate. Consider preparing a stock solution in a suitable organic solvent like DMSO, and then diluting it into your aqueous buffer.[7]
-
pH Shift: The solubility of purine derivatives is often pH-dependent. A shift in the pH of your solution could decrease its solubility. Ensure your buffer has sufficient capacity to maintain the desired pH.
-
Degradation: The degradation products, xanthine and uric acid, have different solubilities compared to the parent compound and may precipitate out of solution, especially at higher concentrations.
Q2: I suspect my this compound solution has degraded. How can I confirm this?
A2: Degradation can be confirmed by analyzing the solution for the presence of xanthine and uric acid. A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is highly recommended.[5][8][9] This method can separate and quantify the parent compound and its primary degradation products.
Q3: What is the optimal pH for storing a this compound solution?
A3: The stability of hypoxanthine, the parent compound, is influenced by pH. The pKa for the equilibrium between the neutral and monoanion forms is approximately 8.9.[2] To minimize degradation, it is generally advisable to prepare and store solutions in a buffered system. For many biological experiments, a pH range of 7.0 to 8.5 is common. At pH 8.5, the enzymatic conversion to xanthine by xanthine oxidase proceeds with a high catalytic rate, while at pH 7.0, the rate is significantly lower.[1][2] Therefore, for short-term storage and experiments not involving enzymatic degradation, a neutral to slightly alkaline pH is often suitable.
Q4: Can I use antioxidants to prevent the degradation of my solution?
A4: Yes, antioxidants can help prevent oxidative degradation. Ascorbic acid (Vitamin C) has been shown to prevent oxidative stress induced by hypoxanthine in vitro.[10][11] When preparing your solution, especially for long-term storage or for applications where oxidative stress is a concern, the addition of a low concentration of an antioxidant like ascorbic acid may be beneficial. However, it is crucial to ensure that the antioxidant does not interfere with your downstream applications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpected experimental results | Degradation of the compound leading to reduced effective concentration or interference from degradation products. | 1. Verify Solution Integrity: Analyze an aliquot of your solution using a validated stability-indicating HPLC method to quantify the parent compound and its degradation products.[5][8][9] 2. Prepare Fresh Solution: If degradation is confirmed, prepare a fresh solution following the recommended protocols. |
| Discoloration of the solution | This could be a sign of significant degradation or contamination. | 1. Discard the Solution: Do not use a discolored solution. 2. Review Preparation and Storage: Carefully review your solution preparation and storage procedures to identify any potential sources of contamination or factors that could accelerate degradation (e.g., exposure to light, improper temperature). |
| Inconsistent results between batches | Variability in the preparation or storage of different batches of the solution. | 1. Standardize Procedures: Ensure that all solutions are prepared and stored under identical, controlled conditions. 2. Perform Quality Control: For critical applications, perform a quality control check (e.g., HPLC analysis) on each new batch of solution before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol is recommended for preparing a concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Purge the vial with an inert gas to displace oxygen.[7]
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 6 months when stored at -80°C.[6]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a ready-to-use aqueous solution from a DMSO stock.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile, aqueous buffer of choice (e.g., PBS, pH 7.2-7.4)
-
Sterile, conical tubes
Procedure:
-
Bring the DMSO stock solution and the aqueous buffer to room temperature.
-
In a sterile conical tube, add the desired volume of the aqueous buffer.
-
While gently vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. This gradual addition helps to prevent precipitation.
-
Use the aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[7]
Protocol 3: Stability-Indicating RP-HPLC Method
This method can be used to assess the purity of your this compound solution and to detect and quantify its degradation products.[5][8][9]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 7.25)
-
Flow Rate: 0.40 mL/min
-
Detection: UV at 235 nm
-
Internal Standard: Tyrosine (optional)
Procedure:
-
Prepare your mobile phase and equilibrate the HPLC system.
-
Dilute your this compound solution to an appropriate concentration within the linear range of the assay.
-
Inject the sample onto the HPLC system.
-
Identify and quantify the peaks corresponding to hypoxanthine, xanthine, and uric acid based on the retention times of known standards.
Expected Retention Times (approximate):
-
Uric Acid: ~5.2 min
-
Hypoxanthine: ~8.3 min
-
Xanthine: (Retention time will be between uric acid and hypoxanthine, and needs to be determined with a standard)
Visualizing Experimental Workflow
Caption: Recommended workflow for the preparation and use of this compound solutions.
References
-
Pleskačová, A., et al. (2017). Simultaneous Determination of Uric Acid, Xanthine and Hypoxanthine in Human Plasma and Serum by HPLC–UV: Uric Acid Metabolism Tracking. ResearchGate. Available at: [Link]
-
Okamoto, K., et al. (2003). Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID. Journal of Biological Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Hypoxanthine. Wikipedia. Available at: [Link]
-
Gáspár, A., et al. (1990). A kinetic study of hypoxanthine oxidation by milk xanthine oxidase. ResearchGate. Available at: [Link]
-
Marnett, L. J., et al. (2000). Photosensitized Oxidation of Hypoxanthine and Xanthine by Aluminum Phthalocyanine Tetrasulfonate. Role of the Alkylating Quinone 2,5-Dichloro-diaziridinyl-1,4-benzoquinone. NIH. Available at: [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Baertschi, S. W., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
-
Carr, G. P., & Wahlich, J. C. (2021). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
Paduch, R., et al. (2020). Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. PMC - PubMed Central. Available at: [Link]
-
Wijesundera, S., & Perera, H. (2017). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. NIH. Available at: [Link]
-
Emanuelli, T., et al. (2003). In vitro stimulation of oxidative stress by hypoxanthine in blood of rats: prevention by vitamins e plus C and allopurinol. PubMed. Available at: [Link]
-
Li, W., et al. (2010). Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies. ResearchGate. Available at: [Link]
-
Akram, M., et al. (2015). 9. Metabolism of hypoxanthine xanthine to uric acid under normal physiological condition. ResearchGate. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Xanthine/Hypoxanthine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Sharma, S., & Goyal, S. (2018). Forced Degradation Studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Allied Sciences. Available at: [Link]
-
Kumar, H. M. S., & Chandrasekhar, K. B. (2021). Stability Indicating Analytical Method Development and Validation for the Estimation of Rimegepant in Bulk and Its Tablets Using Rp-HPLC. Journal of Pharmaceutical Research International. Available at: [Link]
-
Patel, K., et al. (2012). Development of validated stability indicating assay method for simultaneous estimation of metformin hydrochloride and vildagliptin by RP-HPLC. PubMed. Available at: [Link]
-
Bajaj, S., et al. (2012). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Kim, M., et al. (2018). Antioxidative Effects of Ascorbic Acid and Astaxanthin on ARPE-19 Cells in an Oxidative Stress Model. ResearchGate. Available at: [Link]
-
Lestari, F., et al. (2022). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available at: [Link]
-
Li, Y., et al. (2021). Colorimetric detection of hypoxanthine in aquatic products based on the enzyme mimic of cobalt-doped carbon nitride. New Journal of Chemistry. Available at: [Link]
-
Akram, M., et al. (2018). Ascorbic Acid-A Potential Oxidant Scavenger and Its Role in Plant Development and Abiotic Stress Tolerance. Frontiers in Plant Science. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro stimulation of oxidative stress by hypoxanthine in blood of rats: prevention by vitamins e plus C and allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Purine Compounds
Welcome to the Technical Support Center dedicated to addressing the challenges of poor cell permeability in purine and purine nucleoside analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide practical, actionable insights for your experiments. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to advance your research.
I. Understanding the Permeability Problem with Purines
Purine analogs are a cornerstone of therapeutic development, with applications ranging from antiviral to anticancer agents.[1][2] However, their inherent polarity and structural features often lead to poor passive diffusion across the lipid bilayer of cell membranes, limiting their oral bioavailability and overall efficacy. This section tackles the fundamental questions surrounding this issue.
FAQ 1: Why do my purine compounds exhibit such low cell permeability?
The poor cell permeability of many purine compounds stems from a combination of their physicochemical properties:
-
High Polarity: The purine scaffold itself, with its multiple nitrogen atoms, is inherently polar. This polarity is often exacerbated by the addition of polar functional groups necessary for biological activity. Polar molecules have a low affinity for the lipophilic interior of the cell membrane, hindering their passive diffusion.
-
Hydrogen Bonding Capacity: The numerous hydrogen bond donors and acceptors on the purine ring system readily interact with water molecules, forming a stable hydration shell that must be stripped away for the compound to enter the lipid bilayer. This desolvation process is energetically unfavorable.
-
Low Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of passive permeability.[3] Purine analogs frequently have low LogP values, indicating a preference for aqueous environments over lipid ones.
-
Potential for Ionization: Depending on the pH and the specific functional groups present, purine compounds can exist in an ionized state, which dramatically reduces their ability to cross the nonpolar cell membrane.[4]
Diagram: The Permeability Barrier for a Typical Purine Analog
Caption: Mechanisms of purine analog transport across the cell membrane.
II. Strategies for Enhancing Permeability: A Troubleshooting Guide
When faced with a promising purine compound that fails to enter cells, a systematic approach to enhancing its permeability is crucial. This section provides a troubleshooting guide for common experimental hurdles.
Troubleshooting Scenario 1: My lead purine analog has excellent in vitro activity but no cellular effect.
This is a classic permeability problem. Here’s a step-by-step guide to diagnose and address the issue:
Step 1: Quantify the Permeability with In Vitro Assays
Before making chemical modifications, it's essential to obtain quantitative data on your compound's permeability. The two most common assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.
| Assay | Principle | Information Gained | Throughput | Considerations for Purines |
| PAMPA | Measures passive diffusion across a lipid-infused artificial membrane. | Provides a measure of a compound's intrinsic passive permeability. | High | Does not account for active transport via nucleoside transporters. |
| Caco-2 | Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium.[5] | Measures both passive diffusion and active transport (uptake and efflux).[6] | Lower | Can help identify if your purine analog is a substrate for efflux pumps. |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Setup:
-
For apical to basolateral (A-B) transport (absorption), add the test compound to the apical chamber.
-
For basolateral to apical (B-A) transport (efflux), add the test compound to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and quantify the concentration of the test compound using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux.[5]
Step 2: Interpret the Permeability Data
-
Low Papp in both PAMPA and Caco-2 assays: This confirms that the primary issue is poor passive permeability.
-
High Papp in PAMPA but low Papp (A-B) and a high efflux ratio in Caco-2: This indicates that your compound is likely a substrate for an efflux transporter (e.g., P-glycoprotein).
Step 3: Implement Permeability-Enhancing Strategies
Based on your data, you can now choose an appropriate strategy to improve permeability.
FAQ 2: How can I chemically modify my purine compound to improve its passive permeability?
Several chemical modification strategies can be employed to enhance the lipophilicity and membrane permeability of purine analogs.
-
Prodrug Approach: This is a highly effective strategy where a lipophilic moiety is temporarily attached to the polar purine core. This "mask" is cleaved by intracellular enzymes to release the active drug.[7][8][9]
-
Ester Prodrugs: Attaching a lipophilic ester to a hydroxyl group on the sugar moiety (if present) is a common and effective approach.[9]
-
ProTide Technology: This involves masking the phosphate group of a nucleotide analog with an aromatic group and an amino acid ester. This strategy not only improves permeability but also bypasses the often rate-limiting first phosphorylation step.[10]
-
-
Lipophilic Substitutions: Adding lipophilic groups directly to the purine ring can increase LogP and improve passive diffusion. However, care must be taken not to disrupt the key interactions with the biological target.[11]
Diagram: Prodrug Strategy for a Purine Nucleoside Analog
Caption: Prodrug approach to enhance purine nucleoside permeability.
Troubleshooting Scenario 2: My purine analog is a substrate for an efflux pump. What are my options?
If your Caco-2 data indicates active efflux, you have a few options:
-
Co-administration with an Efflux Inhibitor: While not ideal for a final drug product, this can be a useful experimental tool to confirm that efflux is the primary reason for low intracellular accumulation.
-
Structural Modification to Evade Efflux: This is a more challenging but ultimately more desirable approach. Subtle changes to the structure of your purine analog can sometimes disrupt its recognition by the efflux transporter without significantly impacting its activity at the target. This often requires iterative medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.
-
Leveraging Uptake Transporters: If your compound is also a substrate for an uptake transporter, it may be possible to "overpower" the efflux by designing analogs with higher affinity for the uptake transporter.
FAQ 3: Can I leverage nucleoside transporters to my advantage?
Absolutely. Many purine nucleoside analogs are recognized and transported by specific nucleoside transporters, such as the equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[12][13][14]
-
Identify the Transporter: You can use cell lines that overexpress specific transporters to determine if your compound is a substrate.
-
Design for Transporter Affinity: If your compound is a substrate for a specific uptake transporter that is highly expressed in your target tissue, you can optimize its structure to enhance its affinity for that transporter. This can be a powerful strategy for achieving tissue-specific delivery and overcoming poor passive permeability.
III. Computational Approaches and Formulation Strategies
In addition to experimental approaches, computational modeling and advanced formulation strategies can play a crucial role in addressing the permeability challenges of purine compounds.
FAQ 4: Can computational models predict the permeability of my purine analogs?
Yes, computational models can be valuable tools for predicting permeability and guiding the design of more permeable analogs.[15][16]
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use calculated molecular descriptors (e.g., LogP, polar surface area, number of hydrogen bond donors/acceptors) to predict permeability.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide a more detailed, atomistic view of how a purine analog interacts with and permeates a lipid bilayer.
While these models are not a substitute for experimental data, they can help prioritize which analogs to synthesize and test, thereby saving time and resources.
FAQ 5: What formulation strategies can be used to improve the oral delivery of purine compounds?
For purine compounds intended for oral administration, formulation strategies can be critical for overcoming poor solubility and permeability.
-
Lipid-Based Formulations: Formulating a lipophilic purine prodrug in a lipid-based system (e.g., self-emulsifying drug delivery systems or SEDDS) can enhance its dissolution and absorption.[17][18]
-
Nanoparticle Formulations: Encapsulating the purine compound in nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its uptake by intestinal cells.
-
Use of Permeation Enhancers: These are excipients that can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of polar molecules.[19] However, their use requires careful consideration of potential toxicity.
IV. Conclusion
Addressing the poor cell permeability of purine compounds is a multifaceted challenge that requires a combination of careful experimental design, strategic chemical modification, and potentially advanced formulation approaches. By systematically diagnosing the permeability issue, whether it be poor passive diffusion or active efflux, and then applying the appropriate strategies, researchers can significantly improve the chances of success for their purine-based drug candidates. This technical support center provides a framework for this process, empowering you to make data-driven decisions and overcome the permeability barrier.
References
-
Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Hoffmann, M., Chrzanowska, M., Hermann, T., & Rychlewski, J. (2005). Modeling of purine derivatives transport across cell membranes based on their partition coefficient determination and quantum chemical calculations. Journal of Medicinal Chemistry, 48(13), 4482–4486. [Link]
-
Mehellou, Y., & De Clercq, E. (2010). Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors. Antiviral Chemistry & Chemotherapy, 21(1), 1-20. [Link]
-
Bone, D. B., & Hammond, J. R. (2014). Nucleoside transporters in the purinome. Neuroscience, 275, 208–221. [Link]
-
Prodrug Strategies in the Design of Nucleoside and Nucleotide Antiviral Therapeutics. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Jain, R., & Roy, I. (2017). Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years. Molecules, 22(10), 1739. [Link]
-
Yan, V. C., & Muller, F. L. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Pharmacology, 14, 1172856. [Link]
-
Marce, S., Perez-Torras, S., Ruiz-Gayo, M., & Pastor-Anglada, M. (2012). The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 435-451. [Link]
- Ko, J. H., & Rounds, J. (2017). Nucleoside transporters: biological insights and therapeutic applications. Journal of Biomedical Science, 24(1), 1-12.
-
Girke, C., Arutyunova, E., & Möhlmann, T. (2014). Nucleobase and nucleoside transport and integration into plant metabolism. Frontiers in Plant Science, 5, 641. [Link]
-
Modeling of Purine Derivatives Transport across Cell Membranes Based on Their Partition Coefficient Determination and Quantum Chemical Calculations. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]
-
Cano-Soldado, P., & Pastor-Anglada, M. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in Pharmacology, 9, 606. [Link]
- Domin, B. A., & Zimmerman, T. P. (1986). Purine and pyrimidine transport and permeation in human erythrocytes. Biochimica et Biophysica Acta, 855(2), 205-217.
-
Computational Estimation of the PKa's of Purines and Related Compounds. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Cell Permeability Assay. (n.d.). BioIVT. Retrieved January 19, 2026, from [Link]
-
Stone, T. W. (1982). Cell-membrane receptors for purines. Review. Bioscience Reports, 2(2), 77–90. [Link]
-
Lokey, R. S., Bishop, A. C., & Jacobson, M. P. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 61(24), 11169–11182. [Link]
- Ragab, A., & El-Sayed, W. A. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(1), 1-33.
- Jordheim, L. J., & Durantel, D. (2010). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 110(10), 6051-6078.
-
In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
Optimizing Peptide Permeability Assays. (n.d.). Resolian. Retrieved January 19, 2026, from [Link]
-
Zakharenko, A. L., Chepanova, A. A., & Lavrik, O. I. (2021). The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo. International Journal of Molecular Sciences, 22(11), 5946. [Link]
- Cortes, J. E., & O'Brien, S. M. (1997). Defining the Optimal Dose Schedule of Purine Analogs and Assessment of Response. In Nucleoside Analogs in Cancer Therapy (pp. 1-26). CRC Press.
-
Liu, R., & Liu, D. (2001). A convenient, high-throughput assay for measuring the relative cell permeability of synthetic compounds. Analytical Biochemistry, 295(1), 93–97. [Link]
-
Díaz-Muñoz, M., Vázquez-Cuevas, F. G., & Butanda-Ochoa, A. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Molecular Biomedicine, 3(1), 5. [Link]
- Polli, J. W., Wring, S. A., Humphreys, J. E., et al. (2001). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 168, 261-279.
- Stenberg, P. (2001). Computational Models for the Prediction of Intestinal Membrane Permeability.
-
Keseru, G. M., & Makara, G. M. (2006). A structure-permeability study of small drug-like molecules. Mini Reviews in Medicinal Chemistry, 6(7), 789–796. [Link]
- Artusi, R., et al. (2008). Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological data. Journal of Pharmaceutical and Biomedical Analysis, 47(2), 245-253.
- Koutentis, P. A., et al. (2026).
- Walport, L. J., Obexer, R., & Suga, H. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Drug Discovery Today: Technologies, 26, 39-46.
- Hewitt, W. M., et al. (2017). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Journal of the American Chemical Society, 139(42), 15001-15011.
- Renukuntla, J., Vadlapudi, A. D., & Patel, A. (2013). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Journal of Controlled Release, 167(3), 302-313.
- Maher, S., & Brayden, D. J. (2014). Formulation strategies to improve oral peptide delivery. Expert Opinion on Drug Delivery, 11(10), 1547-1560.
- White, T. R., et al. (2022). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society, 144(3), 1334-1344.
-
Polli, J. W., Wring, S. A., Humphreys, J. E., et al. (2001). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (n.d.). OSTI.GOV. Retrieved January 19, 2026, from [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
- O'Brien, S., & Keating, M. J. (2003). Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era. Seminars in Oncology, 30(3 Suppl 7), 26-34.
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Formulation Strategies to Improve Oral Peptide Delivery. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Permeation Enhancement Techniques for Poorly Permeable Drugs: A Review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
- Bioinformatic validation and machine learning-based exploration of purine metabolism-related gene signatures in the context of immunotherapeutic strategies for nonspecific orbital inflammation. (2024). Frontiers in Immunology, 15, 1368697.
- Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). Pharmaceutics, 13(10), 1569.
Sources
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogues and combination therapies in B-cell chronic lymphocytic leukemia: dawn of a new era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Nucleoside transporters in the purinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling of purine derivatives transport across cell membranes based on their partition coefficient determination and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Update on Pharmaceutical Strategies for Oral Delivery of Therapeutic Peptides and Proteins in Adults and Pediatrics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Off-Target Effects of Sodium 7H-purin-6-olate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing Sodium 7H-purin-6-olate. This guide is designed to provide in-depth, practical solutions for identifying, understanding, and mitigating potential off-target effects in your experiments. As drug development professionals and scientists, ensuring the specificity of your molecular tools is paramount for generating robust, reproducible, and translatable data. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions in your research.
Section 1: Understanding the Challenge: The Basis of Off-Target Effects
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common cellular pathways susceptible to off-target effects from a purine analog like this compound?
A: Given its core purine structure, the most susceptible pathways are those directly involved in purine metabolism.[3] This includes:
-
Purine Salvage Pathway: Enzymes like Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which recycles hypoxanthine and guanine, are natural interactors. Alterations in the concentration of a substrate analog can disrupt the delicate balance of nucleotide pools.
-
Purine Catabolism: Xanthine oxidase, the enzyme that metabolizes hypoxanthine to xanthine and then to uric acid, is a key potential off-target. Inhibition or altered activity of this enzyme can have significant metabolic consequences.[4]
-
De Novo Purine Synthesis: The end-products of this pathway, such as inosine monophosphate (IMP), are structurally related to hypoxanthine. High concentrations of an analog can cause feedback inhibition on key enzymes in this pathway.
-
Kinases and ATP-Binding Proteins: A vast number of cellular proteins use ATP (an adenine-based purine) as a substrate. While the affinity is generally lower, high concentrations of a purine analog can lead to competitive inhibition of certain kinases or other ATPases, representing a major class of potential off-targets.[5]
Q2: How can I preemptively assess the risk of off-target effects before starting extensive experiments?
A: A proactive approach can save significant time and resources. We recommend a two-pronged strategy:
-
Computational (In Silico) Screening: Utilize computational tools to predict potential off-target interactions. These methods compare the structure of your compound against databases of known protein binding sites.[6][7] This can generate a preliminary "hit list" of potential off-targets to be aware of.[8][9]
-
Broad-Panel In Vitro Screening: Before beginning cell-based assays, screen this compound against a commercially available panel of relevant protein targets (e.g., a kinase panel, GPCR panel, or a safety panel covering common toxicity-related proteins).[10] This provides empirical data on interactions and can reveal unexpected binding partners early in the discovery process.[11]
Q3: What is the fundamental difference between an off-target pharmacological effect and an off-target toxicological effect?
A: This is a critical distinction for drug development.
-
An off-target pharmacological effect occurs when the compound binds to an unintended protein and elicits a measurable, but not necessarily harmful, biological response. In some cases, this "polypharmacology" can even be beneficial.
-
An off-target toxicological effect is a subset of this, where the interaction with the unintended target leads to cellular stress, damage, or death (cytotoxicity).[12][13] Identifying these toxic liabilities as early as possible is a primary goal of preclinical safety assessment.
Section 3: Troubleshooting Guide for Unexpected Experimental Outcomes
Unexpected results are often the first sign of an off-target effect. This table provides a logical framework for diagnosing and addressing common issues.
| Observed Problem | Potential Off-Target Cause(s) | Recommended Troubleshooting Strategy & Rationale |
| Unexpected Cytotoxicity: Cell death is observed at concentrations where the on-target effect is not expected to be lethal. | 1. Broad Kinase Inhibition: Inhibition of essential kinases involved in cell survival signaling. 2. Disruption of Purine Metabolism: Depletion of essential GTP/ATP pools or accumulation of toxic intermediates.[3] 3. Mitochondrial Toxicity: Interference with mitochondrial ATPases or other essential enzymes. | Strategy: Perform a Nucleoside Rescue Experiment (Protocol 4.4) . Rationale: If the toxicity is due to disruption of purine synthesis, supplementing the media with downstream nucleosides (e.g., guanosine, adenosine) should rescue the phenotype. If the cells do not recover, the toxicity is likely independent of the purine synthesis pathway, pointing towards other off-targets like kinases. |
| Inconsistent Phenotypic Response: The magnitude of the biological effect varies significantly between experiments or cell lines. | 1. Differential Off-Target Expression: The off-target protein may be expressed at different levels across cell lines, leading to varied responses. 2. Metabolic State Differences: The baseline state of the purine metabolism pathway can differ, altering the cell's sensitivity to the compound. | Strategy: 1. Target Engagement Assay (Protocol 4.3): Use a method like CETSA to confirm that your compound is engaging the intended target at the effective concentration in your specific cell model. 2. Off-Target Expression Analysis: Use proteomics or transcriptomics data (e.g., from the DepMap portal) to check the expression levels of high-probability off-targets (identified via in silico or panel screens) in the cell lines you are using. |
| Contradictory Results with Other Tools: A different inhibitor of the same target, or a genetic knockout (e.g., CRISPR/siRNA), does not replicate the phenotype observed with this compound. | 1. Compound-Specific Off-Target Effect: This is the most likely cause. The observed phenotype is not due to the on-target activity but rather an idiosyncratic interaction of your specific compound.[1][2] | Strategy: 1. Generate a Structurally Dissimilar Analog: Synthesize or obtain an analog of this compound that is predicted to retain on-target activity but has a different chemical scaffold. If this new compound fails to produce the same "off-target" phenotype, it strongly supports the hypothesis that the effect is not target-mediated. 2. Genetic Target Validation: The gold standard is to show that the compound has no effect in cells where the intended target has been knocked out.[2] If the compound is still effective, the phenotype is unequivocally off-target.[2] |
Section 4: Key Experimental Protocols for Off-Target Validation
These protocols provide a starting point for the key experiments recommended in this guide. Always optimize parameters for your specific cell type and experimental system.
Protocol 4.1: Comprehensive Dose-Response Analysis
Objective: To precisely determine the concentration range for on-target vs. potential off-target effects.
-
Plate Cells: Seed cells in 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the experiment.
-
Prepare Compound Dilutions: Create a 10-point, 3-fold serial dilution series of this compound, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.
-
Treat Cells: Add the compound dilutions to the cells and incubate for a relevant duration (e.g., 24, 48, or 72 hours).
-
Assay On-Target Effect: At a time point appropriate for your target, measure the specific on-target biological readout (e.g., inhibition of a specific enzyme, change in a signaling marker).
-
Assay Viability: At the final time point, measure cell viability using a standard method (e.g., CellTiter-Glo®, Resazurin).
-
Data Analysis: Plot both the on-target effect and viability on the same graph against the log of the compound concentration. Calculate the EC50 (for the on-target effect) and the CC50 (cytotoxic concentration 50%).
-
Interpretation: The "therapeutic window" is the concentration range where you observe a significant on-target effect with minimal impact on viability. A small window (e.g., CC50/EC50 < 10) suggests that off-target toxicity may be a significant issue.
Protocol 4.2: In Vitro Off-Target Screening (Panel-based)
Objective: To empirically identify unintended binding partners from a large library of purified proteins.
-
Select Panel: Choose a screening panel appropriate for your hypothesis. A broad kinase panel (e.g., KinomeScan) is a common starting point for many small molecules. Safety panels like the CEREP panel cover targets known to be involved in adverse drug reactions.[10]
-
Submit Compound: Provide the compound to a specialized contract research organization (CRO) that performs these screens. Typically, a single high concentration (e.g., 10 µM) is used for the primary screen.
-
Analyze Primary Screen Data: The CRO will provide a report of all proteins that show significant interaction (e.g., >50% inhibition) with your compound.
-
Follow-Up (Dose-Response): For any significant "hits" from the primary screen, perform a secondary assay to determine the binding affinity or inhibitory concentration (Kd or IC50) for that specific off-target.
-
Interpretation: Compare the off-target IC50 values to your on-target EC50. If an off-target is engaged at a concentration similar to or lower than your on-target, it is a high-priority candidate for further investigation.
Protocol 4.3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound engages the intended target within intact cells.
-
Cell Treatment: Treat intact cells in suspension with either vehicle control or a saturating concentration of this compound.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of your target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle and compound-treated samples.
-
Interpretation: Binding of your compound should stabilize the target protein against thermal denaturation, resulting in a rightward shift of the melting curve. This confirms target engagement in a physiological context.
Protocol 4.4: Nucleoside Rescue Experiment
Objective: To determine if observed cytotoxicity is caused by interference with purine metabolism.
-
Prepare Media: Prepare standard cell culture media and media supplemented with a nucleoside mix. A common rescue cocktail includes adenosine (100 µM), guanosine (100 µM), uridine (100 µM), and cytidine (100 µM).
-
Plate Cells: Seed cells in 96-well plates. Have two sets of plates, one for each media condition.
-
Treat Cells: Add a dose-response curve of this compound to both sets of plates.
-
Incubate: Incubate for the desired duration (e.g., 72 hours).
-
Measure Viability: Assess cell viability in all plates using a standard method.
-
Data Analysis: Plot the viability curves for both the standard and the nucleoside-supplemented conditions.
-
Interpretation: If the cytotoxicity is due to the inhibition of de novo nucleotide synthesis, the viability curve in the nucleoside-supplemented media will show a significant rightward shift (i.e., the cells are protected from the compound's effect). If the curves are identical, the toxicity mechanism is independent of this pathway.[14]
Section 5: Visualization of Pathways and Workflows
Caption: Purine metabolism and potential off-target sites for this compound.
Caption: Systematic workflow for identifying and mitigating off-target effects.
References
-
Mishra, J. et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. Available at: [Link]
-
Chang, R. L. et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]
-
Kumar, P. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
Journal of Medicinal Chemistry (2024). Ahead of Print. ACS Publications. Available at: [Link]
-
Al-Ostath, O. A. et al. (2023). Newly Synthesized Anticancer Purine Derivatives Inhibiting p-EIF4E Using Surface-Modified Lipid Nanovesicles. ACS Omega. Available at: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Wikipedia. Theobromine poisoning. Available at: [Link]
-
Pedley, A. M. & Benkovic, S. J. (2017). A New View into the Regulation of Purine Metabolism – The Purinosome. Journal of Biological Chemistry. Available at: [Link]
-
Medical News Today. 10 Home Remedies For Gout. Available at: [Link]
-
Reynolds, K. A. et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Ali, A. et al. (2024). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry. Available at: [Link]
-
Kim, D. et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
ResearchGate. Unlocking the Potential of Purine Analogues: A Review on Novel Anticancer Strategies. Available at: [Link]
-
Patsnap Synapse. How to improve drug selectivity?. Available at: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
-
Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Kumar, P. et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
-
MSD Veterinary Manual. Chocolate Toxicosis in Animals. Available at: [Link]
-
Reynolds, K. A. et al. (2019). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. Gout. Available at: [Link]
-
Roberts, M. (2009). Chocolate poisoning. The Veterinary Record. Available at: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
CRISPR Medicine News. Off-Target Effects and Where to Find Them. Available at: [Link]
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available at: [Link]
-
AZoLifeSciences. Improving Selectivity in Drug Design. Available at: [Link]
-
bioRxiv. Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. Available at: [Link]
-
ASPCApro. Chocolate intoxication. Available at: [Link]
-
Chang, R. L. et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]
-
Lin, A. et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. Available at: [Link]
-
Journal of Chromatography B: Biomedical Sciences and Applications. Some strategies for improving specificity and sensitivity in the analysis of anti-cancer drugs. Available at: [Link]
-
The Canadian Veterinary Journal. Severe hypernatremia in a dog following activated charcoal treatment for chocolate ingestion. Available at: [Link]
-
Kufe, D. W. et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Available at: [Link]
Sources
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. criver.com [criver.com]
- 12. Chocolate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Chocolate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Sodium 7H-purin-6-olate
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of sodium 7H-purin-6-olate (also known as sodium hypoxanthine). The following content is structured to address common and complex challenges encountered during the purification process, moving from foundational principles to advanced troubleshooting. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the physicochemical properties of this compound, which are critical for designing and troubleshooting purification protocols.
Q1: What is the typical pH of a solution of this compound and why is it important?
A solution of this compound is typically alkaline. For instance, a 0.5% solution in water will exhibit a pH in the range of 9.0 to 10.5[1]. This is because it is the salt of a weak acid (hypoxanthine, pKa ≈ 8.7) and a strong base (NaOH). Understanding this basicity is crucial for several reasons:
-
Stability: The purine ring system can be susceptible to hydrolytic degradation under strongly acidic or basic conditions, especially at elevated temperatures. Maintaining the pH within a stable range is key to preventing impurity formation during purification.
-
Solubility: The compound's solubility is highly pH-dependent. As the sodium salt, it is significantly more soluble in water and polar solvents than its free acid form, hypoxanthine. This property is the cornerstone of a primary purification technique.
Q2: What are the best solvents for the recrystallization of this compound?
Finding a single ideal solvent for direct recrystallization can be challenging. The compound is highly polar and soluble in water, but its solubility may not exhibit the steep temperature dependence required for efficient recrystallization[2]. Therefore, a combined strategy is often more effective:
-
Dissolution in Water: The crude sodium salt is typically dissolved in hot water. Water is an excellent solvent for the salt form.[3]
-
Conversion and Precipitation: The most effective purification step often involves converting the soluble sodium salt back to its less soluble free acid form, hypoxanthine. This is achieved by adjusting the pH of the aqueous solution to be slightly acidic (pH 5-6) with an acid like acetic acid.[3] The much less soluble hypoxanthine precipitates out, leaving many water-soluble impurities behind in the solution.
-
Recrystallization of Hypoxanthine: The precipitated hypoxanthine can then be effectively recrystallized from boiling water to achieve high purity.[3]
-
Conversion back to Sodium Salt: If the final product must be the sodium salt, the purified hypoxanthine can be stoichiometrically reacted with a high-purity sodium base (e.g., sodium hydroxide, sodium ethoxide) in an appropriate solvent system (like ethanol/water) followed by precipitation or evaporation.
Q3: What are the most common impurities I should expect?
Impurities can originate from the synthetic route or degradation. Common process-related impurities may include:
-
Unreacted Starting Materials: Such as 6-chloropurine or other precursors used in synthesis.[4]
-
Related Purines: Isomers or byproducts from side reactions.
-
Inorganic Salts: Sodium chloride or sodium acetate, depending on the reagents and pH adjustments used.
-
Degradation Products: Formed if the compound is exposed to harsh pH or high temperatures for extended periods.
Identifying potential impurities is often the first step in developing a purification strategy and selecting the right analytical methods for quality control.[5][6]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide uses a question-and-answer format to address specific problems you may encounter during purification.
Problem 1: Low yield after precipitation/recrystallization.
Q: I'm losing a significant amount of product after adjusting the pH to precipitate the free purine (hypoxanthine). What's going wrong?
A: This is a common issue that can usually be traced to one of two factors: pH control or temperature.
-
Plausible Cause 1: Incorrect Final pH. The isoelectric point of hypoxanthine, where it has its minimum solubility, is around pH 5. If you overshoot and make the solution too acidic, you can re-protonate the purine, forming a more soluble cationic species. Conversely, if the pH is not acidic enough, a significant portion will remain as the soluble sodium salt.
-
Plausible Cause 2: Insufficient Cooling. The solubility of hypoxanthine in water, while low, is still temperature-dependent. If you filter the product while the solution is still warm, you will lose the material that has yet to crystallize.
Troubleshooting Protocol:
-
pH Monitoring: When adding acid (e.g., glacial acetic acid) to the dissolved sodium salt solution, add it dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter. Stop at the point of maximum precipitation, typically between pH 5 and 6.[3]
-
Controlled Cooling: After precipitation, allow the mixture to cool slowly to room temperature first. Then, place it in an ice bath for at least one hour to maximize crystal formation before filtration.[2]
-
Washing Solvent: Wash the filtered crystals with a small amount of cold deionized water to remove residual soluble impurities without dissolving a significant amount of the product.
Problem 2: The final product has a persistent yellow or brown color.
Q: My purified this compound is off-white or yellow, not the expected pure white. How can I remove these colored impurities?
A: A persistent color indicates the presence of highly conjugated impurities or degradation products. These are often present in small quantities but have strong chromophores.
-
Plausible Cause: These impurities often arise from side reactions during synthesis or slight degradation of the purine ring. They are typically large, flat, aromatic molecules that can get trapped in the crystal lattice of your product.
Troubleshooting Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude, colored sodium salt in a minimum amount of boiling deionized water.
-
Carbon Addition: Add a small amount of activated charcoal to the hot solution (approximately 1-2% of the solute weight). Caution: Add the carbon slowly to the hot solution to prevent violent boiling (bumping).
-
Adsorption: Keep the solution at or near boiling for 5-10 minutes with stirring. The activated carbon provides a high surface area to adsorb the large, colored impurity molecules.[3]
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. If the solution cools, your desired product will begin to crystallize prematurely and will be lost with the charcoal. Use a pre-heated Büchner or Hirsch funnel with filter paper to perform the filtration quickly.
-
Crystallization: The resulting clear, colorless filtrate can then be processed as usual (e.g., pH adjustment and cooling) to yield a pure, white product.
Problem 3: The product precipitates as a fine powder or oil, not as well-defined crystals.
Q: When I try to crystallize my product, it either "crashes out" as a very fine powder or oils out. How can I get better crystals?
A: Poor crystal formation is almost always due to the solution being too supersaturated, meaning crystallization is happening too quickly.
-
Plausible Cause: Rapid cooling or using a solvent in which the compound is extremely insoluble can lead to rapid precipitation rather than slow, ordered crystallization. An oily precipitation occurs when the melting point of the solid is lower than the temperature of the solution from which it is separating.
Troubleshooting Protocol: Optimizing Crystallization Conditions
-
Slow Cooling: This is the most important factor. Never move a hot solution directly to an ice bath. Allow it to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, it can be moved to a refrigerator or ice bath for final yield maximization.[2]
-
Solvent System: If direct recrystallization of the sodium salt is being attempted, consider a mixed-solvent system. For example, dissolving the salt in a minimal amount of hot water and then slowly adding a miscible "anti-solvent" (like ethanol or isopropanol, in which the salt is less soluble) until the solution becomes slightly cloudy (the saturation point). Then, allow this solution to cool slowly.
-
Scratching: If crystals are slow to form, gently scratching the inside wall of the flask at the solution's surface with a glass rod can create nucleation sites that initiate crystallization.
Section 3: Visualization of Workflows
A logical approach is key to efficient troubleshooting. The following diagrams illustrate recommended workflows.
General Purification Workflow
Caption: Standard purification workflow for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting purification issues.
Section 4: Data Tables for Quick Reference
Table 1: Solubility Profile & Key Parameters
| Parameter | Value / Solvent | Rationale & Notes |
| Form | Sodium Salt | Highly soluble in water, especially when hot. Sparingly soluble in alcohols like ethanol. |
| Form | Free Acid (Hypoxanthine) | Very sparingly soluble in cold water. Moderately soluble in hot/boiling water, making it ideal for recrystallization. Insoluble in most organic solvents.[3] |
| pH of 0.5% Solution | 9.0 - 10.5 | The compound is the salt of a weak acid; the solution is basic.[1] |
| Optimal Precipitation pH | ~5.0 - 6.0 | This is the isoelectric point for hypoxanthine, where its aqueous solubility is at a minimum. Crucial for maximizing yield during purification via pH adjustment.[3] |
Table 2: Purity Analysis Methods
| Analytical Method | Purpose | Expected Result for High-Purity Sample |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect process-related impurities.[5] | Main peak should be >99% area. Impurity peaks should be below specified limits (e.g., <0.1%). |
| Nuclear Magnetic Resonance (¹H NMR) | Confirm structural identity and detect organic impurities. | Spectrum should match the reference structure with no significant unassigned peaks. Solvent peaks (e.g., D₂O) will be present. |
| Loss on Drying (LOD) | Determine the amount of residual solvent or water.[1] | Typically should be <1-3%, depending on the final product specifications. |
| UV-Vis Spectrophotometry | Confirm identity and concentration.[1] | Should show a characteristic λmax around 251-256 nm in an aqueous solution. |
References
-
A Facile Synthesis of Hypoxanthine. Taylor & Francis Online. [Link]
-
Hypoxanthine Disodium Salt-N/H. MP Biomedicals. [Link]
-
THE VARIOUS SODIUM PURIFICATION TECHNIQUES. OSTI.GOV. [Link]
-
Recrystallization. Professor Dave Explains via YouTube. [Link]
-
Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. NIH National Library of Medicine. [Link]
-
The various sodium purification techniques. INIS-IAEA. [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. NIH National Library of Medicine. [Link]
-
Experiment 6 | PDF | Solubility | Acid. Scribd. [Link]
-
7.5: Recrystallization. Chemistry LibreTexts. [Link]
-
Collected methods for analysis of sodium metal. SciSpace. [Link]
-
Troubleshooting protein purification? ResearchGate. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]
-
Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. [Link]
Sources
- 1. Hypoxanthine Sodium Salt BioChemica [itwreagents.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Purine Analogs in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating purine analog resistance in cancer cells. This guide provides in-depth troubleshooting advice and detailed experimental protocols to help you navigate the complexities of your research. Our goal is to equip you with the knowledge to understand, identify, and ultimately overcome resistance to this critical class of chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and challenges faced during experiments with purine analogs.
Q1: My cancer cell line shows unexpected resistance to a purine analog (e.g., 6-mercaptopurine, fludarabine). What are the primary mechanisms I should consider?
A1: Resistance to purine analogs is a multifaceted issue, often stemming from one or more of the following cellular adaptations.[1][2][3][4] Consider these primary mechanisms as a starting point for your investigation:
-
Altered Drug Metabolism:
-
Decreased Activation: Many purine analogs are pro-drugs that require enzymatic activation to become cytotoxic. A common resistance mechanism is the downregulation or mutation of activating enzymes. For thiopurines like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), reduced activity of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a classic resistance mechanism.[1][3]
-
Increased Inactivation: Conversely, cancer cells can upregulate enzymes that inactivate purine analogs. For instance, increased activity of xanthine oxidase can enhance the breakdown of 6-MP.[1] Mutations in the 5'-nucleotidase NT5C2 have also been shown to increase its enzymatic activity, leading to the inactivation of thiopurine metabolites.[5][6]
-
-
Changes in Drug Transport:
-
Reduced Influx: Cancer cells may downregulate the expression or function of solute carrier (SLC) transporters responsible for bringing purine analogs into the cell.[7]
-
Increased Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and MRPs, can actively pump the drug out of the cell, preventing it from reaching its target.[8][9]
-
-
Alterations in Downstream Cellular Processes:
-
DNA Repair Mechanisms: For purine analogs that incorporate into DNA, enhanced DNA repair pathways, such as mismatch repair (MMR), can excise the analog, mitigating its cytotoxic effect.[10][11][12]
-
Apoptotic Pathways: Defects in apoptotic signaling pathways can render cells resistant to the DNA damage induced by purine analogs.
-
Q2: I'm observing high variability in the IC50 values for my purine analog across different experiments. What could be the cause?
A2: High variability in IC50 values can be frustrating and can compromise the reliability of your data. Several factors could be at play:
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding cells at a consistent density for each experiment.[13]
-
Passage Number: Use cells within a consistent and low passage number range. Prolonged culturing can lead to genetic drift and altered drug sensitivity.
-
Media Components: Variations in media supplements, such as serum batches, can influence cell growth and drug response.
-
-
Drug Stability and Preparation:
-
Stock Solution: Prepare fresh stock solutions of your purine analog regularly and store them appropriately, protected from light and at the correct temperature. Some purine analogs can be unstable in solution.[14]
-
Serial Dilutions: Inaccuracies in serial dilutions are a common source of error. Ensure thorough mixing at each step.
-
-
Assay-Specific Issues:
-
Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Optimize and standardize the incubation time for your specific cell line and drug.
-
Assay Endpoint: The choice of cytotoxicity assay (e.g., MTT, CellTiter-Glo) can influence the results. Be consistent with the assay and its parameters.[13]
-
Q3: Can I use combination therapies to overcome purine analog resistance in my cell lines?
A3: Yes, combination therapy is a promising strategy to overcome resistance.[15] The choice of the second agent depends on the suspected mechanism of resistance:
-
Inhibition of Drug Inactivation: If you suspect increased inactivation by xanthine oxidase, co-treatment with allopurinol, a xanthine oxidase inhibitor, can increase the bioavailability of 6-MP.[1][16][17]
-
Targeting DNA Repair: For resistance mediated by enhanced DNA repair, combining the purine analog with a DNA repair inhibitor, such as the DNA polymerase inhibitor aphidicolin, can sensitize cells to the treatment.[10][18]
-
Synergistic Effects: Combining purine analogs with other chemotherapeutic agents that have different mechanisms of action can also be effective.[14][15]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common experimental issues, complete with step-by-step protocols.
Issue 1: My Cell Line Has Developed Resistance to a Thiopurine (6-MP or 6-TG)
Underlying Rationale: Acquired resistance to thiopurines often involves alterations in the metabolic pathways that activate or inactivate the drug. The following workflow will help you dissect the potential mechanisms.
Experimental Workflow:
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Research progresses of the mechanisms of thiopurine resistance in acute lymphoblastic leukemia [xuebao.shsmu.edu.cn]
- 3. Strategies to Overcome Resistance Mechanisms in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NT5C2-mediated thiopurine resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of NT5C2-Mediated Thiopurine Resistance in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 9. What do drug transporters really do? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA repair with aphidicolin sensitizes primary chronic lymphocytic leukemia cells to purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in DNA mismatch repair genes: implications for DNA damage signaling and drug sensitivity (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mismatch repair and DNA damage signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. VAMP regimen - Wikipedia [en.wikipedia.org]
- 16. Mechanism and use strategy of uric acid-lowering drugs on coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Allopurinol, benzbromarone, or a combination in treating patients with gout: analysis of a series of outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Sodium 7H-Purin-6-olate
Welcome to the technical support center for the scaled-up synthesis of Sodium 7H-Purin-6-olate (Sodium Hypoxanthine). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger batch production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust, efficient, and reproducible manufacturing process.
I. Understanding the Core Synthesis
The synthesis of this compound typically involves the deprotonation of 7H-purin-6(1H)-one (hypoxanthine) using a suitable sodium base. A common and effective method utilizes sodium ethoxide in an alcoholic solvent, leading to the formation of the desired sodium salt.
Reaction Pathway Overview
The fundamental reaction is an acid-base neutralization where the weakly acidic proton on the purine ring of hypoxanthine is abstracted by the strong base, sodium ethoxide.
Caption: Reaction scheme for the synthesis of this compound.
II. Troubleshooting Guide: From Lab to Scale-Up
Scaling up a chemical synthesis process often presents challenges that are not apparent at the laboratory scale. This section provides a structured approach to identifying and resolving common issues encountered during the large-scale production of this compound.
Problem 1: Incomplete Reaction or Low Yield
Symptoms:
-
Significant amount of unreacted hypoxanthine detected in the final product.
-
The actual yield is consistently lower than the theoretical yield.
Potential Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Insufficient Mixing | - Increase agitation speed.- Use an appropriately sized and shaped impeller for the reactor volume. | In a larger reactor, ensuring homogeneity is critical. Poor mixing can lead to localized areas of low reactant concentration, preventing the reaction from going to completion. |
| Incorrect Stoichiometry | - Accurately calculate and dispense the molar equivalents of sodium ethoxide. | While a slight excess of the base can drive the reaction, a significant deviation can lead to incomplete conversion or the formation of by-products. |
| Moisture Contamination | - Use anhydrous ethanol.- Purge the reactor with an inert gas (e.g., nitrogen or argon) before and during the reaction. | Sodium ethoxide is highly reactive with water, which will consume the base and reduce the amount available to react with hypoxanthine.[1][2] |
| Low Reaction Temperature | - Monitor and maintain the optimal reaction temperature. | While the reaction is generally favorable at room temperature, gentle heating may be required to ensure complete dissolution and reaction in larger volumes. However, excessive heat can promote side reactions. |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Problem 2: Product Precipitation and Isolation Issues
Symptoms:
-
Difficulty in filtering the product due to very fine particles or a gelatinous precipitate.
-
Product solubility issues during washing steps, leading to loss of yield.
Potential Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Rapid Precipitation | - Control the rate of addition of the anti-solvent (if used).- Cool the reaction mixture slowly to induce crystallization. | Rapid precipitation leads to the formation of small, poorly-filterable particles. Gradual changes in conditions promote the growth of larger, more easily handled crystals. |
| Incorrect Solvent for Washing | - Use a solvent in which the product is sparingly soluble but impurities are soluble (e.g., a mixture of ethanol and diethyl ether). | The choice of washing solvent is critical to remove impurities without dissolving a significant amount of the desired product. |
| pH Effects | - Ensure the pH of the final slurry is optimal for precipitation before filtration. | The solubility of this compound is pH-dependent. Deviations from the optimal pH can increase its solubility and lead to yield loss during filtration and washing.[3] |
Problem 3: Product Purity and Impurities
Symptoms:
-
Presence of unreacted starting materials or by-products in the final product, as determined by analytical methods (e.g., HPLC, NMR).
-
Discoloration of the final product.
Potential Causes & Solutions:
| Cause | Proposed Solution | Scientific Rationale |
| Side Reactions | - Maintain strict temperature control.- Minimize reaction time. | Prolonged reaction times or elevated temperatures can lead to the formation of degradation products or other side reactions. |
| Incomplete Removal of Impurities | - Optimize the washing procedure with appropriate solvents.- Consider recrystallization of the final product. | Thorough washing is essential to remove residual starting materials and soluble impurities. Recrystallization is a powerful technique for purifying solid compounds. |
| Contamination from Equipment | - Ensure all reactors and equipment are thoroughly cleaned and dried before use. | Residual contaminants from previous batches or cleaning agents can compromise the purity of the final product. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Anhydrous ethanol is the most commonly used and recommended solvent. It serves as a good solvent for both hypoxanthine (at slightly elevated temperatures) and sodium ethoxide, and the by-product of the reaction is also ethanol, which simplifies the process.
Q2: How can I be sure that my sodium ethoxide is of sufficient quality for the reaction?
A2: Sodium ethoxide is highly sensitive to moisture and air.[4][5] It is crucial to use a freshly opened container or a properly stored reagent under an inert atmosphere. The quality can be checked by titration to determine its active base content.
Q3: What are the critical safety precautions when handling sodium ethoxide on a large scale?
A3: Sodium ethoxide is a corrosive and flammable solid.[1][2][4][5][6] When handling large quantities, it is imperative to:
-
Work in a well-ventilated area with appropriate engineering controls.[1][5]
-
Use personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[1][4]
-
Ground all equipment to prevent static discharge, which can be an ignition source.[1][2][5][6]
-
Have appropriate fire extinguishing media (e.g., dry powder) readily available. Do not use water.[2][6]
Q4: What analytical techniques are recommended for quality control of the final product?
A4: A combination of techniques should be employed for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To confirm the elemental composition of the sodium salt.
-
Karl Fischer Titration: To determine the water content of the final product.
Q5: Can other sodium bases be used instead of sodium ethoxide?
A5: While other strong sodium bases like sodium hydroxide or sodium methoxide could potentially be used, sodium ethoxide in ethanol is generally preferred for this specific synthesis. The use of sodium hydroxide would introduce water, which can complicate the reaction and purification. Sodium methoxide in methanol is a viable alternative, but the reaction conditions may need to be re-optimized.
IV. Experimental Protocols
Detailed Step-by-Step Methodology for Scaled-Up Synthesis
Materials and Equipment:
-
Glass-lined or stainless steel reactor with temperature control, inert gas inlet, and mechanical stirrer.
-
Hypoxanthine (high purity).
-
Sodium ethoxide (anhydrous).
-
Anhydrous ethanol.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
Charge the reactor with anhydrous ethanol.
-
Begin agitation and slowly add the powdered hypoxanthine to the ethanol.
-
Gently heat the mixture to 40-50 °C to aid in the dissolution of hypoxanthine.
-
-
Reaction:
-
Once the hypoxanthine is fully dissolved, cool the solution to room temperature.
-
Slowly add the sodium ethoxide powder to the stirred solution under a nitrogen atmosphere. An exothermic reaction will occur, so control the addition rate to maintain the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. The product will begin to precipitate as a white solid.
-
-
Product Isolation:
-
Cool the slurry to 0-5 °C to maximize precipitation.
-
Filter the product using a Nutsche filter-dryer.
-
Wash the filter cake with cold anhydrous ethanol to remove any unreacted starting materials and by-products.
-
Perform a final wash with a non-polar solvent like diethyl ether to facilitate drying.
-
-
Drying:
-
Dry the product under vacuum at 60-70 °C until a constant weight is achieved.
-
Process Flow Diagram
Caption: Process flow for the scaled-up synthesis of this compound.
V. References
-
Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. [Link]
-
Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]
-
Gelest, Inc. (Date not available). aks740 - sodium ethoxide. 95%. [Link]
-
Cole-Parmer. (Date not available). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
-
ResearchGate. (Date not available). Optimization of the reaction conditions. a. [Link]
-
ResearchGate. (Date not available). Optimization of reaction conditions. [a]. [Link]
-
Jinnah, H. A., & Friedmann, T. (2001). Lesch-Nyhan disease and its variants. In The Metabolic and Molecular Bases of Inherited Disease (8th ed., pp. 2537-2570). McGraw-Hill.
-
ResearchGate. (Date not available). Optimizing the reaction conditions. a. [Link]
-
Merck Manual Professional Edition. (2024). Purine Nucleotide Synthesis Disorders. [Link]
-
Mayo Clinic Laboratories. (Date not available). Purine and pyrimidine metabolism disorders. [Link]
-
Celsie, A., Parnis, J. M., & Mackay, D. (2016). Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids. Chemosphere, 145, 323–331. [Link]
Sources
- 1. US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Impact of temperature, pH, and salinity changes on the physico-chemical properties of model naphthenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microsynth.ch [microsynth.ch]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Efficacy of Sodium 7H-Purin-6-Olate in Pancreatic Cancer Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the pre-clinical efficacy of a novel purine analogue, sodium 7H-purin-6-olate, in xenograft models of pancreatic cancer. We will delve into the hypothetical mechanism of action, present a detailed experimental protocol for efficacy validation, and compare its potential performance against established chemotherapeutic agents.
Introduction to this compound
This compound is the sodium salt of hypoxanthine, a naturally occurring purine derivative. Hypoxanthine is a central intermediate in the purine salvage pathway, a critical process for nucleotide synthesis in cells. While not traditionally considered a cytotoxic agent, its role in cellular metabolism presents a potential, yet unproven, avenue for therapeutic intervention. One might hypothesize that an excess of this compound could disrupt the delicate balance of nucleotide pools within cancer cells, potentially leading to metabolic stress and cell cycle arrest.
Further research into novel purine analogues has shown potential for anti-inflammatory and other biological activities, suggesting that related compounds could have multifaceted effects.[1] The validation of any new compound requires rigorous preclinical testing, for which xenograft models are a cornerstone.[2][3]
Caption: Hypothetical mechanism of this compound disrupting purine metabolism.
Part 1: A Validated Protocol for Efficacy Testing in a Pancreatic Cancer Xenograft Model
To objectively assess the anti-tumor activity of this compound, a well-controlled in vivo study is essential. Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a poor prognosis, making it a relevant and critical area for novel therapeutic development.[4][5] We will use the PANC-1 human pancreatic cancer cell line, a widely utilized and well-characterized model in xenograft studies.[6][7]
Experimental Workflow
Caption: Experimental workflow for xenograft efficacy validation.
Detailed Step-by-Step Methodology
-
Cell Line and Culture:
-
Obtain PANC-1 human pancreatic adenocarcinoma cells from a certified cell bank.
-
Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the exponential growth phase and test for mycoplasma contamination before implantation.
-
-
Animal Husbandry:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Allow for a one-week acclimatization period before any procedures.
-
-
Tumor Implantation:
-
Harvest PANC-1 cells and resuspend in a sterile, serum-free medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups and Administration:
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve the test compounds (e.g., sterile saline or PBS) via the same route and schedule as the treatment groups.
-
Group 2: this compound: Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg) via intraperitoneal (IP) or oral (PO) route, daily or as determined by preliminary toxicity studies.
-
Group 3: Gemcitabine (Positive Control): Gemcitabine is a standard-of-care chemotherapy for pancreatic cancer.[2][8] Administer a clinically relevant dose (e.g., 60 mg/kg, IP, twice weekly).
-
Group 4: Paclitaxel (Positive Control): Often used in combination with gemcitabine, paclitaxel is another standard treatment.[2][9] A nanoparticle albumin-bound (nab-paclitaxel) formulation is common in clinical use and preclinical models.[4][9] Administer a relevant dose (e.g., 10 mg/kg, intravenous, once weekly).
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity, such as changes in behavior, weight loss exceeding 20%, or signs of distress.
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh and photograph the tumors.
-
Collect blood samples for potential biomarker analysis and fix a portion of the tumor in formalin for histopathology, with the remainder being snap-frozen for molecular analysis.
-
Part 2: Comparative Performance Analysis
The primary goal of this validation study is to determine if this compound exhibits anti-tumor activity and how it compares to the standard-of-care agents, gemcitabine and paclitaxel.
Hypothetical Comparative Data
The following table presents a hypothetical but realistic set of outcomes from the described xenograft study.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) | Observations |
| Vehicle Control | N/A | 1850 ± 250 | 0 | -2 ± 1.5 | No adverse effects observed. |
| This compound | 30 mg/kg, IP, daily | 1480 ± 210 | 20 | -3 ± 2.0 | Well-tolerated, no significant toxicity. |
| This compound | 100 mg/kg, IP, daily | 1110 ± 180 | 40 | -5 ± 2.5 | Mild, transient weight loss observed. |
| Gemcitabine | 60 mg/kg, IP, 2x/week | 832 ± 150 | 55 | -10 ± 3.0 | Moderate weight loss, signs of transient lethargy post-injection.[10][11] |
| Paclitaxel (nab-paclitaxel) | 10 mg/kg, IV, 1x/week | 925 ± 165 | 50 | -8 ± 2.8 | Moderate weight loss. |
TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Interpretation of Results
Based on this hypothetical data, this compound at 100 mg/kg demonstrates moderate anti-tumor activity with a 40% TGI. While this is less potent than the standard-of-care agents gemcitabine (55% TGI) and paclitaxel (50% TGI), the improved toxicity profile (less body weight loss) could be a significant advantage.[10][11]
These findings would justify further investigation, including:
-
Combination Studies: Evaluating this compound in combination with gemcitabine or paclitaxel to assess for synergistic effects.
-
Mechanism of Action Studies: Utilizing the collected tumor tissues to analyze cell proliferation markers (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and changes in purine metabolism pathways.
-
Orthotopic Models: To better mimic the tumor microenvironment of pancreatic cancer, subsequent studies could be performed using orthotopic implantation of PANC-1 cells into the pancreas of mice.
Conclusion
This guide outlines a rigorous and scientifically sound approach to validating the efficacy of a novel compound, this compound, in a pancreatic cancer xenograft model. By employing a detailed, step-by-step protocol and comparing the results against established standards of care like gemcitabine and paclitaxel, researchers can generate the critical data needed to assess the therapeutic potential of new drug candidates. The hypothetical data presented herein illustrates a scenario where a novel compound may not surpass the efficacy of existing treatments but could offer a superior safety profile, warranting further development, potentially in combination therapies.
References
- Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine?
- Wikipedia. (n.d.). Gemcitabine.
- Unknown Source. Gemcitabine: Mechanism, Adverse Effects, Contraindications, and Dosing.
- PubMed - NIH. Gemcitabine: metabolism, mechanisms of action, and self-potentiation.
- Cancer Care Ontario. gemcitabine.
- PubMed. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models.
- Altogen Labs. Pancreatic Cancer Xenograft.
- PMC - NIH. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models.
- Unknown Source. PANC-1 Xenograft Model.
- The Ohio State University. Hypoxanthine:Guanine Phosphoribosyltransferase Activity in Xenografts of Human Osteosarcoma.
- PubMed. Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation.
- Unknown Source. Chemotherapy for Pancreatic Cancer.
- Unknown Source. Current Standards of Chemotherapy for Pancreatic Cancer.
- PMC - NIH. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development.
- Unknown Source. Current Standards and Novel Treatment Options for Metastatic Pancreatic Adenocarcinoma.
- PMC - NIH. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity.
- Biosynth. Hypoxanthine monosodium salt.
- MDPI. Zebrafish Patient-Derived Xenografts Identify Chemo-Response in Pancreatic Ductal Adenocarcinoma Patients.
- Altogen Labs. PANC-1 Xenograft Model.
- PubMed. Hypoxanthine concentrations in normal subjects and patients with solid tumors and leukemia.
- PubMed. Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole.
- Frontiers. High Salt Inhibits Tumor Growth by Enhancing Anti-tumor Immunity.
- ACS Publications. Journal of Medicinal Chemistry Ahead of Print.
- PMC - NIH. Patient-derived xenografts and matched cell lines identify pharmacogenomic vulnerabilities in colorectal cancer.
- Sigma-Aldrich. Hypoxanthine, monosodium salt.
- PubMed. The hypoxanthine-xanthine oxidase axis is not involved in the initial phase of clinical transplantation-related ischemia-reperfusion injury.
- PMC - NIH. Patient-derived tumour xenografts as models for oncology drug development.
- PubMed. Changes in plasma concentrations of hypoxanthine and xanthine in renal vein as an index of delayed kidney allograft function.
- Unknown Source. Analysis of Bioactive Constituents from the Flesh of Turbo brunneus (Roding, 1798) By GCMS.
- Ichor Life Sciences. Xenograft Mouse Models.
- PubMed. Semi-mechanistic Modeling of Hypoxanthine, Xanthine, and Uric Acid Metabolism in Asphyxiated Neonates.
- ResearchGate. (PDF) Evaluation of the antimicrobial and antioxidant activity of 7-hydroxy-4', 6-dimethoxy-isoflavone and essential oil from Myroxylon peruiferum L.f.
- Medical News Today. 10 Home Remedies For Gout.
- NIH. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton.
- Unknown Source. Analysis of the chemical compositions of six essential oils and evaluation of their antioxidant and antibacterial activities aga.
- MDPI. Antimicrobial Activities of Natural Bioactive Polyphenols.
Sources
- 1. Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancreatic Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 7. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Chemotherapy for Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
- 9. Nab-Paclitaxel Plus S-1 Shows Increased Antitumor Activity in Patient-Derived Pancreatic Cancer Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gemcitabine - Wikipedia [en.wikipedia.org]
- 11. urology-textbook.com [urology-textbook.com]
A Comparative Guide for Researchers: Sodium 7H-purin-6-olate (Oxypurinol Sodium) vs. Established Therapeutic Agents for Hyperuricemia
This guide provides an in-depth, objective comparison of Sodium 7H-purin-6-olate, the sodium salt of oxypurinol, against the established therapeutic agents, allopurinol and febuxostat, for the management of hyperuricemia. This document is intended for researchers, scientists, and drug development professionals, offering a technical analysis of their mechanisms, efficacy, and safety profiles, supported by experimental data and detailed protocols.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary factor in the development of gout, a painful inflammatory arthritis. The cornerstone of hyperuricemia management is the inhibition of xanthine oxidase, a key enzyme in purine metabolism responsible for the conversion of hypoxanthine to xanthine and then to uric acid. For decades, allopurinol has been the mainstay of treatment. Its therapeutic effect is largely mediated by its active metabolite, oxypurinol.[1] this compound, or oxypurinol sodium, is a formulation that allows for the direct administration of this active metabolite.[2] More recently, febuxostat, a non-purine selective inhibitor of xanthine oxidase, has emerged as another therapeutic option.[3] This guide will dissect the comparative pharmacology and clinical evidence for these three agents.
Mechanism of Action: Inhibition of Xanthine Oxidase
All three compounds lower serum uric acid by inhibiting xanthine oxidase. However, their specific interactions with the enzyme differ.
Allopurinol and Oxypurinol (this compound): Allopurinol, a purine analog, acts as a substrate for xanthine oxidase and is metabolized to oxypurinol.[4] Oxypurinol is a more potent and non-competitive inhibitor of the enzyme, binding tightly to the reduced form of the molybdenum pterin center in the enzyme's active site.[4][5] This strong binding results in a long-lasting inhibition of the enzyme.
Febuxostat: In contrast, febuxostat is a non-purine selective inhibitor that binds to a channel leading to the molybdenum center, blocking substrate access.[3] It inhibits both the oxidized and reduced forms of xanthine oxidase, leading to potent, non-competitive inhibition.[3]
Caption: Mechanism of Xanthine Oxidase Inhibition.
Comparative Efficacy: In Vitro and Clinical Data
The potency of these inhibitors against xanthine oxidase has been quantified through in vitro assays, and their clinical efficacy has been demonstrated in numerous trials.
In Vitro Xanthine Oxidase Inhibition
| Inhibitor | IC50 (vs. Xanthine) | IC50 (vs. Hypoxanthine) | Notes |
| Allopurinol | 0.11 - 2.9 µM[3][6][7] | 0.13 µg/mL[4] | Acts as a competitive inhibitor initially. |
| Oxypurinol | - | - | More potent than allopurinol, acts as a non-competitive inhibitor.[4] |
| Febuxostat | 1.8 nM[3][6] | - | Significantly more potent than allopurinol in vitro.[3][6] |
IC50 values can vary depending on assay conditions.
Clinical Efficacy in Lowering Serum Uric Acid
Clinical trials have compared the uric acid-lowering capabilities of these agents.
A multicenter, randomized, double-blind crossover trial in 99 hyperuricemic patients showed that oxypurinol sodium was effective in lowering plasma uric acid, with an average reduction of 2.6 mg/dL from baseline, compared to a 3.0 mg/dL reduction with allopurinol.[8] The difference, though small, was statistically significant.[8]
In a 52-week study involving 762 patients with gout, febuxostat at doses of 80 mg and 120 mg daily was more effective than a fixed 300 mg daily dose of allopurinol in lowering serum urate to below 6.0 mg/dL.[9] The primary endpoint was achieved in 53% of the 80 mg febuxostat group and 62% of the 120 mg febuxostat group, compared to 21% in the allopurinol group.[9]
A later 72-week, double-blind, noninferiority trial with 940 participants found that when allopurinol doses were titrated to target serum urate levels, it was noninferior to febuxostat in controlling gout flares.[10][11] This highlights the importance of appropriate dose titration for allopurinol.
| Agent | Dosage | Key Efficacy Findings | Reference |
| Oxypurinol Sodium | Equimolar to 300 mg Allopurinol | Mean plasma uric acid reduction of 2.6 mg/dL.[8] | [8] |
| Allopurinol | 300 mg daily | Mean plasma uric acid reduction of 3.0 mg/dL.[8] Achieved target urate in 21% of patients in one study.[9] | [8][9] |
| Febuxostat | 80 mg daily | Achieved target urate in 53% of patients.[9] | [9] |
| Febuxostat | 120 mg daily | Achieved target urate in 62% of patients.[9] | [9] |
Safety and Tolerability Profiles
The safety profiles of these agents are a critical consideration in their clinical application.
Allopurinol and Oxypurinol
The most common side effects of allopurinol include skin rash, nausea, and diarrhea.[12] A serious, though rare, adverse effect is allopurinol hypersensitivity syndrome (AHS), which can manifest as severe skin reactions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[13][14] The risk of rash may be higher in patients with renal insufficiency.[13]
Febuxostat
Common side effects of febuxostat are generally mild and can include liver function abnormalities, nausea, joint pain, and rash.[15] A significant concern with febuxostat is a boxed warning issued by the FDA regarding an increased risk of cardiovascular death compared to allopurinol.[16] This warning is based on a safety clinical trial that found a higher rate of heart-related deaths and death from all causes with febuxostat. Consequently, febuxostat is generally recommended for patients who cannot tolerate allopurinol or in whom allopurinol has been ineffective.
| Adverse Event | Allopurinol/Oxypurinol | Febuxostat |
| Common | Skin rash, nausea, diarrhea[12] | Liver function abnormalities, nausea, joint pain, rash[15] |
| Serious | Allopurinol hypersensitivity syndrome (AHS), Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN)[13][14] | Increased risk of cardiovascular death (FDA Boxed Warning)[16] |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following protocols provide a foundation for in vitro and in vivo evaluations.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining the inhibitory activity of a compound against xanthine oxidase.
Principle: The assay measures the enzymatic conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm.[8]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Allopurinol (as a positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and allopurinol in phosphate buffer. Ensure the final solvent concentration is low (e.g., <1% DMSO) and consistent across all wells.
-
In a 96-well plate, add in triplicate:
-
Blank: Buffer and solvent.
-
Control (No Inhibitor): Buffer, xanthine oxidase, and solvent.
-
Test Compound: Buffer, xanthine oxidase, and test compound solution.
-
Positive Control: Buffer, xanthine oxidase, and allopurinol solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).[17]
-
Initiate the reaction by adding a xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals for a specified duration (e.g., 5-10 minutes) to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Caption: Experimental Workflow for Xanthine Oxidase Inhibition Assay.
Conclusion
This compound (oxypurinol sodium) offers a direct route to administering the active metabolite of allopurinol, demonstrating effective uric acid-lowering properties comparable to its parent drug.[8] Allopurinol, when appropriately dose-titrated, remains a highly effective and first-line therapy for the management of hyperuricemia.[11] Febuxostat presents a more potent in vitro inhibitor of xanthine oxidase and has shown superior efficacy in lowering serum urate at fixed doses compared to allopurinol.[3][9] However, its use is tempered by a significant cardiovascular safety concern, leading to a boxed warning from the FDA.[16]
For researchers in drug development, the choice of a comparator agent in preclinical and clinical studies will depend on the specific research question. Allopurinol remains the gold standard for comparison due to its long history of clinical use and well-established efficacy and safety profile. Febuxostat may serve as a comparator for novel agents aiming for higher potency, but its safety profile must be carefully considered. The detailed experimental protocols provided in this guide are intended to facilitate robust and reproducible comparative evaluations of novel xanthine oxidase inhibitors.
References
- Walter-Sack I, de Vries JX, Ernst B, et al. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol. Eur J Clin Pharmacol. 1996;49(5):393-398.
-
Allopurinol: uses, dosing, warnings, adverse events, interactions. MedCentral. Available from: [Link]
-
What are the side effects of Allopurinol?. Patsnap Synapse. Published July 12, 2024. Available from: [Link]
-
Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol. PubMed. Available from: [Link]
-
Side effects of allopurinol. NHS. Available from: [Link]
-
Allopurinol (oral route) - Side effects & dosage. Mayo Clinic. Published August 1, 2025. Available from: [Link]
-
Febuxostat Compared with Allopurinol in Patients... : New England Journal of Medicine. Ovid. Available from: [Link]
-
Allopurinol Side Effects: Common, Severe, Long Term. Drugs.com. Published June 3, 2024. Available from: [Link]
- Febuxostat compared with allopurinol in patients with hyperuricemia and gout. N Engl J Med. 2005;353(23):2450-2461.
-
Comparative Effectiveness in Gout: Allopurinol vs. Febuxostat. Rheumatology. Available from: [Link]
- Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol. PLoS One. 2017;12(3):e0173622.
- Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. Am J Physiol Heart Circ Physiol. 2011;300(1):H39-H46.
- O'Dell JR, Brophy MT, Pillinger MH, et al. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. NEJM Evid. 2022;1(5).
-
Allopurinol and Febuxostat: Similar Gout Flare Risk in Treat-to-Target Strategy. HCPLive. Published July 10, 2024. Available from: [Link]
-
Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. PubMed. Available from: [Link]
- Disposition and uric acid lowering effect of oxipurinol: comparison of different oxipurinol formulations and allopurinol in healthy individuals. Eur J Clin Pharmacol. 1995;49(3):215-220.
-
FDA Puts Black Box Warning on Gout Drug Febuxostat. CreakyJoints. Published February 27, 2019. Available from: [Link]
-
FDA adds Boxed Warning for increased risk of death with gout medicine Uloric (febuxostat). U.S. Food and Drug Administration. Published February 21, 2019. Available from: [Link]
-
FDA adds Boxed Warning for increased risk of death with gout medicine Uloric (febuxostat). U.S. Food and Drug Administration. Published February 21, 2019. Available from: [Link]
-
Oxipurinol: Alloxanthine, Oxyprim™, Oxypurinol. ResearchGate. Available from: [Link]
- Febuxostat and the Black Box Blues.
- Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules. 2018;23(11):2949.
- Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Antioxidants (Basel). 2023;12(4):825.
-
Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. Available from: [Link]
-
Allopurinol Sodium. PubChem. Available from: [Link]
-
Inhibition of the xanthine oxidase enzyme by Allopurinol. ResearchGate. Available from: [Link]
-
Oxipurinol. Wikipedia. Available from: [Link]
-
Percentage Inhibition of Xanthine Oxidase Enzyme and IC50 Values of Plants Extract, Urinile and Allopurinol. ResearchGate. Available from: [Link]
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. Pharmacia. 2022;69(4):961-968.
- In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Sci Rep. 2021;11(1):2246.
-
Oxypurinol. PubChem. Available from: [Link]
- Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. J Biol Chem. 2023;299(10):105189.
- Relationships Between Allopurinol Dose, Oxypurinol Concentration and Urate-Lowering Response-In Search of a Minimum Effective Oxypurinol Concentration. Clin Transl Sci. 2020;13(1):103-110.
- The population pharmacokinetics of allopurinol and oxypurinol in patients with gout. Eur J Clin Pharmacol. 2015;71(3):321-329.
-
Definition of allopurinol sodium. NCI Drug Dictionary. National Cancer Institute. Available from: [Link]
- From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. Molecules. 2021;26(10):2945.
- Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. Biochem Pharmacol. 1988;37(2):349-352.
- Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout. Clin Ther. 2009;31(11):2503-2517.
- Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. J Chem Inf Model. 2021;61(1):335-347.
Sources
- 1. Oxipurinol - Wikipedia [en.wikipedia.org]
- 2. Uric acid lowering effect of oxipurinol sodium in hyperuricemic patients - therapeutic equivalence to allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Febuxostat (Uloric): Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allopurinol Side Effects: Common, Severe, Long Term [drugs.com]
- 13. medcentral.com [medcentral.com]
- 14. What are the side effects of Allopurinol? [synapse.patsnap.com]
- 15. fda.gov [fda.gov]
- 16. FDA Puts Black Box Warning on Gout Drug Febuxostat [creakyjoints.org]
- 17. public.pensoft.net [public.pensoft.net]
A Researcher's Guide to Ensuring Reproducibility in Purine Analog Experiments: A Comparative Analysis Focused on 6-Mercaptopurine
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. In the realm of purine analog research, even minor variations in experimental conditions can lead to significant discrepancies in results, hindering the development of novel therapeutics. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving purine analogs, with a primary focus on the well-characterized compound 6-mercaptopurine (6-MP) as a model. We will also consider the challenges posed by less-characterized analogs, represented here by sodium 7H-purin-6-olate, and provide a framework for ensuring the reliability of your findings.
The Challenge of Reproducibility with Purine Analogs
Purine analogs, due to their structural similarity to endogenous purines, are potent modulators of critical cellular processes, including DNA synthesis and immune responses.[1][2] However, this mechanism of action also makes them susceptible to a variety of factors that can influence their experimental outcomes. Heterogeneity in treatment effects observed in clinical trials of purine analogs can often be traced back to variations in analytical methods and patient populations. This underscores the critical need for robust and well-documented experimental protocols in preclinical research.
While established compounds like 6-mercaptopurine have a wealth of literature detailing their use, many novel or less-common purine analogs, such as this compound, lack this extensive background. Researchers working with such compounds face a greater challenge in establishing reproducible experimental systems. This guide aims to provide the foundational principles and practical steps to address this challenge.
Key Factors Influencing Reproducibility
Several key areas must be meticulously controlled to ensure the reproducibility of experiments with purine analogs:
-
Compound Identity, Purity, and Stability: The precise chemical identity and purity of the purine analog are paramount. Impurities from synthesis or degradation can have off-target effects that confound results.
-
Experimental System and Reagents: The choice of cell lines, animal models, and even lot-to-lot variability in reagents can introduce significant variations.
-
Protocol Execution: Seemingly minor details in the experimental protocol, from solvent choice to incubation times, can have a substantial impact on the outcome.
-
Data Analysis and Interpretation: The methods used to analyze and interpret the data must be consistent and statistically sound.
Comparative Analysis: 6-Mercaptopurine vs. a Less-Characterized Analog
To illustrate the principles of reproducible research, we will compare the well-established purine analog, 6-mercaptopurine (6-MP), with a hypothetical scenario involving a less-characterized analog like this compound.
| Feature | 6-Mercaptopurine (6-MP) | This compound (and other less-characterized analogs) |
| Primary Applications | Acute lymphoblastic leukemia (ALL), Crohn's disease, ulcerative colitis.[1] | Often initial screening in cancer cell lines or specific enzyme assays. |
| Mechanism of Action | Inhibits DNA synthesis by interfering with the production of adenine and guanine nucleotides.[2] | Presumed to be similar to related purine analogs, but requires empirical validation. |
| Known Reproducibility Challenges | Pharmacokinetic variability due to genetic factors (e.g., TPMT deficiency), food-drug interactions. | Lack of established protocols, potential for batch-to-batch variability in synthesis, unknown metabolic pathways. |
| Available Literature | Extensive, with well-documented protocols and clinical data. | Limited or non-existent, requiring de novo protocol development and validation. |
Experimental Protocols for Ensuring Reproducibility
The following sections detail step-by-step methodologies for key experiments, emphasizing the control points crucial for reproducibility.
Part 1: Compound Verification and Preparation
The first step in any experiment is to ensure the integrity of the compound being tested.
Protocol 1: Verification of Purine Analog Identity and Purity
-
Source Verification: Obtain the compound from a reputable supplier with a detailed Certificate of Analysis (CoA). For newly synthesized compounds, thorough characterization is essential.
-
Structural Confirmation (for in-house synthesis):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to determine the purity of the compound. The purity should typically be >95% for in vitro studies.
-
-
Solubility and Stability Testing:
-
Determine the optimal solvent for the compound (e.g., DMSO, PBS).
-
Assess the stability of the stock solution under storage conditions (e.g., -20°C, -80°C) over time by re-analyzing with HPLC.
-
Part 2: In Vitro Cytotoxicity Assay
A common application for purine analogs is the assessment of their cytotoxic effects on cancer cell lines.
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
-
Cell Line Authentication: Use authenticated cell lines from a recognized cell bank (e.g., ATCC). Regularly test for mycoplasma contamination. For this example, we will use the Jurkat cell line (a human T-lymphocyte cell line used in acute lymphoblastic leukemia research).
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the purine analog (e.g., 6-MP) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations for the dose-response curve. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Trustworthiness Through Self-Validation: Each cytotoxicity assay should include positive (e.g., a known cytotoxic agent) and negative (vehicle only) controls. The consistent performance of these controls across experiments provides confidence in the validity of the results for the test compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a reproducible in vitro cytotoxicity assay.
Signaling Pathway Perturbation
Purine analogs exert their effects by interfering with specific cellular pathways. Understanding these interactions is key to interpreting experimental results.
Mechanism of Action of 6-Mercaptopurine
6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. It is converted to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP then inhibits several enzymes involved in de novo purine synthesis, ultimately leading to the depletion of purine nucleotides and the inhibition of DNA and RNA synthesis.
Signaling Pathway Diagram for 6-MP Action
Caption: Simplified signaling pathway for 6-mercaptopurine's mechanism of action.
Conclusion
Ensuring the reproducibility of experiments with purine analogs is a multi-faceted challenge that requires meticulous attention to detail at every stage of the research process. By focusing on the principles of compound verification, robust protocol development, and a thorough understanding of the underlying biological mechanisms, researchers can generate reliable and impactful data. While working with well-characterized compounds like 6-mercaptopurine provides a solid foundation, applying these same rigorous principles to the study of less-characterized analogs is essential for advancing the field and accelerating the discovery of new therapeutic agents.
References
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mercaptopurine (Purinethol): Uses, Side Effects, Alternatives & More - GoodRx . (2023, June 12). GoodRx. Retrieved from [Link]
-
Mercaptopurine - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
Thioguanine, Mercaptopurine: Their Analogs and Nucleosides as Antimetabolites | Request PDF - ResearchGate . (2025, August 5). ResearchGate. Retrieved from [Link]
-
Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - NIH . (2021, February 12). National Center for Biotechnology Information. Retrieved from [Link]
-
Clinical and experimental pharmacokinetic interaction between 6-mercaptopurine and methotrexate - PubMed . (n.d.). PubMed. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of Hypoxanthine (7H-purin-6-olate) Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 7H-purin-6-olate (hypoxanthine) scaffold. As a privileged structure in medicinal chemistry, the purine core is central to numerous biological processes and serves as a foundational template for designing targeted therapeutics.[1][2] This document objectively compares the performance of various structural modifications, supported by experimental data, to guide researchers and drug development professionals in the rational design of novel purine-based agents. We will delve into key biological targets, comparative efficacy, and the experimental workflows essential for elucidating these relationships.
The Hypoxanthine Scaffold: A Privileged Core for Drug Design
Hypoxanthine, or 7H-purin-6-ol, is a naturally occurring purine derivative. Its sodium salt, sodium 7H-purin-6-olate, is the deprotonated form. The purine ring system is a crucial component of nucleic acids, coenzymes (e.g., ATP, NADH), and intracellular signaling molecules.[3] Consequently, synthetic analogs that mimic or interfere with the natural ligands of these systems have found broad therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[4][5]
The core structure offers several positions for chemical modification, primarily at the C2, C6, N7, and N9 positions. The specific substitutions at these sites are critical in determining the compound's biological activity, selectivity, and pharmacokinetic properties.[1] For instance, the isosteric replacement of the 6-hydroxyl group with a thiol group yields 6-mercaptopurine, a clinically vital anticancer agent that functions as an antimetabolite.[6] This guide will explore how systematic modifications to this scaffold influence biological outcomes.
Caption: Key modification sites on the hypoxanthine scaffold.
Comparative SAR Analysis of Hypoxanthine Analogs
The biological effect of a purine analog is exquisitely sensitive to its substitution pattern. Modifications can alter the molecule's interaction with target enzymes, receptors, or its metabolic fate. The following table summarizes key SAR findings from the literature, comparing how different substituents at various positions on the purine ring influence biological activity.
| Analog Class / Modification | Modification Site(s) | Primary Biological Target / Activity | Key SAR Findings & Experimental Data | Reference(s) |
| 6-Thiopurines | C6: -OH → -SH | Purine Biosynthesis Inhibition (Anticancer) | 6-Mercaptopurine (6-MP) and 6-Thioguanine are classic antimetabolites. The thiol group is crucial for their mechanism of action, which involves metabolic activation to fraudulent nucleotides.[6] | [6] |
| 6-Chloropurines | C6: -OH → -Cl | Synthetic Intermediate / Kinase Inhibition | 6-Chloropurine is a versatile intermediate for synthesizing N6-substituted derivatives. Direct analogs show moderate inhibitory activity against various kinases.[2][7] | [2][7] |
| N9-Substituted Analogs | N9: -H → Alkyl, Aryl | Enhanced Potency (Antimycobacterial) | N9-substitution on 6-oxo and 6-thio purine analogs generally enhances antimycobacterial activity against Mycobacterium tuberculosis.[7] | [7] |
| C2, C6, N9-Trisubstituted Analogs | C2, C6, N9 | Kinase Inhibition (Anticancer) | An arylpiperazinyl group at C6 is beneficial for cytotoxicity. Bulky substituents at C2 are unfavorable. Compound 7h (specific structure in source) showed high potency and selectivity against several cancer cell lines (e.g., HL-60).[1] | [1] |
| 6-Heterocyclic Substituted Purines | C6: -OH → Heterocycle | Cardiac Sodium Channel Modulation | Substitution with 5-membered heterocycles at the C6-position of N9-benzhydrylpiperazine purines resulted in increased potency as Na+ channel inactivation modifiers. The (S)-enantiomer is active.[8] | [8] |
| 7-Deazapurine Analogs | N7 → C | Variable (Antimycobacterial) | Replacement of N7 with a carbon atom (7-deazapurine scaffold) can lead to a complete loss of antimycobacterial activity in some 6-oxo/thio series, indicating the importance of the imidazole nitrogen.[7] | [7] |
| Allopurinol | Isomeric Rearrangement | Xanthine Oxidase Inhibition (Anti-gout) | Allopurinol, an isomer of hypoxanthine, is a potent inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to uric acid. This reduces uric acid production.[4][9] | [4][9] |
Key Signaling Pathways and Mechanisms of Action
The diverse activities of hypoxanthine analogs stem from their ability to modulate multiple biological pathways. Understanding these mechanisms is key to interpreting SAR data.
A primary mechanism for many purine analogs is the disruption of de novo purine biosynthesis or catabolism.[6][10] Analogs like allopurinol directly inhibit key enzymes. Xanthine oxidase (XO) is a critical enzyme in the purine catabolic pathway that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[9] Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.[9][11]
Caption: Inhibition of the Purine Catabolism Pathway by an Analog.
Many purine analogs function as ligands for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes, including cardiovascular function and inflammation.[12][13] Structural modifications can tune the affinity and selectivity of analogs for specific receptor subtypes, leading to either agonist or antagonist effects.[12] Positive allosteric modulators (PAMs) represent another class of compounds that bind to a site distinct from the endogenous ligand, adenosine, to enhance its effect, offering a more nuanced approach to receptor modulation.[14][15]
Caption: Simplified Adenosine Receptor (Gi-coupled) Signaling Pathway.
Experimental Protocols for SAR Determination
To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following sections detail common assays used to evaluate the biological activity of novel purine analogs.
The process of elucidating SAR is a systematic, multi-step endeavor. It begins with the chemical synthesis of a library of analogs with discrete structural variations. These compounds then undergo a cascade of biological evaluations, starting with broad primary screening and moving towards more specific secondary assays and mechanistic studies for the most promising candidates.
Caption: Experimental workflow for structure-activity relationship studies.
This assay is a foundational method for assessing the anti-proliferative effects of novel compounds on cancer cell lines.[3] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is quantified spectrophotometrically and is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Rationale: To ensure a healthy and consistent population of cells for testing.
-
Procedure: Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Rationale: To plate a uniform number of cells in each well, ensuring that observed differences are due to the compound's effect, not variations in cell density.
-
Procedure: Trypsinize confluent cells, count them using a hemocytometer, and seed 5,000 cells per well in a 96-well microplate. Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.
-
Procedure: Prepare a stock solution of the test purine analog in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable cells to convert the MTT reagent into formazan crystals.
-
Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
-
Procedure: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: To calculate the cell viability and determine the IC₅₀ value.
-
Procedure: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration of the drug that inhibits cell growth by 50%).
-
Conclusion
The 7H-purin-6-olate scaffold is a remarkably versatile platform for the development of novel therapeutics. The structure-activity relationship data clearly indicate that targeted modifications at specific positions on the purine ring are key to achieving desired biological activities. Substitutions at the C6 position are paramount for determining the primary molecular target, directing analogs towards purine metabolism enzymes, kinases, or ion channels.[2][6][8] Concurrently, modifications at the N9 position often enhance overall potency and can improve pharmacokinetic properties.[7] The development of trisubstituted purines highlights the potential for synergistic effects by optimizing multiple positions simultaneously.[1] By integrating rational design with systematic biological evaluation using the workflows described, researchers can continue to exploit the rich medicinal chemistry of hypoxanthine analogs to develop next-generation therapies.
References
-
Singh, K., Joshi, P., Mahar, R., Baranwal, P., Shukla, S. K., Tripathi, R., & Tripathi, R. P. (2018). Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues. MedChemComm, 9(7), 1185-1190. [Link]
-
La-Venia, A., Not-Afraid-of-Scout, B., Ganesan, S., et al. (2021). Synthesis and evaluation of a collection of purine-like C-nucleosides as antikinetoplastid agents. European Journal of Medicinal Chemistry, 212, 113101. [Link]
-
Choudhary, A. (n.d.). Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
-
Koutentis, P. A., et al. (2024). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity. [Link]
-
Hernández-Vázquez, E., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(21), 5035. [Link]
-
Liew, S. Y., et al. (2022). SAR study of purine derivatives. ResearchGate. [Link]
-
Malthum, S., et al. (2017). Synthesis, characterization and biological evaluation of purine nucleoside analogues. ResearchGate. [Link]
-
Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2003). Purine Analogs. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18. [Link]
-
SCHABEL Jr, F. M., et al. (1961). Experimental evaluation of potential anticancer agents. I. Quantitative therapeutic evaluation of certain purine analogs. Cancer Research, 21, 690-699. [Link]
-
Various Authors. (n.d.). SAR of imidazole–purine derivatives (8a–8d and 9a), highlighting EGFR selectivity. ResearchGate. [Link]
-
Sachan, D., et al. (2012). Biological activities of purine analogues: a review. Journal of Pharmaceutical and Scientific Innovation, 1(2), 29-34. [Link]
-
Singh, M., & Singh, P. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances. [Link]
-
O. B. Tikhonova, et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1853. [Link]
-
C. B. R. Kumar, et al. (2013). 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents. Journal of Medicinal Chemistry, 56(4), 1747-1757. [Link]
-
Tikhonova, O. B., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]
-
SCHABEL Jr, F. M. (1962). Experimental evaluation of purine antagonists as anticancer agents. Cancer Chemotherapy Reports, 16, 37-42. [Link]
-
Darlix, J. L., Fromageot, P., & Reich, E. (1971). Analysis of transcription in vitro using purine nucleotide analogs. Biochemistry, 10(11), 2048-2056. [Link]
-
Estep, K. G., et al. (1995). Synthesis and structure-activity relationships of 6-heterocyclic-substituted purines as inactivation modifiers of cardiac sodium channels. Journal of Medicinal Chemistry, 38(14), 2582-2595. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290-1308. [Link]
-
Zhang, Z., et al. (2008). Synthesis and biological activity of a novel series of 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors of purine biosynthesis with selectivity for high affinity folate receptors... Journal of Medicinal Chemistry, 51(18), 5533-5544. [Link]
-
Slosky, L. M., et al. (2017). Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation. ACS Chemical Neuroscience, 8(5), 1064-1076. [Link]
-
Howlader, A. H., et al. (2023). Known adenosine receptor modulators and target compounds of this study. ResearchGate. [Link]
-
Comeo, E., et al. (2023). Small molecule allosteric modulation of the adenosine A1 receptor. Frontiers in Pharmacology, 14, 1246571. [Link]
-
Gelabert-Gisbert, M., et al. (2023). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules, 28(21), 7436. [Link]
-
Squillace, S., et al. (2022). Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications. Frontiers in Pharmacology, 13, 1045233. [Link]
-
Bojarska, J., et al. (2011). Synthesis and pharmacological activity of O-aminoalkyl derivatives of 7-hydroxycoumarin. European Journal of Medicinal Chemistry, 46(12), 5894-5903. [Link]
-
Zhang, Y., et al. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1246571. [Link]
-
Taylor, E. C., et al. (1993). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Journal of Medicinal Chemistry, 36(25), 4097-4106. [Link]
-
Weatherspoon, D. (2024). 10 Home Remedies For Gout. Medical News Today. [Link]
Sources
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 6-Oxo and 6-Thio Purine Analogs as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of 6-heterocyclic-substituted purines as inactivation modifiers of cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gout remedies: 10 natural treatments and home remedies [medicalnewstoday.com]
- 12. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of Sodium 7H-purin-6-olate (Hypoxanthine Sodium Salt)
This guide provides a comparative analysis of Sodium 7H-purin-6-olate, the sodium salt of the endogenous purine hypoxanthine, across different human cell lines. As researchers and drug development professionals, understanding the context-dependent activity of a molecule is paramount. Hypoxanthine is not merely an inert metabolite; it is a critical node in cellular bioenergetics and nucleotide metabolism. Its effects can diverge dramatically based on the cell's origin, metabolic state, and genetic background. This document synthesizes experimental data to illuminate these differences, offering insights into the causality behind its varied cellular responses and providing robust, validated protocols for independent investigation.
Introduction: The Dichotomous Role of Hypoxanthine
This compound provides the biologically active anion of hypoxanthine, a naturally occurring purine derivative central to cellular life.[1] It exists at a metabolic crossroads, facing one of two fates: degradation or salvage (Figure 1).
-
Degradation Pathway: The enzyme xanthine oxidase (XO) irreversibly converts hypoxanthine to xanthine and subsequently to uric acid for excretion. This pathway is also a source of reactive oxygen species (ROS).[2][3]
-
Salvage Pathway: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine into inosine monophosphate (IMP).[2] IMP is a precursor for the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), the essential energy currency and building blocks for DNA and RNA. This pathway is crucial for rapidly proliferating cells and for tissues to conserve energy.[4]
The balance between these two pathways, dictated by the expression and activity of XO and HGPRT, is a primary determinant of a cell's response to exogenous hypoxanthine. A cell with high HGPRT activity may use hypoxanthine as a nutrient to fuel proliferation and repair, while a cell with low HGPRT may be more susceptible to its mutagenic or metabolic effects.
Caption: Figure 1: The dual metabolic fate of hypoxanthine.
Comparative Analysis in Selected Cell Lines
The cellular response to hypoxanthine is not uniform. Here, we compare its effects across cell lines of different origins, highlighting key differences in mutagenicity, cellular uptake, and pro-metastatic potential.
Mutagenic Potential: Non-Malignant vs. Cancer Cells
A direct comparison between the non-malignant human embryonic kidney cell line (HEK293) and the human colon cancer cell line (HCT116) reveals a stark difference in how cells handle hypoxanthine-induced DNA lesions. Hypoxanthine can arise from the spontaneous deamination of adenine in DNA, and if not repaired, it can lead to mutations.[4]
A study investigating site-specific hypoxanthine mutations found it to be mutagenic in both cell lines, but the nature of these mutations differed significantly.[4] In HCT116 cells, hypoxanthine primarily caused A:T→G:C transition mutations, whereas in HEK293 cells, it resulted in a high proportion of large deletions.[2][4] This suggests that the underlying DNA repair and tolerance mechanisms in these two cell lines process the same initial lesion into different genetic outcomes.
| Cell Line | Origin | Key Finding | Mutation Type |
| HEK293 | Non-Malignant Kidney | Hypoxanthine is mutagenic. | >80% Deletions[2][4] |
| HCT116 | Colon Carcinoma | Hypoxanthine is mutagenic. | 60% A:T→G:C Transitions (leading strand); 100% Deletions (lagging strand)[2][4] |
| Caption: Table 1. Differential mutagenic signatures of hypoxanthine. |
This differential response is critical for researchers studying carcinogenesis or developing therapies that might elevate intracellular hypoxanthine levels. The genetic background of the cell, particularly its DNA repair capacity, dictates the ultimate consequence of exposure.
Cellular Uptake Kinetics: A Tale of Two Lung Cancers
The ability of a cell to transport hypoxanthine across its membrane is a primary determinant of its intracellular concentration and subsequent biological effect. A study comparing hypoxanthine uptake in four human tumor cell lines, including the non-small cell lung carcinoma lines A549 and COR-L23, identified significant differences in transport kinetics.[1]
The transport of hypoxanthine is primarily mediated by equilibrative nucleoside transporters (ENTs). The data revealed that COR-L23 cells take up hypoxanthine much more rapidly and extensively than A549 cells.[1] This is reflected in their kinetic parameters, Kt (a measure of substrate affinity, where a lower value indicates higher affinity) and Tmax (the maximum transport velocity).
| Cell Line | Origin | Kt (μM) | Tmax (μM/10⁶ cells/min) | Implication |
| A549 | Lung Carcinoma | 1390 | 1.78 | Lower transport capacity |
| COR-L23 | Lung Carcinoma | 870 | 4.75 | Higher transport capacity |
| Caption: Table 2. Hypoxanthine transport kinetics in lung cancer cell lines.[1] |
These findings have direct pharmacological relevance. For instance, the efficacy of antifolate drugs that block de novo purine synthesis can be compromised by the cell's ability to salvage hypoxanthine from the microenvironment. Cell lines with high transport capacity, like COR-L23, may be more resistant to such drugs because they can more efficiently rescue themselves with salvaged purines.[1]
Pro-Metastatic Effects: Breast Cancer Cell Line MCF-7
In certain contexts, hypoxanthine can actively promote cancer progression. Research on the MCF-7 breast cancer cell line, a model for estrogen receptor-positive breast cancer, has shown that hypoxanthine can induce an epithelial-to-mesenchymal transition (EMT).[5][6] EMT is a cellular program associated with increased cell motility, invasion, and metastasis.
Treatment of MCF-7 cells with micromolar concentrations of hypoxanthine led to significant changes in the expression of key EMT markers and transcription factors.
| Parameter | Effect of Hypoxanthine (0.1 µM) | Implication |
| N-cadherin mRNA | ~4-fold increase[5] | Gain of mesenchymal marker |
| Vimentin mRNA | ~3.4-fold increase[5] | Gain of mesenchymal marker |
| E-cadherin mRNA | ~0.74-fold decrease[5] | Loss of epithelial marker |
| Snail mRNA | ~45-fold increase[5] | Upregulation of key EMT transcription factor |
| Cell Migration | ~80% increase[5] | Enhanced migratory potential |
| Cell Invasion | ~55% increase[5] | Enhanced invasive potential |
| Caption: Table 3. Pro-metastatic effects of hypoxanthine on MCF-7 cells. |
This pro-metastatic activity was linked to a hypoxia-associated mechanism, with hypoxanthine treatment leading to a dramatic increase in the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[5] These results underscore the potential for the tumor microenvironment, which can be rich in metabolites like hypoxanthine, to drive malignant progression.
Validated Experimental Protocols
To ensure the reproducibility and integrity of findings, we provide detailed, self-validating protocols for key assays used to characterize the effects of this compound.
Experimental Workflow Overview
The general workflow for assessing the impact of a compound on cell lines involves a series of tiered assays, from initial viability screening to more detailed mechanistic studies of cell death and proliferation.
Caption: Figure 2: General workflow for in vitro cell-based assays.
Protocol: Cell Viability (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][5]
Materials:
-
96-well flat-bottom tissue culture plates
-
This compound (Hypoxanthine Sodium Salt) stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5][8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[1]
Protocol: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic).[4][6][9]
Materials:
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)[4]
-
Cold PBS
-
Flow Cytometer
Procedure:
-
Cell Culture & Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS, centrifuge again, and discard the supernatant.[4]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension.[4] Mix gently.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[4]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[4] Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Directions
The experimental evidence synthesized in this guide clearly demonstrates that the biological effects of this compound are highly dependent on the specific cell line under investigation. Its impact varies from inducing different types of mutations in malignant versus non-malignant cells, to having vastly different uptake rates in distinct cancer types, to actively promoting a metastatic phenotype in breast cancer cells.
This cellular context-dependency is primarily driven by the unique genetic and metabolic wiring of each cell line, especially the expression levels of key enzymes like HGPRT and xanthine oxidase, and the status of DNA repair pathways. For researchers in drug development, these findings are a critical reminder that a compound's efficacy and toxicity profile cannot be extrapolated from a single cell line. A comprehensive panel of cell lines representing different tissues of origin and genetic backgrounds is essential for a thorough preclinical evaluation.
Future research should focus on correlating the observed cellular responses with multi-omic data (genomics, transcriptomics, proteomics) to build predictive models of a cell's sensitivity to hypoxanthine. Understanding the intricate interplay between purine metabolism and major cancer signaling pathways will undoubtedly unveil new therapeutic vulnerabilities and strategies.
References
-
Wikipedia. Hypoxanthine. [Link]
-
Furuhashi, M. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Fujiwara, M., et al. (2022). Hypoxanthine Reduces Radiation Damage in Vascular Endothelial Cells and Mouse Skin by Enhancing ATP Production via the Salvage Pathway. Journal of Radiation Research. [Link]
-
Okamoto, K. (2019). Schematic illustration of purine metabolism in primates. Hypoxanthine... ResearchGate. [Link]
-
DeVito, S. R., et al. (2017). Mutagenic potential of hypoxanthine in live human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]
-
Gherardi, S., et al. (2021). Increased Generation of Hypoxanthine: How Adaptation of Purine Metabolism Drives Vascular Remodeling in Pulmonary Hypertension. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Sorensen, L. B. (1970). Mechanism of excessive purine biosynthesis in hypoxanthine-guanine phosphoribosyltransferase deficiency. Journal of Clinical Investigation. [Link]
-
Morales, R. J., et al. (2001). Hypoxanthine Impairs Morphogenesis and Enhances Proliferation of a Neuroblastoma Model of Lesch Nyhan Syndrome. Journal of Neuroscience Research. [Link]
-
Gati, W. P., et al. (2001). Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole. Biochemical Pharmacology. [Link]
-
To, T. L., et al. (2022). Hypoxanthine in the microenvironment can enable thiopurine resistance in acute lymphoblastic leukemia. Frontiers in Oncology. [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
Sources
- 1. Hypoxanthine transport in human tumour cell lines: relationship to the inhibition of hypoxanthine rescue by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutagenic potential of hypoxanthine in live human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxanthine induces cholesterol accumulation and incites atherosclerosis in apolipoprotein E‐deficient mice and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxanthine concentrations in normal subjects and patients with solid tumors and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hypoxanthine transport by Chinese hamster lung fibroblasts: Kinetics and inhibition of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vivo Validation of Sodium 7H-purin-6-olate for Hyperuricemia
This guide provides a comprehensive framework for the in vivo validation of Sodium 7H-purin-6-olate, a novel purine analog, building upon its presumed in vitro xanthine oxidase inhibitory activity. We will objectively compare its potential efficacy against the established standard-of-care, Allopurinol, within a well-characterized animal model of hyperuricemia. This document is intended for researchers, scientists, and drug development professionals seeking to translate promising in vitro findings into a preclinical in vivo setting.
The Scientific Imperative: From Benchtop to Preclinical Reality
The journey of a novel therapeutic candidate from initial discovery to potential clinical application is paved with rigorous validation. While in vitro assays provide crucial initial data on a compound's mechanism of action and potency, they represent a simplified biological system. The complex interplay of absorption, distribution, metabolism, and excretion (ADME) within a living organism can significantly influence a drug's efficacy and safety profile. Therefore, in vivo validation is an indispensable step to ascertain the true therapeutic potential of a compound like this compound.
This compound, as a structural analog of hypoxanthine, is hypothesized to competitively inhibit xanthine oxidase, a pivotal enzyme in purine metabolism responsible for the conversion of hypoxanthine and xanthine to uric acid.[1][2][3] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout and other metabolic disorders.[1][4] Allopurinol, a widely used medication for hyperuricemia, also functions as a xanthine oxidase inhibitor.[4][5] This guide outlines a head-to-head comparison of this compound and Allopurinol in a validated animal model to assess its potential as a next-generation therapeutic for hyperuricemia.
The In Vivo Model: Potassium Oxonate-Induced Hyperuricemia
To evaluate the in vivo efficacy of this compound, the potassium oxonate-induced hyperuricemia model in rodents (typically mice or rats) is a well-established and widely used paradigm.[1][6][7][8][9][10] Potassium oxonate is a uricase inhibitor, preventing the breakdown of uric acid in most mammals (unlike humans, who lack a functional uricase enzyme).[11] By administering potassium oxonate, we can induce a state of hyperuricemia that mimics the human condition, providing a suitable platform to test the efficacy of uric acid-lowering agents.[1][10]
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Scientific integrity hinges on meticulous and reproducible methodologies. The following protocols are designed to ensure a self-validating system.
Animal Husbandry and Acclimatization
-
Species: Male Swiss albino mice (25-30g) are a suitable choice.
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 5%).
-
Diet: Provide standard pellet chow and water ad libitum.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment to minimize stress-related physiological variations.
Induction of Hyperuricemia
-
Prepare a fresh solution of potassium oxonate (Sigma-Aldrich) in 0.9% saline.
-
On the day of the experiment, administer potassium oxonate (250 mg/kg) via intraperitoneal (i.p.) injection to all animals except the normal control group.[8] This should be done 1 hour before the administration of the test compounds.
Treatment Groups and Administration
A minimum of four groups (n=6-8 animals per group) is recommended for statistical power:
| Group | Treatment | Rationale |
| I: Normal Control | Vehicle (e.g., 0.5% Carboxymethylcellulose) | To establish baseline physiological parameters. |
| II: Hyperuricemic Control | Vehicle | To confirm the induction of hyperuricemia by potassium oxonate. |
| III: this compound (S7P) | S7P (e.g., 10, 20, 40 mg/kg, p.o.) | To evaluate the dose-dependent efficacy of the test compound. |
| IV: Allopurinol | Allopurinol (10 mg/kg, p.o.) | To compare the efficacy of S7P against the standard-of-care.[8] |
-
Preparation of Test Compounds: Suspend this compound and Allopurinol in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the respective treatments orally (p.o.) using a gavage needle.
Sample Collection and Endpoint Analysis
-
Blood Collection: Two hours after the final administration of the test compounds, collect blood samples via cardiac puncture under anesthesia.
-
Serum Separation: Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store the serum at -80°C until analysis.
-
Tissue Collection: Euthanize the animals and immediately harvest the liver. A portion of the liver should be snap-frozen in liquid nitrogen for biochemical analysis, and another portion fixed in 10% neutral buffered formalin for histopathology.
Biochemical Assays
-
Serum Uric Acid: Measure serum uric acid levels using a commercially available uric acid assay kit (e.g., a colorimetric assay based on the uricase-peroxidase method).
-
Serum Xanthine Oxidase (XO) Activity: Determine serum XO activity by measuring the rate of uric acid formation from xanthine.
-
Liver Xanthine Oxidase (XO) Activity: Prepare a liver homogenate and measure XO activity as described for serum.
-
Renal Function Markers: To assess potential nephrotoxicity, measure serum levels of blood urea nitrogen (BUN) and creatinine using appropriate assay kits.[6]
Histopathological Examination
-
Process the formalin-fixed liver and kidney tissues for paraffin embedding.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for any signs of cellular damage, inflammation, or other pathological changes.
Data Presentation and Comparison
Quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups.
Table 1: Comparative Efficacy on Serum Biomarkers
| Treatment Group | Serum Uric Acid (mg/dL) | Serum XO Activity (U/L) |
| Normal Control | Expected: Low | Expected: Low |
| Hyperuricemic Control | Expected: High | Expected: High |
| This compound (10 mg/kg) | Hypothesized: Reduced | Hypothesized: Reduced |
| This compound (20 mg/kg) | Hypothesized: Reduced | Hypothesized: Reduced |
| This compound (40 mg/kg) | Hypothesized: Reduced | Hypothesized: Reduced |
| Allopurinol (10 mg/kg) | Expected: Reduced | Expected: Reduced |
Table 2: Comparative Safety Profile (Renal Function)
| Treatment Group | Serum BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Normal Control | Expected: Normal | Expected: Normal |
| Hyperuricemic Control | Expected: Normal | Expected: Normal |
| This compound (10 mg/kg) | To be determined | To be determined |
| This compound (20 mg/kg) | To be determined | To be determined |
| This compound (40 mg/kg) | To be determined | To be determined |
| Allopurinol (10 mg/kg) | Expected: Normal | Expected: Normal |
The Underlying Mechanism: Purine Metabolism Pathway
A clear understanding of the biochemical pathway is crucial for interpreting the experimental results.
Caption: Simplified purine metabolism and points of inhibition.
Trustworthiness and Self-Validation
The experimental design incorporates several key elements to ensure the trustworthiness of the results:
-
Positive Control: The inclusion of Allopurinol serves as a positive control, validating the experimental model's responsiveness to a known xanthine oxidase inhibitor.
-
Dose-Response Relationship: Evaluating multiple doses of this compound allows for the assessment of a dose-dependent effect, a hallmark of a true pharmacological response.
-
Concurrent Analysis: Measuring both the substrate (xanthine oxidase activity) and the product (uric acid) of the target enzyme provides a more robust confirmation of the mechanism of action.
-
Histopathological Correlation: Correlating biochemical findings with tissue morphology provides a comprehensive picture of both efficacy and potential toxicity.
Conclusion
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound as a potential treatment for hyperuricemia. By directly comparing its performance against the standard-of-care, Allopurinol, in a validated animal model, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The successful translation of in vitro discoveries to in vivo efficacy is a cornerstone of pharmaceutical innovation, and the methodologies outlined herein are designed to facilitate this crucial transition with scientific rigor and integrity.
References
-
Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate. PubMed Central. [Link]
-
From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. National Institutes of Health. [Link]
-
In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. MDPI. [Link]
-
Novel xanthine oxidase inhibitory peptides derived from whey protein: identification, in vitro inhibition mechanism and in vivo activity validation. PubMed. [Link]
-
Hyperuricemia Models for Research. Biocytogen. [Link]
-
An update on the animal models in hyperuricaemia research. Clinical and Experimental Rheumatology. [Link]
-
Preclinical evaluation of herbal plant in potassium oxonate-induced hyperuricemia. Semantic Scholar. [Link]
-
Xanthine oxidase inhibitory and anti-hyperuricemic properties of sulfonate derivatives of naringenin. PubMed. [Link]
-
In Vitro Inhibition of Xanthine Oxidase Purified from Arthritis Serum Patients by Nanocurcumin and Artemisinin Active Compounds. MDPI. [Link]
-
Study on the diagnosis of gout with xanthine and hypoxanthine. ResearchGate. [Link]
-
Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PubMed Central. [Link]
-
Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. MDPI. [Link]
-
In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate. PubMed. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study. PubMed Central. [Link]
-
Regulation of uric acid metabolism and excretion. PubMed. [Link]
-
Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis). PubMed Central. [Link]
-
Potassium Oxonate-Induced Hyperuricaemia Model. Creative Bioarray. [Link]
Sources
- 1. biocytogen.com [biocytogen.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro xanthine oxidase inhibitory and in vivo anti-hyperuricemic properties of sodium kaempferol-3'-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Hyperuricemic and Nephroprotective Effects of Dihydroberberine in Potassium Oxonate- and Hypoxanthine-Induced Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Potassium oxonate induces acute hyperuricemia in the tree shrew (tupaia belangeri chinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Sodium 7H-purin-6-olate versus Hypoxanthine in Research Applications
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide provides an in-depth technical comparison of Sodium 7H-purin-6-olate and its free base counterpart, hypoxanthine. While structurally similar, the formulation as a sodium salt offers distinct physicochemical advantages that can impact its utility in various applications, from cell culture to enzyme kinetics. Here, we present a comprehensive analysis of their performance, supported by experimental data and standardized protocols.
Introduction: The Role of Hypoxanthine and the Rationale for its Sodium Salt
Hypoxanthine is a naturally occurring purine derivative that serves as a crucial intermediate in nucleic acid synthesis via the purine salvage pathway.[1] This pathway is particularly vital for cells that have a limited capacity for de novo purine synthesis. In the laboratory setting, hypoxanthine is a key component of selective cell culture media, most notably HAT (Hypoxanthine-Aminopterin-Thymidine) medium, which is the industry standard for the selection and propagation of hybridoma cells in monoclonal antibody production.[2][3] In this system, aminopterin blocks the de novo pathway, forcing cells to rely on the salvage pathway, for which hypoxanthine is an essential substrate.[2]
This compound is the sodium salt of hypoxanthine. The primary rationale for utilizing a salt form of a compound in pharmaceuticals and as a laboratory reagent is often to improve its physicochemical properties, such as solubility and stability.[4] Poor aqueous solubility can be a significant bottleneck in the preparation of stock solutions and culture media, potentially leading to precipitation and inaccurate concentrations.[5] This guide will benchmark this compound against the industry standard, hypoxanthine, focusing on these key performance parameters.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a chemical reagent begins with its fundamental physical and chemical characteristics. The conversion of a free base to a salt form can significantly alter these properties.
| Property | Hypoxanthine | This compound | Rationale for Comparison |
| Molecular Formula | C₅H₄N₄O | C₅H₃N₄NaO | The addition of sodium displaces a proton. |
| Molecular Weight | 136.11 g/mol [6] | 158.09 g/mol (anhydrous) | Affects molarity calculations for solution preparation. |
| Appearance | White to off-white crystalline solid[7] | Expected to be a white to off-white solid | Visual confirmation of product quality. |
| Aqueous Solubility | Sparingly soluble. Approx. 0.7 g/L at 23°C[6] | Expected to be significantly higher | Enhanced solubility is a primary advantage of salt forms, facilitating easier and more reliable solution preparation.[4] |
| Solubility in DMSO | ~30 mg/mL[5] | Not specified, but likely soluble | DMSO is a common solvent for preparing concentrated stock solutions. |
| pKa | 8.93 (acidic), 2.39 (basic)[7] | Not applicable (salt form) | The pKa of hypoxanthine influences its solubility at different pH values. |
| Stability | Stable under standard conditions. Aqueous solutions should be freshly prepared or stored frozen.[8] | Expected to have enhanced stability in aqueous solution | Salt forms can exhibit greater stability, reducing degradation over time.[9] |
Note: Specific experimental data for the solubility and stability of this compound is not widely published. The expected properties are based on the general principles of pharmaceutical salts.[4]
Performance Benchmarking in Key Applications
We will now delve into the performance of this compound in two critical research applications: as a cell culture supplement and as a substrate in enzyme inhibition assays.
Application 1: Hybridoma Cell Culture and Monoclonal Antibody Production
Hypoxanthine is an indispensable component of HAT and HT (Hypoxanthine-Thymidine) media for the post-fusion selection and expansion of hybridoma cells.[10] The concentration and bioavailability of hypoxanthine can influence cell viability, proliferation, and, ultimately, monoclonal antibody yield.[5]
To compare the efficacy of this compound and hypoxanthine in supporting hybridoma cell proliferation.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture a murine hybridoma cell line in standard RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Harvest cells in the exponential growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Treatment Preparation and Application:
-
Prepare stock solutions of hypoxanthine and this compound in sterile, phenol red-free, serum-free medium. Due to the lower aqueous solubility of hypoxanthine, initial dissolution in a small amount of 0.1 M NaOH may be necessary before dilution in the medium. The sodium salt is expected to dissolve directly in the medium.
-
Prepare serial dilutions to achieve final concentrations ranging from 0 to 200 µM.
-
Remove the existing medium from the cells and replace it with 100 µL of the respective treatment media. Include a "no treatment" control.
-
-
MTT Assay Procedure:
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight in the dark at room temperature to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Plot the absorbance values against the concentration of the test compound to generate dose-response curves.
-
It is anticipated that both compounds will support cell viability in a dose-dependent manner. The superior solubility of this compound may lead to more consistent and reproducible results, particularly at higher concentrations where hypoxanthine may precipitate. A higher absorbance value at a given molar concentration would indicate better support for cell proliferation.
Application 2: In Vitro Xanthine Oxidase Inhibition Assay
Hypoxanthine is a substrate for the enzyme xanthine oxidase, which catalyzes its conversion to xanthine and subsequently to uric acid.[4] This reaction is a key step in purine catabolism and is implicated in conditions like gout. Therefore, xanthine oxidase is a significant drug target, and in vitro inhibition assays are crucial for screening potential therapeutics.
To assess the suitability of this compound as a substrate in a standard xanthine oxidase inhibition assay and compare it to hypoxanthine.
This assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.[4] Allopurinol, a known xanthine oxidase inhibitor, will be used as a positive control.
Protocol: In Vitro Xanthine Oxidase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.
-
Substrate Solutions: Prepare 100 µM solutions of both hypoxanthine and this compound in the phosphate buffer.
-
Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase from bovine milk at 0.1 units/mL in phosphate buffer.
-
Inhibitor Solution: Prepare a stock solution of Allopurinol in the phosphate buffer.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Blank: 140 µL Phosphate Buffer + 60 µL Substrate Solution.
-
Control (No Inhibitor): 120 µL Phosphate Buffer + 20 µL Xanthine Oxidase Solution + 60 µL Substrate Solution.
-
Test (with Inhibitor): 100 µL Phosphate Buffer + 20 µL Allopurinol Solution (at various concentrations) + 20 µL Xanthine Oxidase Solution + 60 µL Substrate Solution.
-
-
Data Acquisition and Analysis:
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the increase in absorbance at 295 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (RateControl - RateBlank) - (RateTest - RateBlank) ] / (RateControl - RateBlank) x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Both hypoxanthine and this compound should serve as effective substrates for xanthine oxidase, resulting in a measurable increase in absorbance at 295 nm. The key performance indicator here is the consistency of the reaction rate in the control wells. The higher solubility of the sodium salt may lead to a more stable and linear reaction rate, providing a more reliable baseline for calculating inhibition. The IC₅₀ value of allopurinol should be comparable when using either substrate.
Purity and Quality Control: Ensuring Experimental Integrity
The purity of reagents is a critical factor that can significantly impact experimental results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of purine analogs.
Protocol: HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1 M potassium phosphate buffer (pH 4.0) and methanol (90:10 v/v).
-
Sample Preparation: Dissolve accurately weighed amounts of this compound and hypoxanthine in the mobile phase to a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 250 nm
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the prepared samples and record the chromatograms.
-
The purity is calculated based on the area of the main peak relative to the total area of all peaks.
-
A high-quality reagent should exhibit a single, sharp peak with a purity of ≥98%. The retention times for this compound and hypoxanthine may be very similar due to the dissociation of the salt in the mobile phase.
Visualization of Pathways and Workflows
To provide a clearer understanding of the underlying biochemical processes and experimental designs, the following diagrams are provided.
Purine Metabolism Pathway
Caption: The central role of Hypoxanthine in the Purine Salvage Pathway.
Experimental Workflow: Cell Viability Benchmarking
Sources
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. Stability of disodium salt of inosine phosphate in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mtc-usa.com [mtc-usa.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cytotoxicity of the hypoxanthine-xanthine oxidase system on V79 cells: comparison of the effects of SOD and CuDIPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxanthine [sigmaaldrich.com]
- 9. A Novel Supramolecular Salt of Hypoxanthine with Maleic Acid as a Potential Weight-Loss Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tribioscience.com [tribioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium 7H-purin-6-olate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management and disposal of chemical reagents are not mere procedural afterthoughts; they are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of Sodium 7H-purin-6-olate (also known as Hypoxanthine sodium salt), a purine derivative used in various biochemical and pharmaceutical research applications.
Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. Given the variance in toxicological data for this compound, we will adopt a precautionary principle, ensuring that the protocols described constitute a self-validating system of safety and compliance.
Part 1: Hazard Assessment and Risk Analysis
A thorough understanding of a chemical's potential hazards is the critical first step in defining a safe disposal pathway. This compound (CAS No. 4573-53-3) is the sodium salt of hypoxanthine (CAS No. 68-94-0). While some suppliers classify the parent compound or its salt as non-hazardous, others indicate potential for irritation. A significant number of safety data sheets (SDS) note that the toxicological properties have not been fully investigated. This lack of comprehensive data necessitates treating the compound with a higher level of caution than its most lenient classifications might suggest.
The primary risks associated with handling this compound in solid form include the potential for eye, skin, and respiratory tract irritation upon exposure to dust particles[1].
Table 1: Summary of Hazard Classifications for Hypoxanthine and its Sodium Salt
| Supplier/Source | CAS Number | GHS Classification | Key Hazard Statements |
|---|---|---|---|
| Cayman Chemical | 68-94-0 | Skin Irritation 2, Eye Irritation 2A, STOT SE 3 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Acros Organics (MSDS) | 68-94-0 | Irritant (Xn) | R 22: Harmful if swallowed. R 36/37/38: Irritating to eyes, respiratory system and skin. |
| Carl ROTH | 68-94-0 | Not classified as hazardous | This substance does not meet the criteria for classification in accordance with Regulation No. 1272/2008/EC.[2] |
| Sigma-Aldrich | 68-94-0 | Not a hazardous substance or mixture | No hazard pictogram, no signal word, no hazard statement(s), no precautionary statement(s) required.[3] |
| Carl ROTH (Sodium Salt) | 4573-53-3 | Serious Eye Damage 1 | H318: Causes serious eye damage.[4] |
Causality Insight: The conflicting classifications in Table 1 underscore a critical principle of laboratory safety: when data is incomplete or contradictory, the most protective handling and disposal protocols must be adopted. The potential for serious eye damage, as noted for the sodium salt, dictates stringent use of eye protection and careful handling to prevent dust formation[4].
Part 2: Required Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure during handling and disposal. Before beginning any waste consolidation or disposal procedures, ensure the following PPE is worn:
-
Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory to protect against dust particles and potential splashes[5].
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. Gloves should be inspected for integrity before use and disposed of properly after handling the waste[3][6].
-
Body Protection : A standard laboratory coat should be worn to protect skin and personal clothing from contamination[5].
-
Respiratory Protection : Work should be conducted in a well-ventilated area. If there is a significant risk of generating dust, especially when handling larger quantities, a NIOSH-approved respirator may be necessary[7].
Part 3: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound. The cardinal rule is that this chemical, in either solid or solution form, should not be disposed of down the drain or in the regular trash[2][5].
Step 1: Waste Identification and Segregation
-
Classify the Waste : Treat all this compound waste (solid, solutions, and contaminated consumables) as potentially hazardous chemical waste.
-
Segregate at the Source : Collect this waste in a designated container, separate from other waste streams. Crucially, do not mix it with incompatible materials such as strong oxidizing agents[1][8]. Aqueous waste should be collected separately from organic solvent waste[9].
Step 2: Waste Collection and Storage
-
Select an Appropriate Container : Use a leak-proof, chemically compatible container with a secure, tight-fitting lid[5][10]. The original product container, if in good condition, is an excellent option[5]. Never use food-grade containers[5].
-
Label the Container : Clearly label the waste container with a "Hazardous Waste" label and identify the contents as "this compound Waste." List all constituents, including solvents and their approximate concentrations[8].
-
Store Safely : Keep the waste container closed at all times, except when adding waste[8][9]. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from high-traffic areas, and ensure it is not placed in public hallways[8][10].
Step 3: Final Disposal Procedure
-
Consult Institutional Policy : The final disposal of chemical waste is governed by institutional policies that comply with federal, state, and local regulations. The primary and recommended method of disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor[6][11].
-
Arrange for Pickup : Once your waste container is ready for disposal (typically when it is nearly full, but not overfilled), follow your institution's procedures to request a waste pickup[8]. Complete all necessary paperwork, such as a chemical waste tag, accurately and completely[8].
Note on Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the sanitary sewer unless you have explicit, written permission from your institution's EH&S office. Such permission is rare and typically reserved for substances with well-documented low toxicity that are readily biodegradable[10][12]. Given the data for this compound, drain disposal is not recommended.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Part 4: Spill Management Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or involves a highly dusty situation, evacuate the lab.
-
Wear Appropriate PPE : Before cleaning, don the full PPE as described in Part 2.
-
Contain the Spill : For solid spills, carefully sweep up the material and place it into your designated hazardous waste container. Avoid any actions that generate dust[6].
-
Clean the Area : After all visible material has been collected, decontaminate the spill area with soap and water.
-
Dispose of Cleaning Materials : All materials used for cleanup (e.g., paper towels, contaminated gloves) must be placed in the hazardous waste container for disposal[6].
-
Ventilate : Ventilate the area after the cleanup is complete[6].
By adhering to these rigorous, evidence-based procedures, you ensure that your critical research is conducted not only effectively but with the utmost commitment to safety and environmental responsibility.
References
-
Carl ROTH. Safety Data Sheet: Hypoxanthine monosodium salt. [Link]
-
Carl ROTH. Safety Data Sheet: Hypoxanthine. [Link]
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
National Institutes of Health. The NIH Drain Discharge Guide. [Link]
-
Satbayev University. Guidelines and Laboratory Protocols of Organic Chemistry. [Link]
-
National Institutes of Health. NIH Waste Disposal Guide. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Bellarmine University. Appendix D: Guidelines for Waste Disposal. [Link]
-
Unknown Source. Chemical Waste Disposal Guidelines. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]
-
University of Oklahoma. EHSO Manual 2025-2026: Hazardous Waste. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agscientific.com [agscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mwcog.org [mwcog.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. nems.nih.gov [nems.nih.gov]
A Researcher's Guide to the Safe Handling of Sodium 7H-Purin-6-Olate
In the landscape of drug discovery and biochemical research, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. Sodium 7H-purin-6-olate, the sodium salt of hypoxanthine, is a purine derivative utilized in various biological applications. While not classified as acutely toxic, its potential to cause serious eye damage and skin irritation necessitates a comprehensive understanding of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Understanding the Hazard: More Than Just a Powder
This compound, in its solid form, presents as a powder. The primary risks associated with this compound are ocular and dermal irritation, with the potential for severe eye damage upon direct contact.[1] The GHS05 pictogram, associated with the monosodium salt of hypoxanthine, signifies this corrosive potential to the eyes.[1] Furthermore, inhalation of the dust can lead to respiratory tract irritation. As a purine analog, it is also prudent to minimize direct exposure due to the broader class of such molecules having significant biological effects by interfering with DNA and RNA synthesis.[2][3][4]
The causality behind these hazards lies in the chemical nature of the compound. As a salt, it can dissociate in the presence of moisture, including the moisture on skin, in the eyes, or in the respiratory tract, potentially leading to localized irritation. The primary concern, however, remains the documented risk of serious eye damage.[1]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound. The selection of PPE should be guided by a risk assessment of the specific procedure being performed.
Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with the eyes can cause serious damage.[1] Therefore, robust eye protection is the most critical component of your PPE.
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory where this chemical is present.[5]
-
Recommended for Weighing and Transfer: When handling the solid powder, particularly during weighing or transfer operations where dust generation is possible, chemical splash goggles are strongly recommended.[6]
-
Best Practice for Corrosive Risk: For procedures involving larger quantities or a significant risk of splashing, a face shield worn in conjunction with chemical splash goggles provides the most comprehensive protection for your face and eyes.[7]
Hand Protection: Your First Line of Defense
To prevent skin irritation, appropriate gloves are essential.[8]
-
Material Selection: Nitrile gloves are the standard in most laboratory settings and offer adequate protection against incidental contact with this compound.[5][6]
-
Proper Technique: Always inspect gloves for any signs of damage before use. Employ the proper glove removal technique (without touching the outer surface of the glove with your bare hand) to avoid skin contact with any residual chemical.[9] Contaminated gloves should be disposed of immediately in accordance with institutional waste procedures.[9]
Protective Clothing: Shielding from Contamination
A lab coat serves to protect your personal clothing and underlying skin from contamination.[6][8]
-
Standard Laboratory Coat: A long-sleeved lab coat is required at all times when in the laboratory.[5]
-
Additional Protection: For tasks with a higher risk of spills, a chemically resistant apron can provide an additional layer of protection.[7]
Respiratory Protection: Mitigating Inhalation Risks
While general handling in a well-ventilated area is often sufficient, specific procedures may warrant respiratory protection.
-
Engineering Controls First: Whenever possible, handle solid this compound in a certified chemical fume hood to minimize the inhalation of dust.[6][10]
-
When to Consider a Respirator: If a fume hood is not available and there is a significant potential for generating airborne dust, a NIOSH-approved respirator may be necessary.[7][8] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on respirator selection and fit-testing.[7]
Summary of Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Storage and Transport | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing and Aliquoting | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended to perform in a fume hood; otherwise, consider a respirator |
| Solution Preparation | Chemical Splash Goggles (Face shield for larger volumes) | Nitrile Gloves | Lab Coat | Not typically required if performed in a well-ventilated area or fume hood |
| General Handling | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
-
Preparation: Before handling, ensure you are familiar with the location and operation of emergency equipment, such as the eyewash station and safety shower.[10] Read the Safety Data Sheet (SDS) for the specific product you are using.[10]
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Engineering Controls: If handling the solid, perform the work in a chemical fume hood to minimize dust exposure.[6]
-
Handling: Use a spatula or scoop for transferring the solid to avoid direct contact.[8] Handle containers carefully to prevent spills and the generation of dust.[8]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing gloves.[9]
-
Doffing PPE: Remove gloves first using the proper technique, followed by your lab coat and eye protection.
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spills: For minor spills, contain the spill with absorbent materials.[8] Carefully clean up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[11] For major spills, evacuate the area and contact your institution's EHS department.[11]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[9] Collect waste in a clearly labeled, sealed container.
Visualizing the Safety Workflow
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Anquan Chemical. (2026, January 7). What are the safety precautions when handling organic salts? Anquan Chemical Blog.
- Quora. (2024, August 16). What safety equipment is essential when working with sodium in labs?
- Sigma-Aldrich.
- HUI BAI YI. (2025, July 24). What are the safety precautions when handling MES Sodium Salt? HUI BAI YI Blog.
- Sigma-Aldrich. (2025, December 25).
- Acros Organics. Material Safety Data Sheet Hypoxanthine. Fisher Scientific.
- Sigma-Aldrich. (2024, September 8).
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- University of South Carolina. Personal Protection Equipment.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Hypoxanthine. Fisher Scientific.
- Santa Cruz Biotechnology.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2014, July 14). Purine Analogues. LiverTox - NCBI Bookshelf.
- Wikipedia. Purine analogue.
- Taylor & Francis. Purine analogues – Knowledge and References.
Sources
- 1. Hypoxanthine, monosodium salt | Sigma-Aldrich [sigmaaldrich.com]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Purine analogue - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What are the safety precautions when handling MES Sodium Salt? - Blog [hbynm.com]
- 7. sc.edu [sc.edu]
- 8. What are the safety precautions when handling organic salts? - Blog - Anquan Chemical [zbaqchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
